molecular formula C11H15FN2 B185958 1-(4-Fluorobenzyl)piperazine CAS No. 70931-28-1

1-(4-Fluorobenzyl)piperazine

Número de catálogo: B185958
Número CAS: 70931-28-1
Peso molecular: 194.25 g/mol
Clave InChI: OOSZCNKVJAVHJI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Fluorobenzyl)piperazine (CAS RN: 70931-28-1) is an organofluorine compound and a derivative of piperazine with a molecular formula of C 11 H 15 FN 2 and a molecular weight of 194.25 g/mol . It is supplied as a white to light yellow powder or lump with a melting point range of 61.0 to 65.0 °C . This chemical is characterized as air-sensitive, and it is recommended to store it in a cool, dark place under inert gas . Researchers value this compound primarily as a versatile chemical building block or organic intermediate. The piperazine moiety offers two nitrogen atoms that can be further functionalized, while the 4-fluorobenzyl group can participate in various coupling reactions. This makes this compound particularly useful in medicinal chemistry for the synthesis of more complex molecules, such as 1,4-Bis(4-fluorobenzyl)piperazine and other piperazine derivatives that may be screened for pharmacological activity . Its mechanism of action is not intrinsic but is defined by the final compound it is synthesized into. As a standard precaution, appropriate safety measures should be followed during handling; it may cause skin and serious eye irritation . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[(4-fluorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSZCNKVJAVHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355314
Record name 1-(4-Fluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70931-28-1
Record name 1-(4-Fluorobenzyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070931281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-FLUOROBENZYL) PIPERAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-FLUOROBENZYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S99A94YLM2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-(4-Fluorobenzyl)piperazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(4-Fluorobenzyl)piperazine: Core Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a monosubstituted piperazine (B1678402) derivative that serves as a crucial building block in medicinal chemistry and drug discovery. The piperazine ring is a prevalent scaffold in a multitude of pharmacologically active compounds, and the addition of a fluorobenzyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[1] This compound is a precursor in the synthesis of a wide array of biologically active agents, including chemokine antagonists, kinase inhibitors, and neurokinin-2 receptor antagonists.[2] Its structural features make it a valuable intermediate for developing novel therapeutics targeting various diseases. Recent research has also highlighted its utility in creating potent tyrosinase inhibitors for treating skin hyperpigmentation disorders.[3][4]

Chemical Structure and Identifiers

This compound, with the CAS Number 70931-28-1, consists of a piperazine ring N-substituted with a 4-fluorobenzyl group.[2][5] The fluorine atom on the phenyl ring is a key feature, often introduced to enhance metabolic stability and binding affinity of drug candidates.

IUPAC Name: this compound[6]

Synonyms: 1-[(4-Fluorophenyl)methyl]piperazine[5]

Chemical Formula: C₁₁H₁₅FN₂[2][7][8]

Molecular Structure:

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in chemical synthesis.

PropertyValueReference
Molecular Weight 194.25 g/mol [2][5][7][8]
Physical Form Solid, White to Light yellow powder/lump[2]
Melting Point 61.0 to 65.0 °C
Boiling Point 112-114 °C @ 2 mmHg 120-122 °C @ 0.02 mmHg[9][10]
Density 1.103 g/mL[10]
Refractive Index 1.5255-1.5275[10]
SMILES String Fc1ccc(CN2CCNCC2)cc1[2][5]
InChI Key OOSZCNKVJAVHJI-UHFFFAOYSA-N[2][5][7]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of derivatives using this compound often involves N-acylation of the secondary amine on the piperazine ring. The following is a general procedure for the synthesis of amide derivatives which have been investigated as tyrosinase inhibitors.[4]

Materials:

  • This compound

  • Appropriate acyl chloride (e.g., 3-chloro-2-nitrophenyl)methanone)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (B109758) (DCM)

  • Methanol (B129727) (MeOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add N,N-diisopropylethylamine (1.5 eq) to the solution.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for approximately 5 hours.

  • Quench the reaction by adding methanol.

  • Add water to the mixture and perform a liquid-liquid extraction with dichloromethane (repeated three times).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using flash chromatography (e.g., with a DCM/MeOH 96:4 mobile phase) to yield the final product.[4]

One-Pot Synthesis of Monosubstituted Piperazines

A simplified and efficient one-pot, one-step synthetic procedure for preparing monosubstituted piperazines like this compound hydrochloride has been developed. This method avoids the use of protecting groups, making it more cost-effective and environmentally friendly.[11]

Principle: The synthesis is based on the reaction of an in-situ formed piperazine-1-ium cation with an appropriate electrophile (e.g., 4-fluorobenzyl chloride). The reaction can be carried out in solvents like methanol or acetic acid.[11]

General Procedure (using Methanol):

  • A free piperazine is reacted with piperazine dihydrochloride (B599025) in methanol to form piperazine monohydrochloride.

  • The appropriate benzyl (B1604629) halide (e.g., 4-fluorobenzyl chloride) is added to the reaction mixture.

  • The reaction proceeds at room temperature or under reflux.

  • The resulting monosubstituted piperazine derivative can be isolated in high yield and purity.[11]

Applications in Drug Development

This compound is a key intermediate in the development of various pharmacologically active compounds.[1] Its derivatives have shown promise in several therapeutic areas.

Tyrosinase Inhibitors: Derivatives of this compound have been designed and synthesized as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production.[3] Compounds based on this scaffold have demonstrated significantly greater potency than the reference compound, kojic acid, in inhibiting tyrosinase activity.[3][4] These inhibitors are being investigated as anti-melanogenic agents for treating hyperpigmentation disorders.[3]

Other Therapeutic Targets: This compound also serves as a precursor for the synthesis of:

  • Chemokine antagonists: Important for modulating inflammatory responses.[2]

  • EGFR and Aurora A kinase inhibitors: Targeted therapies in oncology.[2]

  • Neurokinin-2 receptor antagonists: Potential treatments for various disorders, including respiratory and gastrointestinal conditions.[2]

  • Calcium channel blockers: The related compound 1-bis(4-fluorophenyl)methyl piperazine is a precursor to drugs like flunarizine, used for migraine treatment.[12]

Visualizations

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the development of novel inhibitors, such as tyrosinase inhibitors, starting from the this compound scaffold.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase A In Silico Design (Docking Studies) C Library Synthesis A->C B Scaffold Selection (this compound) B->A D In Vitro Screening (e.g., Tyrosinase Assay) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Cell-based Assays (e.g., B16F10 Melanoma Cells) F->G H Toxicity Assessment G->H I Candidate Selection H->I

Figure 2: Drug discovery workflow for inhibitors derived from this compound.

Role as a Precursor in Diverse Therapeutic Areas

This diagram shows the central role of this compound as a starting material for synthesizing compounds that target various biological pathways.

G cluster_targets Therapeutic Targets A This compound (Precursor) B Tyrosinase Inhibitors (Dermatology) A->B C Kinase Inhibitors (Oncology) A->C D Chemokine Antagonists (Inflammation) A->D E NK2 Receptor Antagonists (Neurology/GI) A->E

References

A Comprehensive Technical Guide to 1-(4-Fluorobenzyl)piperazine (CAS: 70931-28-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(4-Fluorobenzyl)piperazine, a key intermediate and precursor in the synthesis of a wide array of biologically active molecules.[1] The document details its physicochemical properties, spectroscopic data, synthesis protocols, and known pharmacological applications, with a focus on its role as a tyrosinase inhibitor.

Core Physicochemical and Spectroscopic Data

This compound is a monosubstituted piperazine (B1678402) derivative that presents as a solid, ranging in appearance from white to light yellow.[2] Key identifying and physical characteristics are summarized below for quick reference.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 70931-28-1[2][3][4][5]
Molecular Formula C₁₁H₁₅FN₂[1][5][6]
Molecular Weight 194.25 g/mol [1][4][5]
Appearance White to light yellow powder or lump; Yellow liquid[2][3]
Melting Point 61-65 °C[2][3][4]
Flash Point 122 °C[4]
Density 1.103 g/cm³[4]
Refractive Index 1.5255 - 1.5275[4]
Purity ≥95%[2][5]
SMILES Fc1ccc(CN2CCNCC2)cc1[7]
InChI Key OOSZCNKVJAVHJI-UHFFFAOYSA-N[7]

Table 2: Spectroscopic Data for this compound Hydrochloride

Spectrum TypeKey Peaks and ObservationsReference
¹H NMR (CDCl₃) δ (ppm): 2.73 (4H, m), 3.21 (4H, m), 3.51 (2H, s), 6.95–7.01 (2H, m), 7.23 (2H, m), 9.40 (2H, bs)[8]
¹³C NMR (CDCl₃) δ (ppm): 43.55, 49.28, 61.56, 115.17, 115.46, 130.40, 130.50, 132.63, 160.59, 163.84 (C-F splitting)[8]
FTIR (cm⁻¹) 2916 (C-H stretch), 2811-2473 (N-H⁺ stretch), 1587 (C=C aromatic)[8]
LC-MS (m/z) [C₁₁H₁₆FN₂]⁺ = 195.1292[8]

Synthesis and Experimental Protocols

A simplified, one-pot, one-step synthesis for monosubstituted piperazines, including this compound, has been developed, avoiding the need for protecting groups.[8] This method offers high yields and purity at a low cost.[8]

Experimental Protocol: One-Pot Synthesis of this compound Hydrochloride[10]

This procedure is based on the reaction of an in-situ formed piperazine-1-ium salt with the corresponding benzyl (B1604629) halide.

Materials:

  • Piperazine

  • Piperazine Dihydrochloride (B599025) or Acetic Acid

  • 4-Fluorobenzyl Halide (e.g., chloride or bromide)

  • Methanol or Acetic Acid (as solvent)

Procedure:

  • Formation of Piperazine Monohydrochloride (in Methanol): In a reaction vessel, dissolve free piperazine in methanol. Add piperazine dihydrochloride to form piperazine monohydrochloride in situ.

  • Alternative Formation of Piperazine Monoacetate (in Acetic Acid): Alternatively, dissolve free piperazine in acetic acid to form piperazine monoacetate.

  • Alkylation Reaction: To the solution containing the protonated piperazine, add 4-fluorobenzyl halide.

  • Reaction Conditions: The reaction can proceed at room temperature or under reflux, depending on the reactivity of the halide.

  • Work-up and Isolation: Upon completion of the reaction, the product, this compound hydrochloride, can be isolated as a white crystalline solid through standard crystallization techniques.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent.

G cluster_reactants Starting Materials cluster_process Reaction Process Piperazine Piperazine InSitu In-situ formation of Piperazine-1-ium Salt Piperazine->InSitu Acid Piperazine Dihydrochloride or Acetic Acid Acid->InSitu BenzylHalide 4-Fluorobenzyl Halide Alkylation N-Alkylation BenzylHalide->Alkylation InSitu->Alkylation Isolation Isolation & Purification Alkylation->Isolation Product This compound HCl Isolation->Product

Caption: One-pot synthesis workflow for this compound HCl.

Pharmacological Significance and Mechanism of Action

This compound serves as a crucial building block for various pharmacologically active compounds.[1] Its derivatives have been investigated for a range of therapeutic applications, including as chemokine antagonists, cytotoxic agents, and inhibitors of cholinesterase and Aβ-aggregation.[1]

A significant area of research has focused on exploiting the this compound fragment for the development of novel tyrosinase inhibitors.[9][10] Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibition is a promising strategy for treating skin hyperpigmentation disorders.[9][10]

Mechanism of Action: Tyrosinase Inhibition

Derivatives of this compound have been shown to act as potent, competitive inhibitors of tyrosinase.[10] These compounds are designed to bind to the catalytic site of the enzyme. Docking and X-ray crystallography studies have revealed that the 4-fluorobenzyl moiety orients towards the copper atoms within the active site, effectively blocking the binding of the natural substrate, L-Tyrosine.[10] This inhibition prevents the subsequent hydroxylation and oxidation steps required for melanin production.[9][10]

G LTyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Hydroxylation) LTyrosine->Tyrosinase1 LDOPA L-DOPA Tyrosinase2 Tyrosinase (Oxidation) LDOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase1->LDOPA Tyrosinase2->Dopaquinone Inhibitor This compound -based Inhibitor Inhibitor->Tyrosinase1 Inhibitor->Tyrosinase2

Caption: Inhibition of the melanogenesis pathway by tyrosinase inhibitors.

Studies have identified derivatives that are significantly more potent than the reference compound, kojic acid.[9][10] For instance, one such derivative demonstrated an IC₅₀ value of 0.18 µM, approximately 100-fold more active than kojic acid, and exerted anti-melanogenic effects in B16F10 melanoma cells without significant cytotoxicity.[10] This highlights the potential of the this compound scaffold in developing safe and effective agents for cosmetic and therapeutic applications.[9]

Safety and Handling

This compound is considered hazardous.[3] It is classified as an acute oral toxicant, skin irritant, and eye irritant, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye and face protection, and a dust mask, should be used when handling this chemical.[3] It should be stored in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[3]

References

An In-depth Technical Guide on the Biological Mechanism of Action of 1-(4-Fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorobenzyl)piperazine is a synthetic compound that serves as a versatile precursor in the development of a wide array of biologically active molecules.[1] While comprehensive pharmacological data for this compound itself is not extensively available in public literature, its structural motif is a key component in various compounds with significant biological activities. This guide synthesizes the current understanding of this compound's role as a molecular scaffold, with a primary focus on its established function in the inhibition of tyrosinase. Furthermore, this document provides detailed experimental protocols and conceptual frameworks relevant to the study of this and similar compounds, aiming to facilitate future research and drug discovery efforts.

Chemical and Physical Properties

This compound, with the empirical formula C₁₁H₁₅FN₂, is a solid at room temperature.[1] It is recognized by its CAS Number 70931-28-1 and has a molecular weight of 194.25 g/mol .[1]

Core Biological Activity: Tyrosinase Inhibition

The most well-documented biological activity of compounds derived from this compound is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[2][3] Aberrant production of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable candidates for dermatological and cosmetic applications.[2]

Quantitative Data on this compound Derivatives
Compound IDDerivative StructureIC₅₀ (µM) vs. Agaricus bisporus TyrosinaseReference
25 --INVALID-LINK--methanone derivative0.96[2]
26 [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone0.18[3]
Kojic Acid (Reference Compound)17.76[2][3]

Broader Pharmacological Context of Piperazine (B1678402) Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of drugs targeting the central nervous system.[4] Derivatives of benzylpiperazine and phenylpiperazine have been investigated for their interaction with various receptors and transporters, including:

  • Dopamine (B1211576) Receptors (D₂-like): The piperazine moiety is a common feature in ligands targeting D₂, D₃, and D₄ dopamine receptors.[5][6]

  • Serotonin (B10506) Receptors (5-HT): Arylpiperazines are known to interact with various serotonin receptor subtypes.

  • Monoamine Transporters: The piperazine scaffold is present in compounds designed to inhibit the reuptake of dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT).

It is important to note that while the this compound core is part of these broader classes of neurologically active compounds, specific quantitative data on its direct interaction with these targets is not currently available in the public domain. Its primary documented role remains that of a foundational element for the synthesis of more complex, biologically active molecules.[1]

Experimental Protocols

To facilitate further research into the mechanism of action of this compound and its derivatives, detailed protocols for relevant in vitro assays are provided below.

Mushroom Tyrosinase Inhibition Assay

This protocol outlines the spectrophotometric determination of tyrosinase inhibition using L-DOPA as a substrate.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate (B84403) buffer (0.05 M, pH 6.8)

  • Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound and a series of dilutions to determine the IC₅₀ value.

  • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

  • Add 100 µL of phosphate buffer (0.05 M, pH 6.8) to each well.

  • Add 50 µL of a freshly prepared mushroom tyrosinase solution (in phosphate buffer) to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of L-DOPA solution (in phosphate buffer) to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader.

  • Continue to monitor the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes).

  • Calculate the rate of reaction (dopachrome formation) for each concentration of the test compound.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Radioligand Binding Assay for Dopamine D₂ Receptors (General Protocol)

This protocol provides a general framework for assessing the binding affinity of a test compound to the dopamine D₂ receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D₂ receptor.

  • [³H]-Spiperone (radioligand)

  • Haloperidol (B65202) (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Test compound (this compound or its derivatives)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membrane preparation, [³H]-Spiperone (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound and free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) C Combine Compound, Buffer, and Enzyme A->C B Prepare Test Compound Dilutions B->C D Pre-incubate C->D E Add Substrate (L-DOPA) to Initiate Reaction D->E F Measure Absorbance (475 nm) over Time E->F G Calculate Reaction Rates F->G H Determine % Inhibition and IC50 Value G->H

Caption: Workflow for the Tyrosinase Inhibition Assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation cluster_analysis Detection & Analysis A Prepare Receptor Membranes C Incubate Membranes, Radioligand, and Test Compound A->C B Prepare Test Compound and Radioligand Solutions B->C D Filter to Separate Bound and Free Ligand C->D E Wash Filters D->E F Scintillation Counting E->F G Calculate Specific Binding F->G H Determine IC50 and Ki Values G->H

Caption: General Workflow for a Radioligand Binding Assay.

Conclusion

This compound is a valuable chemical entity, primarily utilized as a building block for the synthesis of compounds with diverse biological activities, most notably as potent tyrosinase inhibitors. While the direct pharmacological profile of this compound across a wide range of biological targets remains to be fully elucidated in publicly accessible literature, the prevalence of its structural motif in centrally active agents suggests potential for broader neurological effects. This guide provides a foundation for researchers by summarizing the known activities of its derivatives, offering detailed experimental protocols for further investigation, and highlighting the current knowledge gaps. Future comprehensive pharmacological screening of this compound is warranted to fully uncover its mechanism of action and therapeutic potential.

References

The Versatile Scaffold: A Technical Guide to 1-(4-Fluorobenzyl)piperazine in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorobenzyl)piperazine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a piperazine (B1678402) ring with a fluorobenzyl moiety, make it a valuable building block for the synthesis of a diverse array of biologically active molecules. The piperazine ring, a common pharmacophore, often imparts favorable pharmacokinetic properties such as improved solubility and bioavailability. The addition of the fluorobenzyl group can enhance binding affinity to biological targets and modulate metabolic stability. This technical guide provides an in-depth overview of the research applications of this compound, focusing on its role as a precursor in the development of novel therapeutics. We will delve into its use in targeting a range of biological entities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Applications in Drug Discovery

This compound serves as a crucial starting material or key intermediate in the synthesis of compounds targeting a wide spectrum of diseases. Its derivatives have shown promise as:

  • Tyrosinase Inhibitors: For the treatment of hyperpigmentation disorders.

  • Enzyme Inhibitors: Including Epidermal Growth Factor Receptor (EGFR) and Aurora A kinase inhibitors for cancer therapy.

  • Receptor Antagonists: Such as chemokine and neurokinin-2 receptor antagonists for inflammatory conditions and neurological disorders.

  • Antiplasmodial and Cytotoxic Agents: For combating malaria and cancer.

  • Cholinesterase and β-Amyloid Aggregation Inhibitors: For the management of Alzheimer's disease.

  • Antibacterial and Antiviral Agents: Addressing infectious diseases.[1]

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data for various derivatives of this compound, showcasing their potency against different biological targets.

Table 1: Tyrosinase Inhibitory Activity

Compound IDModifications on Piperazine RingIC50 (µM) vs. Agaricus bisporus TyrosinaseReference
KA Kojic Acid (Reference)17.76 ± 0.18[2]
7 Phenylacetyl4.28 ± 0.21[2]
8 3-Phenylpropanoyl13.17 ± 0.88[2]
9 Diphenylacetyl40.43 ± 2.15[2]
18 4-Nitrobenzoyl1.71 ± 0.11[2]
20 2-Aminobenzoyl3.74 ± 0.15[2]
25 2,4-Dinitrobenzoyl0.96[3]
26 3-Chloro-2-nitrobenzoyl0.18[4]

Table 2: Cholinesterase Inhibitory Activity

Compound IDModifications on Piperazine RingAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE/AChE)Reference
Donepezil Reference93300367[5][6]
4f 3-((2-(4-(4-methoxybenzoyl)piperazin-1-yl)ethyl)imino)indolin-2-one---[6]
4g 3-((2-(4-(4-nitrobenzoyl)piperazin-1-yl)ethyl)imino)indolin-2-one34.7--[6]
I 1-(4-fluorobenzyl)-4-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methyl)pyridin-1-ium8.9>2300>230[5]

Table 3: Aurora Kinase Inhibitory Activity

Compound IDModificationsAurora A IC50 (nM)Cell Proliferation IC50 (nM) (NCI-H524)Reference
1 N/A24.1 ± 7.9-[7]
13 4-chloro-2-fluorophenyl pyrrolidinyl methanone (B1245722) group38.6 ± 7.03.36[7]
17 4-chloro-2,3-difluorophenyl group64.9 ± 13.7-[7]

Table 4: Cytotoxicity and Antiplasmodial Activity

Compound IDModificationsCytotoxicity IC50 (µM) (Cell Line)Antiplasmodial IC50 (µM) (P. falciparum strain)Reference
5a-g 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesSignificant activity on various cancer cell lines-

Note: Specific IC50 values for cytotoxicity of this compound derivatives were not detailed in the search results, but their significant activity was noted.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and key biological assays used to evaluate its derivatives.

Synthesis of this compound Hydrochloride

This one-pot, one-step procedure allows for the efficient synthesis of monosubstituted piperazine derivatives.

Materials:

  • Piperazine hexahydrate

  • Piperazine dihydrochloride (B599025) monohydrate

  • 4-Fluorobenzyl chloride

  • Absolute ethanol (B145695)

  • Dry hydrogen chloride (gas or saturated solution in ethanol)

  • Dry benzene

  • 5N Sodium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • A solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) is warmed to 65°C.

  • Piperazine dihydrochloride monohydrate (0.125 mole) is dissolved in the warm solution with swirling.

  • While maintaining the temperature at 65°C, recently distilled 4-fluorobenzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring.

  • The mixture is stirred for an additional 25 minutes at 65°C.

  • The solution is cooled in an ice bath for 30 minutes to crystallize piperazine dihydrochloride.

  • The crystals are collected by suction filtration, washed with ice-cold absolute ethanol, and dried.

  • The combined filtrate and washings are cooled in an ice bath and treated with absolute ethanol saturated with dry hydrogen chloride.

  • The precipitated this compound dihydrochloride is collected by filtration, washed with dry benzene, and dried.

  • To obtain the free base, the dihydrochloride salt is dissolved in water, made alkaline (pH > 12) with 5N sodium hydroxide, and extracted with chloroform.

  • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude product, which can be further purified by distillation under reduced pressure.

Tyrosinase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory effect of compounds on the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[2]

Materials:

  • Agaricus bisporus tyrosinase (AbTYR)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Test compounds dissolved in DMSO

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the phosphate buffer, the test compound solution, and the tyrosinase enzyme solution.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the L-DOPA substrate.

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

  • The percentage of inhibition is calculated using the formula: (1 - (Vi/V0)) * 100, where Vi is the reaction rate in the presence of the inhibitor and V0 is the rate in the absence of the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting cell viability against the logarithm of the compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine.[6]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well plate and microplate reader

Procedure:

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to the wells and pre-incubate for a set time (e.g., 15 minutes) at a controlled temperature.

  • Initiate the reaction by adding the ATCI substrate.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Monitor the increase in absorbance at 412 nm over time.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and the IC50 value as described in the tyrosinase inhibition assay.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound exert their biological effects by modulating key signaling pathways implicated in various diseases.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.

EGFR_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Inhibitor This compound Derivative Inhibitor->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Aurora A Kinase Signaling Pathway

Aurora A kinase is a serine/threonine kinase that is essential for mitotic progression. It is overexpressed in many cancers, making it an attractive therapeutic target. Inhibitors targeting Aurora A can disrupt spindle formation and lead to mitotic arrest and apoptosis.

AuroraA_Pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Apoptosis Apoptosis Inhibitor This compound Derivative Inhibitor->AuroraA Inhibitor->Apoptosis leads to Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis

Caption: Inhibition of Aurora A kinase signaling.

Chemokine (CCL2/CCR2) Signaling Pathway

Chemokines and their receptors, such as CCL2 and its receptor CCR2, are key players in the inflammatory response, mediating the migration of leukocytes. Antagonists of these receptors can block this migration and are therefore potential treatments for inflammatory diseases.

Chemokine_Pathway CCL2 CCL2 CCR2 CCR2 Receptor CCL2->CCR2 G_protein G-protein activation CCR2->G_protein Antagonist This compound Derivative Antagonist->CCR2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream Chemotaxis Leukocyte Migration (Inflammation) Downstream->Chemotaxis

Caption: Antagonism of the CCL2/CCR2 chemokine signaling pathway.

Conclusion

This compound has proven to be an exceptionally valuable scaffold in the field of drug discovery. Its utility as a synthetic precursor has enabled the development of a wide range of potent and selective modulators of various biological targets. The data and protocols presented in this guide highlight the broad therapeutic potential of its derivatives, from oncology and neurodegenerative diseases to infectious and inflammatory conditions. Continued exploration of the chemical space around this privileged structure is likely to yield further novel drug candidates with improved efficacy and safety profiles, underscoring its importance for researchers, scientists, and drug development professionals.

References

1-(4-Fluorobenzyl)piperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview of 1-(4-Fluorobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This compound is a monosubstituted piperazine (B1678402) derivative that serves as a crucial building block in the synthesis of a wide array of biologically active compounds.[1][2] Its structural motif is found in molecules developed as chemokine antagonists, cytotoxic agents, cholinesterase inhibitors, and kinase inhibitors, highlighting its significance in medicinal chemistry and drug discovery.[1][2] The piperazine moiety, a privileged scaffold in drug development, often imparts favorable pharmacokinetic properties to drug candidates.[3]

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below.

PropertyValueReferences
Molecular Formula C₁₁H₁₅FN₂[1][4][5]
Molecular Weight 194.25 g/mol [1][4][5]
CAS Number 70931-28-1[1][4]
Appearance Solid[1]
Melting Point 64 °C[2]
Boiling Point 112-114 °C at 2 mmHg[2]

Synthesis and Experimental Protocols

The synthesis of monosubstituted piperazines like this compound can be achieved through various methods. A simplified one-pot, one-step procedure has been developed to produce these derivatives in high yield and purity without the need for protecting groups.[6]

General One-Step Synthesis of Monosubstituted Piperazines

This protocol outlines a general method for the synthesis of compounds such as this compound hydrochloride.[6] The core principle involves the reaction of an in-situ formed piperazine-1-ium salt with the corresponding benzyl (B1604629) halide.[6]

Methodology:

  • Formation of Piperazine Monohydrochloride: In a reaction vessel, free piperazine is reacted with piperazine dihydrochloride (B599025) in a solvent like methanol. This step forms the piperazine monohydrochloride in situ.[6]

  • Alkylation Reaction: The appropriate acyl chloride, in this case, 4-fluorobenzyl chloride, is added dropwise to a solution containing the piperazine monohydrochloride and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM).[7]

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 5 hours).[7]

  • Quenching and Extraction: The reaction is quenched with methanol. Water is then added, and the product is extracted using an organic solvent like dichloromethane.[7]

  • Purification: The combined organic phases are dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the final product is purified using a suitable technique, such as flash chromatography.[7]

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification reagents This compound Acyl Chloride DIPEA stirring Stir at Room Temperature (5 hours) reagents->stirring Combine solvent Dichloromethane (DCM) solvent->stirring quench Quench with Methanol stirring->quench Reaction Complete extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry purify Flash Chromatography dry->purify product Purified Product purify->product Isolate

General synthesis workflow for N-acylated derivatives.

Applications in Drug Discovery

The this compound scaffold is a key component in the development of various therapeutic agents.

Tyrosinase Inhibitors

This chemical fragment has been successfully exploited to develop potent tyrosinase inhibitors, which are valuable as anti-melanogenic agents for treating skin hyperpigmentation disorders.[8][9] Researchers designed and synthesized a library of compounds incorporating this fragment, leading to the identification of inhibitors significantly more potent than the reference compound, kojic acid.[8][9] For instance, one derivative, [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone, was found to be approximately 100-fold more active than kojic acid and demonstrated anti-melanogenic effects in B16F10 melanoma cells without significant cytotoxicity.[9]

The logical relationship for its application in developing tyrosinase inhibitors is outlined below.

G A This compound (Core Fragment) B Chemical Synthesis (Coupling Reactions) A->B C Library of Derivatives B->C D Biological Screening (Tyrosinase Inhibition Assay) C->D E Lead Compound Identification D->E

Drug discovery workflow for tyrosinase inhibitors.
Other Biological Activities

Beyond tyrosinase inhibition, this piperazine derivative is a precursor for molecules targeting a range of biological systems, including:

  • Anticancer Agents: It is used in the synthesis of pyrido[1,2-a]benzimidazoles with cytotoxic activity and inhibitors of EGFR and Aurora A kinases.[1][2]

  • Neurotherapeutics: It is a building block for pyrimidine (B1678525) derivatives that act as cholinesterase and Aβ-aggregation inhibitors for potential use in Alzheimer's disease, as well as neurokinin-2 receptor antagonists.[1][2]

  • Antimicrobial Agents: The core structure is found in chlorokojic acid derivatives with antibacterial and antiviral activities.[1]

References

1-(4-Fluorobenzyl)piperazine: A Core Scaffold in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-(4-Fluorobenzyl)piperazine is a versatile bifunctional molecule that has emerged as a privileged scaffold in organic synthesis, particularly within medicinal chemistry. Its structure, featuring a reactive secondary amine on the piperazine (B1678402) ring and a fluorinated aromatic moiety, provides a robust platform for constructing diverse molecular architectures. The fluorine atom offers unique metabolic stability and binding interaction advantages, making this precursor highly valuable in the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key synthetic transformations, and applications, supported by detailed experimental protocols and structured data.

Introduction

The piperazine ring is a fundamental structural motif in a vast number of pharmacologically active compounds, recognized for its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability.[1] When functionalized with a 4-fluorobenzyl group, the resulting precursor, this compound, becomes an even more attractive building block for drug discovery. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the distal nitrogen, while also serving as a useful probe for studying binding interactions and enhancing metabolic stability by blocking potential sites of oxidative metabolism.

This compound serves as a key intermediate in the synthesis of molecules targeting a wide array of biological systems, including central nervous system (CNS) disorders, cancer, and infectious diseases.[2] Its utility lies in the predictable reactivity of the secondary amine, which readily undergoes acylation, alkylation, arylation, and other transformations to build libraries of complex derivatives.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are critical for its use in synthesis. These properties are summarized below.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 70931-28-1[2]
Molecular Formula C₁₁H₁₅FN₂[2]
Molecular Weight 194.25 g/mol [2]
Appearance White to light yellow powder or solid
Boiling Point 112-114 °C (at 2 mmHg)[2]
Density 1.103 g/cm³[2]
Melting Point 61.0 to 65.0 °C
Flash Point 122 °C[2]
SMILES Fc1ccc(CN2CCNCC2)cc1
InChI Key OOSZCNKVJAVHJI-UHFFFAOYSA-N
Table 2: Representative Spectroscopic Data for a Derivative

Spectroscopic data for derivatives are crucial for characterization. The following data is for 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2,2-diphenylethan-1-one , a product of a typical acylation reaction.[3]

Data TypeValues
¹H-NMR (500 MHz, DMSO-d₆) δ (ppm): 2.07 (m, 2H), 2.27 (m, 2H), 3.38 (s, 2H, CH₂), 3.48 (m, 4H), 5.51 (s, 1H, CH), 7.10–7.14 (m, 2H, ArH), 7.19–7.23 (m, 6H, ArH), 7.27–7.31 (m, 6H, ArH).
¹³C-NMR (126 MHz, DMSO-d₆) δ (ppm): 41.6, 45.5, 52.0, 52.5, 52.6, 60.7, 114.8, 114.9, 126.5, 128.2, 128.9, 130.6, 133.9, 140.1, 160.28–162.21 (d, JC–F=242 Hz), 169.4.
HRMS (ESI) m/z: calculated for C₂₅H₂₆FN₂O⁺ [M+H]⁺: 389.2024; found: 389.2049.

Data sourced from a study on tyrosinase inhibitors.[3]

Synthesis of the Precursor

The most common and straightforward synthesis of this compound involves the direct mono-N-alkylation of piperazine with 4-fluorobenzyl chloride. Using an excess of piperazine is a standard strategy to minimize the formation of the disubstituted by-product, 1,4-bis(4-fluorobenzyl)piperazine.[4]

Synthesis_of_Precursor cluster_reactants Reactants cluster_products Product piperazine Piperazine reac_center piperazine->reac_center fluorobenzyl_chloride 4-Fluorobenzyl Chloride fluorobenzyl_chloride->reac_center product This compound reac_center->product Base (e.g., excess Piperazine) Solvent (e.g., Ethanol)

Figure 1: General synthetic scheme for this compound.

Experimental Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of analogous N-benzylpiperazines.[4]

  • Reaction Setup: To a solution of piperazine (5 equivalents) in absolute ethanol (B145695) (10 mL per gram of piperazine), add 4-fluorobenzyl chloride (1 equivalent) dropwise at 0 °C with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in water and make the solution strongly alkaline (pH > 12) with 5N sodium hydroxide.

  • Extraction: Extract the aqueous phase multiple times with a suitable organic solvent, such as chloroform (B151607) or dichloromethane (B109758) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Key Reactions in Organic Synthesis

The synthetic utility of this compound stems from the high reactivity of its secondary amine, which serves as a nucleophilic handle for diversification.

Key_Reactions center This compound acylation Acylation center->acylation RCOCl or RCOOH, HBTU alkylation N-Alkylation center->alkylation R'-X, Base arylation N-Arylation center->arylation Ar-X, Pd or Cu catalyst sulfonylation Sulfonylation center->sulfonylation RSO₂Cl, Base amide Amides acylation->amide tert_amine Tertiary Amines alkylation->tert_amine aryl_amine N-Aryl Piperazines arylation->aryl_amine sulfonamide Sulfonamides sulfonylation->sulfonamide

Figure 2: Key synthetic transformations of this compound.

Acylation

Acylation is one of the most common transformations, yielding stable amide derivatives. This reaction can be achieved using acyl chlorides in the presence of a base or by coupling with carboxylic acids using standard peptide coupling reagents.[3]

Experimental Protocol 2: General Procedure for Acylation

This protocol is based on the synthesis of tyrosinase inhibitors.[3]

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in dichloromethane (DCM, ~5 mL per mmol). Add N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Reagent Addition: Add the desired acyl chloride (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture for 5 hours at room temperature. Monitor completion by TLC.

  • Quenching and Work-up: Quench the reaction with methanol (B129727) (2 mL). Add water and extract the mixture with DCM (3 x 10 mL).

  • Purification: Dry the combined organic phase with anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by flash chromatography (e.g., DCM/MeOH 96:4) to yield the final amide.

Table 3: Examples of Acylation Reactions
Acylating AgentProductYieldReference
Diphenylacetyl chloride1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2,2-diphenylethan-1-one72%[3]
3-Chloro-2-nitrobenzoyl chloride[4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone(Not specified)[3]
N-Alkylation and N-Arylation

The secondary amine can be further functionalized via N-alkylation with alkyl halides or reductive amination.[5] N-arylation, typically accomplished via palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), provides access to N-aryl piperazine derivatives, which are prevalent in CNS-active drugs.[6][7]

Applications in Drug Development

This compound is a cornerstone precursor for a multitude of biologically active molecules.

  • Tyrosinase Inhibitors: Derivatives have been synthesized that show potent competitive inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production. These compounds are being investigated for the treatment of hyperpigmentation disorders.[3][8]

  • Kinase Inhibitors: The scaffold is used in the synthesis of inhibitors for key cancer targets like EGFR and Aurora A kinase.

  • CNS Agents: The broader piperazine class is well-known for its role in antipsychotic, antidepressant, and anxiolytic drugs.[9] The 4-fluorobenzyl moiety is specifically incorporated into ligands for σ receptors and dopamine (B1211576) transporters.[10][11]

  • Other Targets: It is a precursor for chemokine antagonists, antiplasmodial agents, and cholinesterase inhibitors.

Drug_Dev_Workflow precursor 1-(4-F-Bn)piperazine (Precursor) synthesis Synthetic Diversification (Acylation, Alkylation, etc.) precursor->synthesis library Compound Library synthesis->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Figure 3: General workflow for drug development using the precursor.

Conclusion

This compound is a high-value, versatile precursor in modern organic synthesis. Its straightforward synthesis and the predictable, high-yielding reactivity of its secondary amine make it an ideal starting point for creating diverse chemical libraries. The presence of the fluorobenzyl group imparts desirable physicochemical properties crucial for drug development, contributing to enhanced metabolic stability and target engagement. Its continued application in the synthesis of novel kinase inhibitors, CNS agents, and other therapeutics underscores its strategic importance to researchers in both academic and industrial settings.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 1-(4-Fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth-technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 1-(4-Fluorobenzyl)piperazine.

Abstract

This compound, a fluorinated derivative of benzylpiperazine, has emerged as a cornerstone building block in modern medicinal chemistry. While the specific historical context of its initial synthesis is not extensively documented, its significance lies in its role as a versatile precursor for a vast array of biologically active compounds. The incorporation of the 4-fluorobenzyl moiety onto the piperazine (B1678402) scaffold imparts favorable pharmacokinetic and pharmacodynamic properties to its derivatives, leading to their investigation in diverse therapeutic areas. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, established synthetic protocols, and its application in the development of novel therapeutics, with a focus on tyrosinase inhibitors and cytotoxic agents. Detailed experimental methodologies for key assays and visualizations of synthetic and biological pathways are provided to support researchers in the field.

Introduction: A Brief History and Context

The piperazine ring is a ubiquitous structural motif in pharmacologically active compounds, known for its favorable physicochemical properties that can enhance drug-like characteristics.[1] The history of benzylpiperazine (BZP) dates back to its first synthesis in 1944 by Burroughs Wellcome & Co.[2] Initially explored for potential anthelmintic properties, its stimulant and euphoriant effects, similar to amphetamine, led to its classification as a recreational drug and subsequent control in many countries.[2][3]

In contrast, the introduction of a fluorine atom, particularly on the benzyl (B1604629) ring, has become a strategic approach in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[4] The development of this compound represents a strategic shift from the psychoactive properties of BZP towards its use as a "privileged scaffold." Its value is not as a standalone therapeutic agent but as a critical intermediate for generating libraries of compounds with a wide spectrum of biological activities. These derivatives have been investigated as chemokine antagonists, kinase inhibitors, and agents targeting neurodegenerative diseases and cancer.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
CAS Number 70931-28-1[5][6][7][8]
Molecular Formula C₁₁H₁₅FN₂[5][7][8]
Molecular Weight 194.25 g/mol [5][7][8]
Appearance White to light yellow solid/powder[9]
Melting Point 61.0 to 65.0 °C
SMILES Fc1ccc(CN2CCNCC2)cc1[5]
InChI Key OOSZCNKVJAVHJI-UHFFFAOYSA-N[5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through nucleophilic substitution (N-alkylation) of piperazine with a 4-fluorobenzyl halide. A simplified and efficient one-pot procedure has been developed to favor mono-alkylation and avoid the formation of di-substituted products.

Experimental Protocol: One-Pot Synthesis of this compound Hydrochloride

This protocol is adapted from a verified one-pot, one-step synthetic procedure for monosubstituted piperazine derivatives.

Materials:

  • Piperazine

  • Piperazine dihydrochloride (B599025)

  • 4-Fluorobenzyl chloride

  • Methanol

  • Appropriate work-up and purification reagents

Procedure:

  • In a reaction vessel, dissolve piperazine and piperazine dihydrochloride in methanol. This in-situ formation of piperazine monohydrochloride is crucial for achieving mono-substitution.

  • To this solution, add 4-fluorobenzyl chloride.

  • The reaction mixture is stirred at room temperature or under reflux until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified through standard methods, such as recrystallization or column chromatography, to yield this compound hydrochloride as a white crystalline solid.

Characterization Data:

  • ¹H NMR (CDCl₃): δ 2.73 (4H, m), 3.21 (4H, m), 3.51 (2H, s), 6.95–7.01 (2H, m), 7.23 (2H, m), 9.40 (2H, bs).

  • ¹³C NMR (CDCl₃): δ 43.55, 49.28, 61.56, 115.17, 115.46, 130.40, 130.50, 132.63, 160.59, 163.84.

  • LC-MS (m/z): [C₁₁H₁₆FN₂]⁺ = 195.1292.

Synthetic Workflow Diagram

G cluster_0 One-Pot Synthesis of this compound HCl Piperazine Piperazine Reaction Mixture Reaction Mixture Piperazine->Reaction Mixture Piperazine Dihydrochloride Piperazine Dihydrochloride Piperazine Dihydrochloride->Reaction Mixture Methanol Methanol Methanol->Reaction Mixture Solvent 4-Fluorobenzyl chloride 4-Fluorobenzyl chloride 4-Fluorobenzyl chloride->Reaction Mixture Alkylation Purification Purification Reaction Mixture->Purification Work-up Final Product This compound HCl Purification->Final Product

Caption: Workflow for the one-pot synthesis of this compound HCl.

Applications in Drug Discovery

The true value of this compound is realized in its role as a precursor to a multitude of pharmacologically active derivatives. Two prominent areas of research are its use in developing tyrosinase inhibitors and cytotoxic agents for cancer therapy.

Tyrosinase Inhibitors for Hyperpigmentation Disorders

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a therapeutic strategy for treating hyperpigmentation.[10] Derivatives of this compound have been shown to be potent tyrosinase inhibitors.[11]

Mechanism of Action: Derivatives often act as competitive or mixed-type inhibitors, binding to the active site of the tyrosinase enzyme.[12][13] The 4-fluorobenzyl moiety is crucial as it can anchor the molecule within the catalytic cavity of the enzyme.[13]

G Tyrosinase Tyrosinase L-DOPA L-DOPA Tyrosinase->L-DOPA catalyzes L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Inhibitor 1-(4-FBz)piperazine Derivative Inhibitor->Tyrosinase binds & inhibits

Caption: Simplified pathway of tyrosinase inhibition by this compound derivatives.

Quantitative Data: The inhibitory activity of several derivatives against tyrosinase from Agaricus bisporus (AbTYR) is summarized in Table 2.

CompoundStructure ModificationIC₅₀ (µM)Reference
Kojic Acid (Reference) -17.76[13]
Compound 25 Derivative of this compound0.96
Compound 26 3-chloro-2-nitro-phenyl)methanone derivative0.18[13]
Compound 5a Phenylmethanone derivative13.34[13]
Cytotoxic Agents for Oncology Research

The piperazine scaffold is present in numerous anticancer drugs. Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5]

Quantitative Data: The cytotoxic activity, represented by the half-maximal inhibitory concentration (IC₅₀), of representative piperazine derivatives is shown in Table 3.

CompoundCancer Cell LineCancer TypeIC₅₀ (µM)Reference
Compound 2c MCF7Human Breast Cancer4.14[5]
Compound 2c C26Murine Colon Carcinoma7.87[5]
Compound 3c MCF7Human Breast Cancer4.98[5]
Compound 3c C26Murine Colon Carcinoma3.05[5]
Compound 4c C26Murine Colon Carcinoma1.71[5]
Paclitaxel (Reference) C26Murine Colon Carcinoma2.30[5]

Key Experimental Protocols

Detailed protocols for the biological evaluation of this compound derivatives are provided below.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF7, C26)

  • Cell culture medium

  • This compound derivative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

MTT Assay Workflow Diagram

G cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Treat with piperazine derivatives B->C D 4. Incubate 48-72h (Compound Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Add Solubilization Solution F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion

This compound stands out not for a dramatic discovery story, but for its consistent and proven utility as a privileged scaffold in drug discovery. Its straightforward synthesis and the favorable properties it confers upon its derivatives have established it as a valuable tool for medicinal chemists. The extensive research into its derivatives, particularly in the fields of tyrosinase inhibition and cancer cytotoxicity, underscores its importance. This technical guide provides the foundational knowledge—from synthesis to biological evaluation—to empower researchers to continue exploring the therapeutic potential of this versatile chemical entity. Future investigations will undoubtedly uncover new applications and lead to the development of novel, highly active compounds built upon the this compound core.

References

Technical Guide to the Safe Handling of 1-(4-Fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with the manufacturer's most current SDS for 1-(4-Fluorobenzyl)piperazine. All laboratory personnel must be thoroughly trained in the proper handling of hazardous chemicals and the use of personal protective equipment before working with this compound.

Introduction

This compound is a piperazine (B1678402) derivative utilized as a precursor in the synthesis of a variety of biologically active molecules. Its applications include the development of chemokine antagonists, cytotoxic and antiplasmodial agents, and inhibitors for various enzymes.[1] As with any active chemical compound, a thorough understanding of its hazard profile and adherence to strict safety protocols are paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known hazards, handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS classifications for this compound are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301: Toxic if swallowed / H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Data compiled from multiple sources. The exact categorization may vary slightly between suppliers.[1][2][3][4]

Signal Word: Danger[2][4] or Warning[1][3]

Experimental Protocols (Toxicological Data)

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed literature. The hazard classifications provided by manufacturers are based on internal studies or data from structurally similar compounds. General methodologies for assessing acute oral toxicity, skin irritation, and eye irritation are outlined in OECD Test Guidelines (e.g., TG 401, 404, 405). These guidelines typically involve in vivo studies with animal models or validated in vitro alternatives. For instance, skin irritation is often assessed using reconstructed human epidermis (RhE) models.[5][6]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing.Protects against eye irritation or serious eye damage from dust particles or splashes.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or impervious clothing should be worn.Prevents skin contact, which can cause irritation.[2][3]
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator with a P100 filter should be used, especially when handling the solid form or if ventilation is inadequate.Minimizes the inhalation of dust particles, which can cause respiratory tract irritation.[1]

PPE Selection Workflow

PPE_Selection start Assess Task handling_solid Handling Solid Compound? start->handling_solid handling_solution Handling Solution? handling_solid->handling_solution No adequate_ventilation Adequate Ventilation? handling_solid->adequate_ventilation Yes risk_of_splash Risk of Splash? handling_solution->risk_of_splash Yes ppe_basic Mandatory PPE: - Safety Glasses - Lab Coat - Gloves handling_solution->ppe_basic No risk_of_splash->ppe_basic No ppe_face_shield Add Face Shield risk_of_splash->ppe_face_shield Yes adequate_ventilation->ppe_basic Yes ppe_respirator Add Respirator (N95 or higher) adequate_ventilation->ppe_respirator No end Proceed with Task ppe_basic->end ppe_respirator->ppe_basic ppe_face_shield->ppe_basic

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the stability of the compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

  • Wash hands thoroughly after handling.[2]

  • Ground and bond containers and receiving equipment when transferring the substance to prevent static discharge.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[3]

  • Store locked up.[2][8]

  • Incompatible materials include strong oxidizing agents and strong acids.[8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[2][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8]

First Aid Response Workflow

First_Aid_Response exposure Exposure Occurs route Determine Route of Exposure exposure->route inhalation Inhalation route->inhalation Inhalation skin_contact Skin Contact route->skin_contact Skin eye_contact Eye Contact route->eye_contact Eye ingestion Ingestion route->ingestion Ingestion move_to_fresh_air Move to Fresh Air inhalation->move_to_fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing remove_lenses Remove Contact Lenses eye_contact->remove_lenses rinse_mouth Rinse Mouth ingestion->rinse_mouth administer_oxygen Administer Oxygen/ Artificial Respiration if necessary move_to_fresh_air->administer_oxygen seek_medical_attention Seek Immediate Medical Attention administer_oxygen->seek_medical_attention wash_with_soap Wash with Soap and Water wash_with_soap->seek_medical_attention remove_clothing->wash_with_soap flush_eyes Flush Eyes with Water for 15 minutes flush_eyes->seek_medical_attention remove_lenses->flush_eyes no_vomiting Do NOT Induce Vomiting rinse_mouth->no_vomiting no_vomiting->seek_medical_attention Spill_Response spill Spill Detected evacuate Evacuate Area spill->evacuate don_ppe Don Appropriate PPE (including respirator) evacuate->don_ppe contain Contain Spill (Prevent entry to drains) don_ppe->contain cleanup Clean Up Spill contain->cleanup solid Sweep or shovel into a sealed container cleanup->solid Solid liquid Absorb with inert material and place in a sealed container cleanup->liquid Liquid decontaminate Decontaminate Spill Area solid->decontaminate liquid->decontaminate dispose Dispose of Waste per regulations decontaminate->dispose

References

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Fluorobenzyl)piperazine, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed, generalized experimental protocols for determining the solubility and stability of this compound, adhering to international guidelines. These protocols are designed to equip researchers and drug development professionals with the necessary methodologies to generate robust and reliable data for formulation development, analytical method development, and regulatory submissions. The guide includes structured tables for data presentation and visual workflows to illustrate experimental processes.

Introduction

This compound is a derivative of piperazine (B1678402), a heterocyclic amine widely used as a scaffold in medicinal chemistry. The presence of the fluorobenzyl group can significantly influence its physicochemical properties compared to the parent piperazine molecule, affecting its solubility, stability, and pharmacokinetic profile. As a precursor to a range of active pharmaceutical ingredients (APIs), including chemokine antagonists and kinase inhibitors, a thorough understanding of its solubility and stability is paramount for effective drug development.

This guide outlines the standard procedures for:

  • Solubility Assessment: Determining the equilibrium solubility in various pharmaceutically relevant solvents and pH conditions.

  • Stability Profiling: Evaluating the intrinsic stability of the molecule under stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) as mandated by ICH guidelines to identify potential degradation pathways and products.

Physicochemical Properties of this compound

A summary of known properties is presented below. It is important to note that comprehensive experimental data for the free base is scarce in publicly accessible literature.

PropertyDataReference
Molecular Formula C₁₁H₁₅FN₂[1]
Molecular Weight 194.25 g/mol [1]
Appearance White to light yellow powder or solid[2]
Boiling Point 112-114 °C at 2 mmHg[3]
Solubility (as HCl salt) DMSO: 10 mg/mL; PBS (pH 7.2): 10 mg/mL[4]
Water Solubility (free base) No quantitative data available. A Safety Data Sheet notes "No data available".[5]
Stability (as HCl salt) Stated as "≥ 5 years" under unspecified storage conditions.[4]

Solubility Assessment

The solubility of an API is a critical determinant of its bioavailability and formulation feasibility. The following section details a generalized protocol for determining the solubility of this compound.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (purity >99%)

  • Solvents: Purified Water, 0.1 M HCl (pH ~1.2), pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Acetonitrile.

  • Calibrated analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, 0.45 µm syringe filters, and a validated quantitative analytical method (e.g., HPLC-UV).

Procedure:

  • Add an excess amount of solid this compound to a known volume of each solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle. Visually confirm the presence of undissolved material.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove all solid particles.

  • Dilute the clear filtrate with a suitable solvent to a concentration within the validated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV method.

  • Calculate the solubility from the concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.

Data Presentation: Solubility Profile

The results should be compiled into a clear and concise table.

Solvent SystemTemperature (°C)pH (for aqueous)Mean Solubility (mg/mL)Standard Deviation
Purified Water25~7.0TBDTBD
0.1 M HCl251.2TBDTBD
pH 4.5 Acetate Buffer254.5TBDTBD
pH 6.8 Phosphate Buffer256.8TBDTBD
pH 7.4 Phosphate Buffer257.4TBDTBD
Ethanol25NATBDTBD
Propylene Glycol25NATBDTBD
PEG 40025NATBDTBD
TBD: To Be Determined experimentally.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temp (24-48h) prep2->equil1 equil2 Allow solids to settle equil1->equil2 analysis1 Filter supernatant (0.45 µm) equil2->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify by HPLC-UV analysis2->analysis3 result1 Calculate Solubility (e.g., mg/mL) analysis3->result1 G cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_analysis Sample Analysis cluster_eval Method Evaluation stress Expose Drug to Stress: Acid, Base, Peroxide, Heat, Light (ICH) analysis Analyze Stressed Samples and Control stress->analysis hplc_dev Develop HPLC method (Column, Mobile Phase, Gradient, Detector) hplc_dev->analysis eval Check for Resolution between Parent and Degradation Peaks analysis->eval eval->hplc_dev Optimize if needed validate Validate Method (ICH Q2(R1)) eval->validate Resolution OK

References

Spectroscopic Profile of 1-(4-Fluorobenzyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-(4-Fluorobenzyl)piperazine, a crucial intermediate in the synthesis of various biologically active molecules. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Introduction

This compound is a versatile building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount for confirming its structure, assessing its purity, and ensuring the reliability of subsequent research and development activities. This guide serves as a practical resource for scientists engaged in the synthesis and analysis of this compound.

Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on typical values for similar structures and piperazine (B1678402) derivatives.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.25t2HAromatic CH (ortho to F)
~7.00t2HAromatic CH (meta to F)
~3.50s2HBenzyl CH₂
~2.90t4HPiperazine CH₂ (adjacent to NH)
~2.45t4HPiperazine CH₂ (adjacent to N-benzyl)
~1.90 (broad)s1HPiperazine NH

Note: Predicted values are based on the analysis of similar piperazine-containing compounds. Actual chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~162 (d)Aromatic C-F (¹JCF ≈ 245 Hz)
~133 (d)Aromatic C-CH₂ (⁴JCF ≈ 3 Hz)
~130 (d)Aromatic CH (ortho to F) (²JCF ≈ 8 Hz)
~115 (d)Aromatic CH (meta to F) (³JCF ≈ 21 Hz)
~62Benzyl CH₂
~54Piperazine CH₂ (adjacent to N-benzyl)
~45Piperazine CH₂ (adjacent to NH)

Note: Predicted values are based on the analysis of similar piperazine-containing compounds. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: FTIR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H Stretch (Piperazine)
3000 - 3100MediumAromatic C-H Stretch
2800 - 3000StrongAliphatic C-H Stretch
1600 - 1610MediumC=C Stretch (Aromatic ring)
1510 - 1520StrongC=C Stretch (Aromatic ring)
1220 - 1240StrongC-F Stretch
1150 - 1160StrongC-N Stretch
Table 4: Mass Spectrometry Data
m/z ValueInterpretation
194.13[M]⁺, Molecular ion peak for C₁₁H₁₅FN₂.[1][2][3]
109Fragment ion corresponding to the fluorobenzyl cation [C₇H₆F]⁺
85Fragment ion corresponding to the piperazine ring fragment [C₄H₉N₂]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Background Correction: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Acquisition (ESI):

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

  • Acquisition (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 35-500.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. High-resolution mass spectrometry (HRMS) can be used for exact mass determination and elemental composition confirmation.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR FTIR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Validation Final Structure Validation Purity_Assessment->Final_Validation Report Technical Report Final_Validation->Report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis, it is always recommended to compare experimentally obtained data with a certified reference standard.

References

Potential Therapeutic Targets of 1-(4-Fluorobenzyl)piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-fluorobenzyl)piperazine scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the potential therapeutic targets of its derivatives, presenting key quantitative data, detailed experimental protocols for cited assays, and visualizations of relevant biological pathways and workflows to facilitate further research and drug development.

Central Nervous System (CNS) Targets

Derivatives of this compound have shown significant promise in targeting various components of the central nervous system, suggesting their potential in treating a range of neurological and psychiatric disorders.

Sigma-1 (σ1) Receptors

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in cellular stress responses and neuronal plasticity. Its modulation is a promising strategy for neurodegenerative diseases like Alzheimer's.

Quantitative Data: Binding Affinity for Sigma-1 Receptor

Compound IDStructureKᵢ (nM)Selectivity vs. σ2Reference
10 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine1.8 ± 0.352-fold[1]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay [1][2]

This protocol determines the binding affinity of a compound for the sigma-1 receptor by measuring its ability to displace a known radioligand.

  • Materials:

    • Rat brain membrane homogenates

    • Radioligand: (+)-[³H]pentazocine

    • Non-specific binding control: 10 µM Haloperidol

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • Test compounds

    • 96-well plates, scintillation vials, liquid scintillation counter, glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the rat brain membrane homogenate, (+)-[³H]pentazocine (at a concentration near its Kd, e.g., 5 nM), and the test compound at various concentrations.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add 10 µM haloperidol.

    • Incubate the plate for 90 minutes at 37°C.[3]

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound and free radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Sigma-1 Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis P1 Prepare serial dilutions of test compound A1 Combine membrane, radioligand, and test compound in 96-well plate P1->A1 P2 Prepare membrane homogenates P2->A1 P3 Prepare radioligand ((+)-[3H]pentazocine) P3->A1 A2 Incubate at 37°C for 90 minutes A1->A2 AN1 Rapid filtration to separate bound ligand A2->AN1 AN2 Scintillation counting to measure radioactivity AN1->AN2 AN3 Calculate Specific Binding AN2->AN3 AN4 Determine IC50 and Ki AN3->AN4

Workflow for Sigma-1 Receptor Binding Assay
Dopamine (B1211576) and Serotonin (B10506) Receptors

The this compound moiety is a key structural feature in many atypical antipsychotic drugs. These compounds often exhibit multi-target activity, with affinities for dopamine D₂ and various serotonin (5-HT) receptors, which is believed to contribute to their efficacy and reduced side-effect profiles compared to typical antipsychotics.

Quantitative Data: Receptor Binding Affinities (Multi-target Profile)

CompoundTarget ReceptorKᵢ (nM)
Compound 11 Dopamine D₂>1000
(N-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide)Serotonin 5-HT₁ₐ158
Serotonin 5-HT₂ₐ>1000

Note: Data for a closely related N-(aryl)piperazine derivative is presented to illustrate the multi-target potential.[4]

Experimental Protocol: Dopamine D₂ and Serotonin 5-HT Receptor Radioligand Binding Assays

This protocol is a general framework for competitive binding assays. Specific radioligands and cell lines are used for each receptor target.

  • Materials:

    • Cell membranes from cell lines stably expressing the human cloned receptor (e.g., HEK-293 cells).

    • For D₂: Radioligand: [³H]Spiperone; Non-specific control: 10 µM (+)-Butaclamol.[1]

    • For 5-HT₁ₐ: Radioligand: [³H]8-OH-DPAT; Non-specific control: 10 µM Serotonin.

    • For 5-HT₂ₐ: Radioligand: [³H]Ketanserin; Non-specific control: 10 µM Ketanserin.[2]

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).

    • Standard laboratory equipment for radioligand binding assays.

  • Procedure:

    • Follow the general procedure outlined in the Sigma-1 Receptor Binding Assay (Section 1.1).

    • Use the specific radioligand and non-specific control for the receptor of interest.

    • Incubation times and temperatures may vary:

      • D₂ ([³H]Spiperone): 60 minutes at 30°C.[5]

      • 5-HT₂ₐ ([³H]Ketanserin): 60 minutes at 25°C.[2]

    • Calculate Kᵢ values using the Cheng-Prusoff equation.

Signaling Pathways: Dopamine D₂ and Serotonin 5-HT₁ₐ/5-HT₂ₐ Receptors

G cluster_D2 Dopamine D2 Receptor (Gi/o-coupled) cluster_5HT1A Serotonin 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq/11-coupled) D2R D2 Receptor Gi Gi/o D2R->Gi Dopamine AC_D2 Adenylyl Cyclase Gi->AC_D2 cAMP_D2 cAMP AC_D2->cAMP_D2 PKA_D2 PKA cAMP_D2->PKA_D2 S1AR 5-HT1A Receptor Gi_S1A Gi/o S1AR->Gi_S1A Serotonin AC_S1A Adenylyl Cyclase Gi_S1A->AC_S1A cAMP_S1A cAMP AC_S1A->cAMP_S1A PKA_S1A PKA cAMP_S1A->PKA_S1A S2AR 5-HT2A Receptor Gq Gq/11 S2AR->Gq Serotonin PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Simplified CNS Receptor Signaling Pathways
Histone Deacetylase 6 (HDAC6)

HDAC6 is a cytoplasmic enzyme that primarily deacetylates non-histone proteins, with α-tubulin being a key substrate. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, affecting microtubule dynamics and intracellular transport. This mechanism is being explored for the treatment of cancer and neurodegenerative disorders.

Quantitative Data: HDAC6 Inhibition

CompoundRHDAC6 IC₅₀ (µM)Selectivity vs. HDAC1
1 H0.11 ± 0.01340-fold
8 CH₃0.11 ± 0.01845-fold

Note: Data for benzylpiperazine derivatives.[6]

Experimental Protocol: In Vitro HDAC6 Fluorometric Assay [7][8]

  • Materials:

    • Recombinant human HDAC6 enzyme

    • Fluorogenic HDAC6 substrate (e.g., acetylated peptide with a fluorophore)

    • Developer solution

    • HDAC Assay Buffer

    • Test compounds

    • White 96-well plate, fluorescence microplate reader.

  • Procedure:

    • In a white 96-well plate, add HDAC Assay Buffer, test compound dilutions (in DMSO, final concentration ≤1%), and diluted HDAC6 enzyme.

    • Incubate for 10-15 minutes at 37°C to allow compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate.

    • Incubate the plate for 30-60 minutes at 37°C.

    • Stop the reaction and develop the signal by adding the developer solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

    • Calculate the percentage of inhibition for each test compound concentration and determine the IC₅₀ value from a dose-response curve.

Signaling Pathway: HDAC6 and Tubulin Deacetylation

G cluster_pathway HDAC6-Mediated Tubulin Deacetylation AcetylatedTubulin Acetylated α-Tubulin (Stable Microtubules) DeacetylatedTubulin Deacetylated α-Tubulin (Dynamic Microtubules) AcetylatedTubulin->DeacetylatedTubulin Deacetylation CellMotility Altered Cell Motility & Cargo Transport AcetylatedTubulin->CellMotility HDAC6 HDAC6 HDAC6->DeacetylatedTubulin Inhibitor This compound Derivative Inhibitor->HDAC6

HDAC6 Inhibition and its Effect on Tubulin

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway. Its inhibitors are of great interest for treating hyperpigmentation disorders and are also used in cosmetics as skin-lightening agents.

Quantitative Data: Tyrosinase Inhibition

Compound IDSubstituents (R)IC₅₀ (µM)Reference
26 2-NO₂, 3-Cl0.18 ± 0.03[9]
18 4-NO₂1.71 ± 0.13[9]
25 2,4-(NO₂)₂0.96[10]
Kojic Acid (Reference)17.76 ± 0.18[9]

Experimental Protocol: Tyrosinase Inhibition Assay (L-DOPA as substrate) [9][11]

  • Materials:

    • Mushroom Tyrosinase

    • L-3,4-dihydroxyphenylalanine (L-DOPA)

    • Sodium Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

    • Test compounds dissolved in DMSO

    • 96-well plate, microplate reader.

  • Procedure:

    • To the wells of a 96-well plate, add phosphate buffer and the test compound at various concentrations.

    • Add the tyrosinase enzyme solution to all wells except the blank.

    • Pre-incubate the plate for 10 minutes at 25°C.

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm in kinetic mode, taking readings every minute for 10-20 minutes.

    • The rate of dopachrome (B613829) formation is determined from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control reaction.

    • Determine the IC₅₀ value from a dose-response curve.

Signaling Pathway: Melanogenesis and Tyrosinase Inhibition

G cluster_melanogenesis Melanogenesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase1 Tyrosinase Tyrosinase1->LDOPA Tyrosinase2 Tyrosinase Tyrosinase2->Dopaquinone Inhibitor This compound Derivative Inhibitor->Tyrosinase1 Inhibitor->Tyrosinase2

Inhibition of the Melanin Synthesis Pathway

Anticancer Activity

Derivatives incorporating the this compound scaffold have been investigated as potential anticancer agents, demonstrating cytotoxic effects against a range of human cancer cell lines.

Quantitative Data: In Vitro Antiproliferative Activity (NCI-60 Screen)

Compound IDPiperazine SubstituentMost Effective Against (Cell Line)GI₅₀ (µM)Reference
23 [4-(trifluoromethyl)benzyl]piperazineMDA-MB-468 (Breast Cancer)1.00[4]
25 1-bis(4-fluorophenyl)methyl piperazineHOP-92 (Non-Small Cell Lung Cancer)1.35[4]

Experimental Protocol: NCI-60 Sulforhodamine B (SRB) Assay [12]

This assay assesses cytotoxicity by measuring the total protein content of cells that remain attached to the plate after treatment.

  • Materials:

    • NCI-60 panel of human cancer cell lines

    • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

    • Test compounds dissolved in DMSO

    • Trichloroacetic acid (TCA)

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

    • 10 mM Trizma base

    • 96-well plates, automated plate reader.

  • Procedure:

    • Inoculate cells into 96-well plates and incubate for 24 hours.

    • Add the test compound at five different concentrations and incubate for an additional 48 hours.

    • Terminate the assay by fixing the cells with cold TCA for 1 hour at 4°C.

    • Wash the plates with water to remove TCA and unbound cells.

    • Stain the protein content of the remaining cells with SRB solution for 10 minutes at room temperature.

    • Wash away the unbound SRB dye with 1% acetic acid and allow the plates to air dry.

    • Solubilize the bound dye with Trizma base.

    • Measure the absorbance at 515 nm.

    • Calculate the GI₅₀ (concentration causing 50% growth inhibition) based on the absorbance values relative to control and time-zero plates.

Workflow for NCI-60 SRB Assay

G S1 Inoculate NCI-60 cells in 96-well plates S2 Incubate for 24h S1->S2 S3 Add test compound (5 concentrations) S2->S3 S4 Incubate for 48h S3->S4 S5 Fix cells with TCA S4->S5 S6 Stain with SRB S5->S6 S7 Wash unbound dye S6->S7 S8 Solubilize bound dye S7->S8 S9 Read absorbance at 515 nm S8->S9 S10 Calculate GI50 S9->S10

NCI-60 Sulforhodamine B (SRB) Assay Workflow

Synthesis of this compound Derivatives

A common synthetic route to these derivatives involves the coupling of this compound with various acyl chlorides or carboxylic acids.

General Synthetic Scheme

G cluster_synthesis General Synthesis Reactant1 This compound Product Target Derivative Reactant1->Product Reactant2 R-COCl (Acyl Chloride) or R-COOH (Carboxylic Acid) Reactant2->Product Reagents Base (e.g., DIPEA, TEA) Coupling Agent (e.g., HBTU) Solvent (e.g., DCM, DMF) Reagents->Product

General Synthetic Route

Experimental Protocol: General Synthesis via Acyl Chloride [9]

  • Materials:

    • This compound

    • Desired acyl chloride

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in DCM.

    • Add DIPEA, followed by the dropwise addition of the acyl chloride.

    • Stir the reaction mixture at room temperature for several hours.

    • Quench the reaction with methanol.

    • Perform an aqueous workup and extract the product with DCM.

    • Dry the organic phase and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

Conclusion

The this compound scaffold is a privileged structure in drug discovery, with its derivatives demonstrating potent and varied biological activities. The data and protocols presented in this guide highlight its potential in targeting CNS receptors for psychiatric and neurodegenerative disorders, inhibiting enzymes like tyrosinase and HDAC6 for dermatological and oncological applications, and acting as cytotoxic agents against cancer cells. The provided methodologies and pathway diagrams serve as a valuable resource for researchers aiming to further explore and optimize this promising class of compounds for therapeutic use.

References

Methodological & Application

Synthesis of 1-(4-Fluorobenzyl)piperazine Derivatives: A Gateway to Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1-(4-fluorobenzyl)piperazine scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated significant potential across various disease areas, including oncology, infectious diseases, and dermatology, by acting on a range of biological targets. The presence of the fluorobenzyl group can enhance metabolic stability and binding affinity, while the piperazine (B1678402) ring provides a versatile linker for further molecular elaboration. These application notes provide detailed protocols for the synthesis of this compound derivatives and their evaluation in relevant biological assays, facilitating their exploration in drug discovery programs.

I. Synthetic Routes and Protocols

The synthesis of this compound derivatives can be efficiently achieved through two primary and reliable methods: nucleophilic substitution (N-alkylation) and reductive amination.[1] A common starting material for many derivatives is this compound, which can be further functionalized.

A. General Synthesis of this compound Derivatives via Acylation

A prevalent method for derivatizing this compound is through acylation, where it is coupled with various acyl chlorides or carboxylic acids.[2]

Protocol 1: Synthesis via Acyl Chloride [2]

This protocol is suitable for the synthesis of amide derivatives from commercially available or synthesized acyl chlorides.

  • Dissolve: Dissolve this compound (1.0 equivalent) in dichloromethane (B109758) (DCM).

  • Add Base: Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution.

  • Add Acyl Chloride: Add the desired acyl chloride (1.1 equivalents) dropwise to the mixture.

  • React: Stir the reaction mixture at room temperature for 5 hours.

  • Quench: Quench the reaction with methanol.

  • Extraction: Add water and extract the product with DCM (3 x 10 mL).

  • Drying and Concentration: Dry the combined organic phase with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis via Carboxylic Acid using a Coupling Agent [2]

  • Prepare Amine Solution: Prepare a solution of this compound (1.0 equivalent) in triethylamine (B128534) (TEA) (1.1 equivalents).

  • Prepare Acid Solution: In a separate flask, dissolve the desired carboxylic acid (1.1 equivalents) and HBTU (1.1 equivalents) in N,N-Dimethylformamide (DMF).

  • Combine: Add the amine solution dropwise to the carboxylic acid solution.

  • React: Stir the reaction mixture at room temperature. The reaction can also be performed under microwave conditions to accelerate the process.

  • Work-up and Purification: Follow similar work-up and purification procedures as described in Protocol 1.

II. Quantitative Data Presentation

The following tables summarize typical quantitative data for the synthesis and biological activity of representative this compound derivatives.

Table 1: Synthesis and Characterization of Selected this compound Derivatives. [2]

Compound IDSynthetic ProtocolYield (%)Melting Point (°C)
9 Protocol 172124–126
10 Protocol 150100–102

Table 2: Biological Activity of Selected this compound Derivatives as Tyrosinase Inhibitors. [2][3][4]

Compound IDTargetIC₅₀ (µM)Reference Compound (Kojic Acid) IC₅₀ (µM)
18 Tyrosinase1.7117.76
25 Tyrosinase0.9617.76
26 Tyrosinase0.1817.76

Table 3: Anticancer Activity of a this compound Derivative. [5][6]

Compound IDCell LineActivityGI₅₀ (µM)
25 HOP-92 (Non-Small Cell Lung Cancer)Growth Inhibition1.35

III. Experimental Workflows and Signaling Pathways

Visual representations of the synthetic workflow and a relevant biological pathway are provided below to facilitate understanding.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_process Processing cluster_end Final Product This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Acyl Chloride / Carboxylic Acid Acyl Chloride / Carboxylic Acid Acyl Chloride / Carboxylic Acid->Coupling Reaction Work-up Work-up Coupling Reaction->Work-up Purification Purification Work-up->Purification Derivative Derivative Purification->Derivative

Caption: General workflow for the synthesis of derivatives.

Many this compound derivatives have been identified as potent tyrosinase inhibitors, making them relevant for conditions involving hyperpigmentation.[2][3] Tyrosinase is a key enzyme in the melanogenesis pathway.

Melanogenesis_Pathway L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase L-DOPA L-DOPA L-DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase->L-DOPA Tyrosinase->Dopaquinone Derivative Derivative Derivative->Tyrosinase Inhibition

Caption: Inhibition of the melanogenesis pathway.

The overall process from synthesis to biological evaluation follows a logical progression.

Drug_Discovery_Process Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Biological Screening Biological Screening Purification & Characterization->Biological Screening Lead Optimization Lead Optimization Biological Screening->Lead Optimization Active Compounds Lead Optimization->Synthesis Further Derivatization

References

Application Notes and Protocols for the Synthesis of Tyrosinase Inhibitors from 1-(4-Fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of tyrosinase inhibitors derived from 1-(4-fluorobenzyl)piperazine. This class of compounds has demonstrated significant potential in inhibiting tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, making them promising candidates for applications in cosmetics and therapeutics for hyperpigmentation disorders.

Introduction

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin.[1] Inhibition of this enzyme is a key strategy for the development of skin-lightening agents and treatments for disorders related to excessive melanin production. Derivatives of this compound have emerged as a potent class of tyrosinase inhibitors, with some compounds exhibiting inhibitory activity significantly greater than the commonly used reference compound, kojic acid.[2][3][4]

The core structure, featuring a 4-fluorobenzyl moiety, has been shown to be crucial for effective interaction with the catalytic site of tyrosinase.[3] By modifying the acyl group attached to the piperazine (B1678402) nitrogen, a library of compounds with a wide range of inhibitory activities can be synthesized and evaluated. This document outlines the synthetic protocols, methods for biological evaluation, and a summary of the inhibitory activities of selected compounds.

Data Presentation: Tyrosinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a selection of this compound derivatives against mushroom tyrosinase (Agaricus bisporus). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDSubstituent (R)IC50 (µM)Inhibition TypeReference
1 2,4-Dinitrophenyl0.96Competitive[3][4]
2 3-Chloro-2-nitrophenyl0.18Competitive[5][6]
3 2-Trifluoromethylphenyl0.48-[3]
4 4-Nitrophenyl1.71-[7]
5 2-Aminophenyl3.74-[7]
Kojic Acid (Reference)17.76Competitive[3][4]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the target tyrosinase inhibitors is typically achieved through the coupling of this compound with a variety of substituted benzoyl chlorides or benzoic acids.[3]

Materials and Reagents:

  • This compound

  • Substituted benzoyl chloride or benzoic acid derivatives

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) for carboxylic acid coupling

  • Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) as solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Protocol using Acyl Chlorides:

  • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere.

  • Slowly add the desired substituted benzoyl chloride (1.1 equivalents) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol using Carboxylic Acids:

  • To a solution of the desired carboxylic acid (1 equivalent) in DMF, add HBTU (1.1 equivalents) and TEA (2 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture in a microwave reactor at 50 °C for 10 minutes (200 W).

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

In Vitro Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of the synthesized compounds on the diphenolase activity of mushroom tyrosinase, using L-DOPA as the substrate.[1][8][9]

Materials and Reagents:

  • Mushroom tyrosinase (EC 1.14.18.1) from Agaricus bisporus

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving test compounds

  • Kojic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions:

  • Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Mix the two solutions until the pH reaches 6.8.[1]

  • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold sodium phosphate buffer (e.g., 1000 units/mL). Dilute to the desired working concentration (e.g., 20-50 units/mL) immediately before use. Keep the solution on ice.[1][8]

  • L-DOPA Solution (10 mM): Dissolve L-DOPA powder in sodium phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh.[1][8]

  • Test Compound Stock Solutions: Dissolve the synthesized compounds and kojic acid in DMSO to prepare high-concentration stock solutions (e.g., 10 mM). Prepare serial dilutions in sodium phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

Assay Protocol (96-well plate format):

  • In a 96-well plate, add the following components in the specified order:

    • Test Wells: 40 µL of sodium phosphate buffer, 20 µL of the respective test compound dilution, and 20 µL of tyrosinase solution.

    • Positive Control Wells: 40 µL of sodium phosphate buffer, 20 µL of the respective kojic acid dilution, and 20 µL of tyrosinase solution.

    • Negative Control Well (No Inhibitor): 60 µL of sodium phosphate buffer and 20 µL of tyrosinase solution.

    • Blank Well: 80 µL of sodium phosphate buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[8]

  • Initiate Reaction: Add 20 µL of L-DOPA solution to all wells to start the reaction. The total volume in each well should be 100 µL.[1]

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes to monitor the formation of dopachrome.[7][8]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound and kojic acid using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of reaction in the negative control well and V_inhibitor is the rate of reaction in the presence of the inhibitor.[1]

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Kinetic Analysis of Tyrosinase Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type), kinetic studies are performed by measuring the reaction rates at different concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then analyzed using a Lineweaver-Burk plot.[5][10][11]

Protocol:

  • Perform the tyrosinase inhibition assay as described above, but with varying concentrations of L-DOPA (e.g., 0.6–5 mM) for each fixed concentration of the inhibitor.[5]

  • Determine the initial velocity (V₀) of the reaction for each combination of substrate and inhibitor concentration.

  • Plot 1/V₀ versus 1/[L-DOPA] for each inhibitor concentration.

  • Analyze the resulting Lineweaver-Burk plots.

    • Competitive inhibition: The lines will intersect on the y-axis (Vmax remains constant, Km increases).

    • Non-competitive inhibition: The lines will intersect on the x-axis (Km remains constant, Vmax decreases).

    • Mixed-type inhibition: The lines will intersect in the second quadrant (both Km and Vmax change).

Visualizations

Signaling Pathway

Melanin_Synthesis_Pathway L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Monophenolase activity Dopaquinone Dopaquinone L_DOPA->Dopaquinone Diphenolase activity Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase Tyrosinase Tyrosinase->L_Tyrosine Tyrosinase->L_DOPA Inhibitor This compound Derivative Inhibitor->Tyrosinase Inhibition

Caption: Melanin synthesis pathway and the inhibitory action of this compound derivatives.

Experimental Workflow: Synthesis

Synthesis_Workflow Start Start Reactants This compound + Substituted Benzoyl Chloride/Acid Start->Reactants Reaction Coupling Reaction (Base, Solvent, Temp) Reactants->Reaction Workup Aqueous Workup (Wash, Dry) Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Product Pure Inhibitor Characterization->Product

Caption: General workflow for the synthesis of this compound-based tyrosinase inhibitors.

Experimental Workflow: Tyrosinase Inhibition Assay

Assay_Workflow Start Start Prepare_Solutions Prepare Reagents: Buffer, Tyrosinase, L-DOPA, Inhibitor Start->Prepare_Solutions Plate_Setup Plate Setup in 96-well Plate: Inhibitor + Tyrosinase Prepare_Solutions->Plate_Setup Pre_incubation Pre-incubate at 25°C Plate_Setup->Pre_incubation Initiate_Reaction Add L-DOPA to start reaction Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 475 nm (Kinetic Reading) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro tyrosinase inhibition assay.

References

Application of 1-(4-Fluorobenzyl)piperazine in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties. A notable derivative, 1-(4-fluorobenzyl)piperazine, has emerged as a key building block in the design and synthesis of novel anticancer agents. The introduction of the fluorobenzyl moiety can enhance metabolic stability and binding interactions with biological targets. This document provides a detailed overview of the application of this compound in oncology research, summarizing quantitative data, experimental protocols for key assays, and visual representations of relevant pathways and workflows.

Data Presentation: Cytotoxicity of Piperazine Derivatives

The following tables summarize the in vitro anticancer activity of various piperazine derivatives, including those structurally related to this compound, against a range of human cancer cell lines. The data is presented as GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values, with lower values indicating higher potency.

Table 1: Cytotoxicity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [1][2]

Compound IDR GroupLiver Cancer (HUH7) GI₅₀ (µM)Breast Cancer (MCF7) GI₅₀ (µM)Colon Cancer (HCT116) GI₅₀ (µM)
5b 4-Fluorobenzoyl4.123.895.23
5a 4-Chlorobenzoyl3.563.114.78
5c 4-Methoxybenzoyl6.215.877.14
5d 4-Bromobenzoyl3.983.454.99
5g 2,4-Difluorobenzoyl2.982.543.87
5-FU (Reference Drug)7.89.56.3

Table 2: Cytotoxicity of Vindoline-Piperazine Conjugates [3][4]

Compound IDPiperazine MoietyBreast Cancer (MDA-MB-468) GI₅₀ (µM)Non-Small Cell Lung Cancer (HOP-92) GI₅₀ (µM)
23 [4-(Trifluoromethyl)benzyl]piperazine1.001.52
25 1-Bis(4-fluorophenyl)methyl piperazine1.451.35

Table 3: Cytotoxicity of Arylpiperazine Saccharin Derivatives [5][6]

Compound IDPhenyl SubstituentProstate Cancer (DU145) IC₅₀ (µM)Prostate Cancer (PC-3) IC₅₀ (µM)
12 4-Fluoro1.14>50
4 Unsubstituted1.2815.42
5 2-Methyl3.5721.89

Table 4: Cytotoxicity of 1-(2-Fluorobenzyl)piperazine Triazoles [4]

Compound IDPendant Group on TriazoleBreast Cancer (MCF7) IC₅₀ (µg/mL)
7i 4-Fluorophenyl12.09
7j 2-Fluorophenyl15.12

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to guide researchers in the evaluation of this compound-based anticancer agents.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microplates

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, treat the cells with serial dilutions of the this compound derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[3]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[3]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • 6-well plates

  • This compound derivative

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution.[3]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the samples by flow cytometry. The DNA content, proportional to the PI fluorescence intensity, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagram

G cluster_0 Apoptosis Induction by this compound Derivatives Compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway for this compound derivatives.

Experimental Workflow Diagram

G start Start: Synthesize This compound Derivative in_vitro In Vitro Screening (Panel of Cancer Cell Lines) start->in_vitro mtt MTT Assay (Determine IC50) in_vitro->mtt apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mtt->cell_cycle mechanism Mechanism of Action Studies (e.g., Western Blot) apoptosis->mechanism cell_cycle->mechanism in_vivo In Vivo Studies (Xenograft Models) mechanism->in_vivo end Lead Optimization in_vivo->end

Caption: Experimental workflow for evaluating novel anticancer agents.

Structure-Activity Relationship (SAR) Logic Diagram

G cluster_0 Structure-Activity Relationship (SAR) Insights Core This compound Core R1 Substitution at Piperazine N4 Core->R1 R2 Substitution on Benzyl Ring Core->R2 Activity Anticancer Activity R1->Activity Modulates Potency and Selectivity R2->Activity Influences Binding and Pharmacokinetics

Caption: Logical relationships in the SAR of this compound derivatives.

References

Application Note: Protocols for the N-alkylation of 1-(4-Fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-alkylated piperazines are crucial scaffolds in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[1][2] The substituent on the second nitrogen of the piperazine (B1678402) ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 1-(4-Fluorobenzyl)piperazine is a common starting material for the synthesis of biologically active molecules, including chemokine antagonists, enzyme inhibitors, and neurokinin-2 receptor antagonists.[3] This document provides detailed protocols for the N-alkylation of this compound via two common and effective methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Method 1: Direct N-Alkylation using Alkyl Halides

Direct alkylation is a straightforward and widely utilized method involving the nucleophilic substitution reaction between the secondary amine of the piperazine and an alkyl halide in the presence of a base.[4][5] The base is essential to neutralize the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards the product.[4]

Experimental Protocol:
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

    • Add an anhydrous solvent such as acetonitrile (B52724) (MeCN) or N,N-Dimethylformamide (DMF) (approximately 10-20 mL per mmol of piperazine).

    • Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).[4] Stir the suspension.

  • Addition of Alkylating Agent:

    • Slowly add the alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.2 eq.) to the stirred suspension at room temperature.[4] Slow addition helps to minimize the formation of di-alkylated byproducts.[4]

  • Reaction:

    • Heat the reaction mixture to an appropriate temperature, typically between 60-80 °C, and stir vigorously.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid base and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate.

    • Wash the organic layer with water or a saturated aqueous solution of sodium bicarbonate, followed by brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate/hexanes) to yield the pure N-alkylated product.

Data Summary for Direct Alkylation:
Alkylating AgentBase (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
m-Methylbenzyl bromideMonopiperazinium saltEthanol/Water20 → 701.5N/A[7]
o-Methylbenzyl bromideMonopiperazinium saltEthanol20 → 702.589[7]
n-Amyl bromideMonopiperazinium saltEthanol20 → 701.564[7]
Alkyl Bromide (general)K₂CO₃ (2.0)Acetonitrile60 - 80VariesN/A[4]

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is particularly advantageous for preventing the formation of quaternary ammonium (B1175870) salts that can occur in direct alkylation.[8] The process involves the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[1][4]

Experimental Protocol:
  • Reaction Setup:

    • To a round-bottom flask containing a magnetic stir bar, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).

    • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A dehydrating agent like anhydrous MgSO₄ or molecular sieves can be added at this stage.

  • Reduction:

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) (1.2-1.5 eq.), portion-wise to the reaction mixture.[8] Be cautious as gas evolution may occur.

    • Stir the reaction at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until completion (typically 2-24 hours).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated piperazine.

Data Summary for Reductive Amination:
Carbonyl CompoundReducing Agent (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
Aldehyde/Ketone (general)NaBH(OAc)₃ (1.5)DCM / DCERoom Temp.2 - 24Varies[4][8]
Tetrahydropyran-4-oneNaBH(OAc)₃N/AN/AN/AN/A[1]
Boc protected piperidinyl aldehydesNaBH(OAc)₃N/AN/AN/AN/A[9]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)Reference(s)
Low or No Product - Insufficiently strong or wet base.- Poor solubility of reagents.- Low reaction temperature.- Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃.- Switch to a more polar aprotic solvent like DMF.- Increase the reaction temperature; heating is often required.[4]
Formation of Di-alkylated Byproduct - Incorrect stoichiometry.- Rapid addition of the alkylating agent.- Use a slight excess of the piperazine relative to the alkylating agent.- Add the alkylating agent slowly or dropwise to the reaction mixture.[4]
Reaction Stalls (Incomplete Conversion) - Poor solubility of reagents.- Reversible reaction equilibrium.- Change to a more suitable solvent (e.g., DMF) to ensure all reagents are dissolved.- Ensure sufficient base is present to neutralize the acid byproduct effectively.[4]

Visualized Workflows

cluster_0 Direct N-Alkylation Workflow start 1. Reaction Setup (Piperazine, Base, Solvent) add_reagent 2. Add Alkyl Halide (Slowly) start->add_reagent react 3. Heat Reaction (60-80°C) add_reagent->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor workup 5. Work-up (Filter, Extract, Dry) monitor->workup Reaction Complete purify 6. Purify (Column Chromatography) workup->purify product Final Product purify->product cluster_1 Reductive Amination Workflow start 1. Mix Piperazine & Carbonyl (in Solvent) add_reductant 2. Add Reducing Agent (e.g., NaBH(OAc)₃) start->add_reductant react 3. Stir at Room Temp. add_reductant->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor workup 5. Work-up (Quench, Extract, Dry) monitor->workup Reaction Complete purify 6. Purify (Column Chromatography) workup->purify product Final Product purify->product

References

Application Note: Stability-Indicating HPLC-UV Method for Purity Analysis of 1-(4-Fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Fluorobenzyl)piperazine is a key intermediate and precursor in the synthesis of a variety of biologically active molecules, including chemokine antagonists and potential inhibitors for enzymes like tyrosinase.[1][2] Given its role in pharmaceutical development, ensuring the purity and stability of this compound is critical. This application note describes a simple, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative determination of this compound and its degradation products. The method is designed for routine quality control and stability testing in research and drug development settings.

Experimental Protocol

Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Data acquisition and processing software.

Chemicals and Reagents

  • This compound reference standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (reagent grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.

Chromatographic Conditions A summary of the optimal chromatographic conditions is presented in Table 1. A C18 column is commonly used for piperazine (B1678402) derivatives, and an acidic mobile phase helps to reduce peak tailing for basic compounds.[3]

Table 1: HPLC-UV Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 239 nm
Run Time 15 minutes

Standard and Sample Preparation

  • Diluent Preparation: A mixture of Water and Acetonitrile (60:40 v/v) was used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a second 25 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm nylon or PTFE syringe filter.

Method Validation Summary The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4] A summary of typical validation parameters is provided in Table 2.

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

ParameterSpecification / Result
Specificity No interference from blanks, impurities, or degradation products at the retention time of the analyte peak.
Linearity (Range) 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD (µg/mL) 0.05 µg/mL
LOQ (µg/mL) 0.15 µg/mL
Robustness Method remains unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).

Detailed Protocols

Protocol 1: HPLC-UV Purity Analysis

  • Equilibrate the HPLC system with the mobile phase (60% A / 40% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column temperature to 30°C and the UV detection wavelength to 239 nm.

  • Perform a blank injection (diluent) to ensure no system peaks interfere with the analyte.

  • Inject the Working Standard Solution five times to check for system suitability. The %RSD for the peak area should be less than 2.0%.

  • Inject the prepared Sample Solution in duplicate.

  • Calculate the purity of the sample using the area normalization method or against the reference standard.

Purity Calculation (Area %):

Protocol 2: Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on the sample. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Acid Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute with diluent to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute with diluent to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with diluent to a final concentration of 100 µg/mL.

  • Thermal Degradation: Keep 10 mg of the solid sample in an oven at 105°C for 48 hours. Cool, dissolve, and dilute with diluent to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose 10 mg of the solid sample to UV light (254 nm) for 48 hours. Dissolve and dilute with diluent to a final concentration of 100 µg/mL.

  • Analyze all stressed samples by the developed HPLC method alongside an unstressed control sample. The method's specificity is confirmed if all degradation product peaks are well-resolved from the parent this compound peak.

Visual Workflow

The overall process from sample preparation to final analysis is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_analysis 2. HPLC Analysis Stage cluster_data 3. Data Processing Stage start Weigh Sample and Reference Standard std_dissolve Dissolve in Diluent (Stock Solution) start->std_dissolve sample_dissolve Dissolve in Diluent start->sample_dissolve std_dilute Perform Serial Dilution (Working Standard) std_dissolve->std_dilute filter Filter all Solutions (0.45 µm Syringe Filter) std_dilute->filter sample_dilute Dilute to Final Concentration sample_dissolve->sample_dilute sample_dilute->filter injector Autosampler (10 µL Injection) filter->injector hplc_system HPLC System acquisition Data Acquisition (Chromatogram) hplc_system->acquisition mobile_phase Mobile Phase (60% A / 40% B) pump Pump (1.0 mL/min) column C18 Column (30°C) detector UV Detector (239 nm) analysis Peak Integration & Purity Calculation acquisition->analysis

Caption: Workflow for HPLC-UV Purity Analysis of this compound.

Results and Discussion

The developed isocratic RP-HPLC method provides a rapid and efficient means for determining the purity of this compound. The analyte elutes as a sharp, symmetrical peak, well-separated from solvent front impurities. The use of a PDA detector is highly recommended to assess peak purity, ensuring that no co-eluting impurities are present.

In the forced degradation studies, the method effectively separates the main analyte peak from various degradation products formed under acidic, basic, oxidative, thermal, and photolytic stress conditions. This demonstrates the stability-indicating capability of the method, making it suitable for monitoring the stability of this compound under different storage conditions.

This application note details a validated, stability-indicating HPLC-UV method that is simple, accurate, and precise for the purity determination of this compound. The protocol is straightforward and can be readily implemented in a quality control laboratory for routine analysis of bulk drug substances and for stability assessment during drug development.

References

Application Notes and Protocols for the Detection of 1-(4-Fluorobenzyl)piperazine and its Metabolites by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and analysis of 1-(4-Fluorobenzyl)piperazine (4-FBP) and its putative metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a piperazine (B1678402) derivative with potential pharmacological activity. Understanding its metabolic fate is crucial for drug development and toxicological studies. The following protocol outlines procedures for sample preparation, derivatization, GC-MS analysis, and data interpretation. While this protocol is based on established methods for similar piperazine compounds, it should be validated for specific laboratory conditions and matrices.

Introduction

This compound is a synthetic organic compound belonging to the piperazine class. Compounds in this class are known to possess a wide range of biological activities and are often investigated as potential therapeutic agents. The metabolic profile of a drug candidate is a critical factor in its development, influencing its efficacy, safety, and pharmacokinetic properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of drug metabolites after appropriate sample preparation.[1] This protocol details a representative method for the analysis of 4-FBP and its likely metabolites in biological matrices.

Predicted Metabolic Pathways

The metabolism of this compound is predicted to follow pathways common to other piperazine derivatives. These include hydroxylation of the aromatic ring and degradation of the piperazine moiety.[2][3] Studies on structurally similar compounds, such as 1-(4-[18F]fluorobenzyl)-4-phenylpiperazine, have shown that aromatic ring oxidation is a notable metabolic route.[4][5] The primary predicted metabolites are:

  • Metabolite 1 (M1): 4-((4-hydroxypiperidin-1-yl)methyl)phenol (Hydroxylation of the 4-fluorobenzyl group)

  • Metabolite 2 (M2): 1-(4-Fluorobenzyl)piperazin-2-one (Oxidation of the piperazine ring)

  • Metabolite 3 (M3): 1-(4-Fluorobenzyl)ethylenediamine (Degradation of the piperazine ring)

The metabolic pathway can be visualized as follows:

Metabolic Pathway of this compound Parent This compound M1 Metabolite 1 (Hydroxylated 4-FBP) Parent->M1 Hydroxylation M2 Metabolite 2 (Piperazine Ring Oxidation) Parent->M2 Oxidation M3 Metabolite 3 (Piperazine Ring Degradation) Parent->M3 Ring Cleavage Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Collection (Plasma/Urine) B Alkalinization (pH > 9) A->B C Extraction (LLE or SPE) B->C D Evaporation to Dryness C->D E Derivatization with MSTFA D->E F Injection into GC-MS E->F G Separation and Detection F->G H Qualitative Analysis (Full Scan) G->H I Quantitative Analysis (SIM) H->I

References

Application Notes and Protocols: 1-(4-Fluorobenzyl)piperazine in the Synthesis of Antimicrobial and Antifungal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 1-(4-fluorobenzyl)piperazine and related substituted piperazines in the synthesis of novel antimicrobial and antifungal agents. The focus is on the synthesis of Mannich bases of chlorokojic acid, which have demonstrated significant biological activity.

Introduction

The emergence of multidrug-resistant microbial and fungal strains presents a significant challenge to global health. The piperazine (B1678402) scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of therapeutic agents. This compound, in particular, serves as a valuable precursor for creating derivatives with enhanced biological activities due to the favorable pharmacokinetic properties often conferred by the fluorine atom. This document outlines the synthesis of chlorokojic acid derivatives incorporating substituted piperazines and summarizes their antimicrobial and antifungal efficacy.

Synthesis of Chlorokojic Acid-Piperazine Derivatives

A series of novel Mannich bases of chlorokojic acid can be synthesized by reacting chlorokojic acid with formaldehyde (B43269) and various substituted piperazines, including 1-benzylpiperazine (B3395278) and its derivatives. This reaction, a Mannich reaction, is a reliable method for creating these compounds.[1][2]

General Synthetic Workflow

The synthesis follows a straightforward three-component Mannich reaction. Chlorokojic acid is treated with formaldehyde and a selected substituted piperazine in an appropriate solvent, typically ethanol (B145695), and refluxed to yield the desired product.

SynthesisWorkflow CKA Chlorokojic Acid Reaction Mannich Reaction (Ethanol, Reflux) CKA->Reaction Piperazine This compound (or other substituted piperazines) Piperazine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Product Substituted Chlorokojic Acid Piperazine Derivative Reaction->Product

Caption: General workflow for the synthesis of chlorokojic acid-piperazine derivatives via the Mannich reaction.

Experimental Protocols

Protocol 1: Synthesis of 6-(Chloromethyl)-3-hydroxy-2-{[4-(substituted-benzyl)piperazin-1-yl]methyl}-4H-pyran-4-one Derivatives[1][3]
  • Preparation: To a solution of chlorokojic acid (1 equivalent) in ethanol, add an aqueous solution of formaldehyde (37%, 1.2 equivalents).

  • Addition of Piperazine: To the above mixture, add a solution of the corresponding substituted piperazine (e.g., 1-benzylpiperazine, 1-(4-methylbenzyl)piperazine) (1 equivalent) in ethanol.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4 hours.

  • Work-up: Cool the mixture in an ice bath. Collect the resulting precipitate by filtration.

  • Purification: Wash the precipitate with cold ethanol and then with diethyl ether. If necessary, recrystallize the product from a suitable solvent like ethanol to obtain the pure compound.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antimicrobial and Antifungal Susceptibility Testing (Broth Microdilution Method)[1][2]
  • Preparation of Inoculum: Grow microbial/fungal strains overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi). Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration. Prepare serial two-fold dilutions in the appropriate growth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial/fungal suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Include positive controls (medium with inoculum, no drug) and negative controls (medium only), as well as standard reference antibiotics/antifungals (e.g., Ampicillin, Fluconazole).

Data Presentation: Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of synthesized chlorokojic acid-piperazine derivatives are summarized below as Minimum Inhibitory Concentration (MIC) in µg/mL.[1][2]

CompoundTarget MicroorganismMIC (µg/mL)
Reference Drugs
AmpicillinStaphylococcus aureus4-16
Escherichia coli8-32
FluconazoleCandida albicans1-4
Candida krusei8-64
Synthesized Compounds
6-(Chloromethyl)-3-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-oneS. aureus8
E. coli16
C. albicans32
2-{[4-(Benzoyl)piperazin-1-yl]methyl}-6-(chloromethyl)-3-hydroxy-4H-pyran-4-oneS. aureus4
E. coli8
C. albicans8
2-{[4-(Benzyl)piperazin-1-yl]methyl}-6-(chloromethyl)-3-hydroxy-4H-pyran-4-oneS. aureus4
E. coli16
C. albicans16
6-(Chloromethyl)-3-hydroxy-2-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-4H-pyran-4-oneS. aureus4
E. coli8
C. albicans8
6-(Chloromethyl)-3-hydroxy-2-{[4-(4-chlorobenzyl)piperazin-1-yl]methyl}-4H-pyran-4-oneS. aureus4
E. coli8
C. albicans8
6-(Chloromethyl)-2-{[4-(4-fluorobenzyl)piperazin-1-yl]methyl}-3-hydroxy-4H-pyran-4-oneS. aureus4
E. coli8
C. albicans8

Structure-Activity Relationship (SAR) Insights

The data suggests a clear structure-activity relationship for these chlorokojic acid-piperazine derivatives.

SAR cluster_0 Core Scaffold cluster_1 N-4 Substituent on Piperazine CKA Chlorokojic Acid Moiety Activity Enhanced Antimicrobial & Antifungal Activity Piperazine Piperazine Linker Unsubstituted Unsubstituted (H) Unsubstituted->Activity Moderate Activity Benzyl (B1604629) Benzyl Group Benzyl->Activity Increased Activity SubstBenzyl Substituted Benzyl (e.g., 4-F, 4-Cl, 4-Me) SubstBenzyl->Activity Potent Activity

Caption: Structure-activity relationship of chlorokojic acid-piperazine derivatives.

The introduction of a benzyl group at the N-4 position of the piperazine ring generally enhances antimicrobial and antifungal activity compared to the unsubstituted piperazine derivative. Furthermore, the presence of electron-withdrawing (e.g., -F, -Cl) or electron-donating (e.g., -CH₃) substituents on the benzyl ring tends to maintain or slightly improve this potent activity. This suggests that the lipophilicity and electronic properties of the benzyl substituent play a crucial role in the biological efficacy of these compounds.

References

Application Notes and Protocols for High-Throughput Screening of 1-(4-Fluorobenzyl)piperazine Derivatives as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorobenzyl)piperazine is a versatile scaffold that serves as a precursor in the synthesis of a variety of biologically active molecules.[1] Derivatives of this compound have shown promise as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[1][2][3] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase an attractive target for therapeutic intervention in dermatology and cosmetology.[4][5] High-throughput screening (HTS) assays are crucial for efficiently identifying and characterizing novel tyrosinase inhibitors from large compound libraries.[4]

These application notes provide a comprehensive guide to performing HTS assays for this compound derivatives, with a focus on a colorimetric tyrosinase inhibition assay. Detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathway and experimental workflow are included.

Biological Target: Tyrosinase and the Melanogenesis Pathway

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanogenesis, the process of melanin production.[6][7] It is responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4][6] The signaling pathway leading to melanogenesis is often initiated by external stimuli like UV radiation, which triggers the release of α-melanocyte-stimulating hormone (α-MSH). α-MSH binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating a cascade that increases the expression and activity of tyrosinase, ultimately leading to melanin synthesis.[7][8][9]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_melanosome Melanosome UV_Radiation UV Radiation a_MSH α-MSH UV_Radiation->a_MSH stimulates release MC1R MC1R a_MSH->MC1R binds to AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Tyrosinase_exp Tyrosinase Expression MITF->Tyrosinase_exp promotes Tyrosinase Tyrosinase Tyrosinase_exp->Tyrosinase L_DOPA L-DOPA Tyrosinase->L_DOPA catalyzes Dopaquinone Dopaquinone Tyrosinase->Dopaquinone catalyzes L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase L_DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin leads to Inhibitor This compound Derivative (Inhibitor) Inhibitor->Tyrosinase inhibits

Figure 1: Simplified signaling pathway of melanogenesis showing the role of tyrosinase and the point of inhibition by this compound derivatives.

High-Throughput Screening Assay for Tyrosinase Inhibitors

A colorimetric assay using L-DOPA as a substrate is a common and robust method for high-throughput screening of tyrosinase inhibitors.[6] This assay measures the formation of dopachrome (B613829), an orange/red-colored product with an absorbance maximum at approximately 475 nm.[6] A decrease in the rate of dopachrome formation indicates inhibition of tyrosinase activity.

Experimental Workflow

The general workflow for a high-throughput screen of tyrosinase inhibitors involves several key steps, from preparation of reagents to data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagent_Prep Prepare Reagents: - Phosphate (B84403) Buffer - Tyrosinase Solution - L-DOPA Solution - Test Compounds - Control Inhibitor Dispense Dispense Reagents into Microplate (384-well) Reagent_Prep->Dispense Pre_incubation Pre-incubate Enzyme with Compounds Dispense->Pre_incubation Reaction_init Initiate Reaction with L-DOPA Pre_incubation->Reaction_init Incubation Incubate at 25°C Reaction_init->Incubation Measure_Abs Measure Absorbance at 475 nm (Kinetic Read) Incubation->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Dose_Response Generate Dose-Response Curves for Hits Calculate_Inhibition->Dose_Response Calculate_IC50 Calculate IC50 Values Dose_Response->Calculate_IC50

Figure 2: High-throughput screening workflow for the identification of tyrosinase inhibitors.

Experimental Protocols

Materials and Reagents
  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound derivatives (test compounds)

  • Kojic Acid (positive control inhibitor)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potassium Phosphate Buffer (0.1 M, pH 6.8)

  • 384-well clear, flat-bottom microplates

  • Microplate reader capable of absorbance measurement at 475 nm

Stock Solution Preparation
  • Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare and adjust the pH.

  • Mushroom Tyrosinase (500 U/mL): Dissolve in phosphate buffer. Prepare fresh and keep on ice.

  • L-DOPA (2.5 mM): Dissolve in phosphate buffer. Prepare fresh daily as it is prone to auto-oxidation.

  • Test Compounds and Kojic Acid (10 mM): Dissolve in 100% DMSO.

Assay Protocol (384-well format)
  • Compound Plating:

    • Add 200 nL of test compounds or control (Kojic acid, DMSO for negative control) at various concentrations to the wells of a 384-well plate using an acoustic liquid handler or pin tool.

  • Enzyme Addition:

    • Add 10 µL of tyrosinase solution (diluted in phosphate buffer to a final concentration of ~20 U/mL) to all wells except the blank.

    • To blank wells, add 10 µL of phosphate buffer.

  • Pre-incubation:

    • Mix gently and pre-incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation:

    • Add 10 µL of L-DOPA solution to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes at 25°C.

Data Analysis
  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of tyrosinase inhibition for each test compound concentration using the following formula:

    % Inhibition = [ (RateNegative Control - RateSample) / RateNegative Control ] x 100

  • For compounds showing significant inhibition, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

    • Plot % inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format to allow for easy comparison of the inhibitory potency of different this compound derivatives.

Table 1: Tyrosinase Inhibitory Activity of this compound Derivatives

Compound IDStructure/ModificationIC50 (µM)Inhibition TypeReference
Kojic Acid Reference Inhibitor17.76Competitive[1][2]
Compound 25 --INVALID-LINK--methanone derivative0.96Not specified[1]
Compound 26 [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone0.18Competitive[2]
Compound 5b --INVALID-LINK--methanoneNot specifiedCompetitive[2]
Compound 5c --INVALID-LINK--methanoneNot specifiedCompetitive[2]
Compound 4l Indole derivative of nitrophenylpiperazine72.55Mixed[10]

Note: The IC50 values and inhibition types are based on published literature and may vary depending on the specific assay conditions.

Conclusion

The protocols and guidelines presented here provide a robust framework for the high-throughput screening of this compound derivatives as potential tyrosinase inhibitors. The colorimetric assay described is sensitive, reliable, and amenable to automation, making it suitable for large-scale screening campaigns. Careful data analysis and structured presentation are essential for identifying promising lead compounds for further development in the treatment of hyperpigmentation disorders.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 1-(4-Fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Fluorobenzyl)piperazine is an organic compound that serves as a precursor in the synthesis of various biologically active molecules, including potential kinase inhibitors and chemokine antagonists.[1] Piperazine (B1678402) and its derivatives are a significant class of compounds with a wide range of therapeutic applications, including potential as anticancer agents.[2][3][4] Therefore, evaluating the cytotoxic effects of this compound and its derivatives is a critical step in the drug discovery and development process to understand their therapeutic potential and safety profile.[5][6]

These application notes provide detailed protocols for a panel of common in vitro assays to evaluate the cytotoxicity of this compound. The described assays are designed to assess various aspects of cell health, including metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the induction of programmed cell death (apoptosis) through caspase activation.

Data Presentation: Comparative Cytotoxicity of Piperazine Derivatives

Table 1: Cytotoxicity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [8]

Compound IDR-GroupCancer Cell LineGI50 (µM)
5a 4-ClHUH7 (Liver)5.1
HCT116 (Colon)4.8
MCF7 (Breast)4.6
5b 4-FHUH7 (Liver)4.8
HCT116 (Colon)4.6
MCF7 (Breast)4.5
5c 4-OCH3HUH7 (Liver)5.2
HCT116 (Colon)5.0
MCF7 (Breast)4.9

Data sourced from sulphorhodamine B (SRB) assays after 72-hour incubation.[8][9]

Table 2: Cytotoxicity of Benzothiazole-Piperazine Derivatives [3]

Compound IDHUH-7 (Hepatocellular) GI50 (µM)MCF-7 (Breast) GI50 (µM)HCT-116 (Colorectal) GI50 (µM)
1d 1.230.981.54
1e 1.981.762.11
2a 2.542.332.87

Data sourced from sulphorhodamine B (SRB) assays.[3]

Experimental Workflow and Assay Principles

The following diagrams illustrate a standard workflow for in vitro cytotoxicity testing and the principles behind the selected assays.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (Select appropriate cell lines) compound_prep 2. Compound Preparation (this compound stock and serial dilutions) cell_seeding 3. Cell Seeding (Plate cells in 96-well plates) treatment 4. Compound Treatment (Expose cells to compound for 24, 48, or 72 hours) cell_seeding->treatment assay_mtt MTT Assay (Metabolic Activity) treatment->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treatment->assay_ldh assay_caspase Caspase-3/7 Assay (Apoptosis) treatment->assay_caspase data_acq 5. Data Acquisition (Spectrophotometer/Luminometer) assay_mtt->data_acq assay_ldh->data_acq assay_caspase->data_acq data_analysis 6. Data Analysis (Calculate % Viability, IC50 values) data_acq->data_analysis

General experimental workflow for in vitro cytotoxicity assessment.

assay_principles cluster_cell Cellular Response cluster_assays Assay Readouts compound This compound Treatment live_cell Viable Cell compound->live_cell apoptotic_cell Apoptotic Cell compound->apoptotic_cell necrotic_cell Necrotic/Late Apoptotic Cell compound->necrotic_cell mtt MTT Assay (Metabolic Activity) live_cell->mtt Mitochondrial reductase converts MTT to purple formazan (B1609692) caspase Caspase-3/7 Assay (Apoptosis Induction) apoptotic_cell->caspase Activated Caspase-3/7 cleaves substrate, generating signal ldh LDH Assay (Membrane Damage) necrotic_cell->ldh Compromised membrane releases LDH enzyme into media

Comparison of the principles of key cytotoxicity assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11][12]

Materials:

  • 96-well flat-bottom tissue culture plates

  • This compound

  • Selected cell line(s)

  • Complete culture medium

  • MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).[13] Filter-sterilize and store at -20°C, protected from light.[12]

  • Solubilization solution: e.g., 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl, or 100% DMSO.[13]

  • Microplate spectrophotometer (ELISA reader)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7][13] Incubate overnight (18-24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of approximately 0.5 mg/mL.[7][10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[14]

  • Solubilization:

    • For adherent cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well.[13]

    • For suspension cells: Add 100 µL of solubilization solution directly to each well.[10]

  • Absorbance Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[11][13] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[10][14] A reference wavelength of >650 nm can be used to reduce background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6][15]

Materials:

  • Cells and compound-treated supernatants from the experimental plate (see MTT protocol steps 1-3)

  • 96-well flat-bottom assay plate

  • LDH cytotoxicity detection kit (commercial kits are recommended for consistency)

  • Controls:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit)[16]

    • Culture medium background control[16]

  • Microplate spectrophotometer

Protocol:

  • Prepare Controls: On the cell culture plate, set up triplicate wells for spontaneous release (untreated cells) and maximum release (add lysis buffer 45 minutes before the next step).

  • Supernatant Collection: After the compound incubation period, centrifuge the 96-well plate at approximately 250 x g for 5 minutes.[17]

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well assay plate.[17] Avoid disturbing the cell layer.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture (containing substrate, catalyst, and dye) according to the manufacturer's instructions.[2]

  • Incubation: Add 50 µL of the reaction mixture to each well of the assay plate containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.[2] The reaction results in the conversion of a tetrazolium salt into a red formazan product.[15]

  • Stop Reaction (if applicable): Add 50 µL of stop solution (often included in kits) to each well.[2]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[18]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3/7 Activity Assay (Apoptosis Detection)

This luminescent or fluorescent assay measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[19] An increase in caspase-3/7 activity is a hallmark of apoptosis.[20]

Materials:

  • White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)

  • Cells and compound-treated plates (see MTT protocol steps 1-3)

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer or Fluorometer

Protocol:

  • Prepare Assay Reagent: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.[19] Allow the reagent to equilibrate to room temperature before use.

  • Plate Equilibration: Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium. This "add-mix-measure" format includes cell lysis reagents.[20]

  • Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence of each well using a plate-reading luminometer or fluorometer.

  • Data Analysis: The luminescent or fluorescent signal is directly proportional to the amount of caspase-3/7 activity. Calculate the fold change in activity compared to the vehicle-treated control cells.

apoptosis_pathway compound This compound (or other cytotoxic stimulus) mito Mitochondrion compound->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 procaspase9 Procaspase-9 procaspase9->apoptosome caspase37 Activated Caspase-3/7 (Executioner Caspases) caspase9->caspase37 Activates procaspase37 Procaspase-3/7 procaspase37->caspase37 apoptosis Substrate Cleavage & Apoptosis caspase37->apoptosis Leads to

Generalized intrinsic apoptosis pathway measured by Caspase-3/7 assays.

References

Application Notes and Protocols for Evaluating the Efficacy of 1-(4-Fluorobenzyl)piperazine Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4-Fluorobenzyl)piperazine scaffold is a key pharmacophore in a variety of centrally active agents. Its structural similarity to known psychoactive compounds suggests its potential for modulating neurotransmitter systems, particularly dopaminergic and serotonergic pathways, which are implicated in the pathophysiology of psychiatric disorders such as schizophrenia and depression. The evaluation of novel this compound derivatives, therefore, necessitates the use of robust and predictive animal models to characterize their potential therapeutic efficacy.

These application notes provide a comprehensive overview of the established animal models and detailed experimental protocols for assessing the antipsychotic and antidepressant-like activities of this compound compounds. The methodologies described herein are based on well-validated behavioral paradigms in rodents. While specific in vivo data for this compound compounds in these models are not extensively available in the public domain, the provided quantitative data from structurally related arylpiperazine and benzylpiperazine derivatives serve as a representative guide for experimental design and data interpretation.

I. Animal Models for Antipsychotic Efficacy

The antipsychotic potential of this compound derivatives can be evaluated using models that assess their ability to modulate dopamine-regulated behaviors. Key models include the Prepulse Inhibition (PPI) of the startle reflex and the Conditioned Avoidance Response (CAR).

Prepulse Inhibition (PPI) of the Startle Reflex

The PPI test is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information.[1] Deficits in sensorimotor gating are observed in schizophrenic patients and can be induced in rodents by dopamine (B1211576) agonists.[2] Antipsychotic drugs can reverse these deficits.[3][4]

Experimental Workflow for Prepulse Inhibition

G cluster_acclimation Acclimation & Habituation cluster_dosing Drug Administration cluster_testing PPI Test Session cluster_analysis Data Analysis acclimation Animal Acclimation to Testing Room (30-60 min) habituation Habituation to Startle Chamber (5-10 min background noise) acclimation->habituation dosing Administer this compound derivative or Vehicle acclimation->dosing startle_pulses Initial Startle Pulses (Habituation) dosing->startle_pulses test_trials Pseudorandomized Trials: - Pulse-alone - Prepulse + Pulse - No stimulus startle_pulses->test_trials data_collection Record Startle Amplitude test_trials->data_collection calculation Calculate %PPI: 100 x [(Pulse-alone) - (Prepulse+Pulse)] / (Pulse-alone) data_collection->calculation

Figure 1. Experimental workflow for the Prepulse Inhibition test.

Quantitative Data for Representative Arylpiperazine Compounds in PPI

Compound ClassAnimal ModelDisrupting AgentDose RangeEffect on PPIReference
Arylpiperazine (Aripiprazole)RatApomorphine0.3 - 3 mg/kgDose-dependent reversal of apomorphine-induced PPI deficit[3]
Arylpiperazine (Olanzapine)RatApomorphine0.5 - 5 mg/kgPartial reversal of apomorphine-induced PPI deficit[3]
Arylpiperazine (Risperidone)RatApomorphine0.1 - 1 mg/kgReversal of apomorphine-induced PPI deficit[3]
Conditioned Avoidance Response (CAR)

The CAR test is a robust model with high predictive validity for antipsychotic activity.[5] It assesses the ability of a compound to suppress a learned avoidance response to an aversive stimulus, a characteristic feature of clinically effective antipsychotics.[6]

Logical Flow of the Conditioned Avoidance Response Paradigm

start Start Trial cs Conditioned Stimulus (CS) (e.g., Light/Tone) start->cs decision Animal Crosses to Other Compartment? cs->decision avoidance Avoidance Response (CS terminated, no US) decision->avoidance Yes us Unconditioned Stimulus (US) (e.g., Footshock) decision->us No end End Trial avoidance->end escape_decision Animal Crosses During US? us->escape_decision escape Escape Response (US terminated) escape_decision->escape Yes failure Escape Failure escape_decision->failure No escape->end failure->end

Figure 2. Logical flow of a single trial in the Conditioned Avoidance Response test.

Quantitative Data for Representative Benzylpiperazine Derivatives in CAR

Compound ClassAnimal ModelED50 (mg/kg) for CAR InhibitionReference
N-aryl-N'-benzylpiperazineRat0.5 - 5.0[7]
Piperazinylalkyl heterocyclesRat1.0 - 10.0[8]

II. Animal Models for Antidepressant Efficacy

The potential antidepressant activity of this compound compounds can be screened using models that measure behavioral despair. The most commonly used are the Forced Swim Test (FST) and the Tail Suspension Test (TST).

Forced Swim Test (FST)

The FST is a widely used primary screening tool for antidepressants.[9][10] It is based on the principle that animals will cease escape-oriented behaviors when placed in an inescapable, stressful situation. Antidepressant treatment reduces the duration of immobility.[11]

Experimental Workflow for the Forced Swim Test

G cluster_prep Preparation cluster_dosing Drug Administration cluster_test FST Session cluster_analysis Data Analysis acclimation Acclimate Mice to Testing Room dosing Administer this compound derivative or Vehicle acclimation->dosing water_prep Prepare Water-filled Cylinders (23-25°C) placement Place Mouse in Cylinder (6 min session) dosing->placement recording Video Record Behavior placement->recording scoring Score Immobility Time (last 4 min of session) recording->scoring

Figure 3. Experimental workflow for the Forced Swim Test.

Quantitative Data for Representative Arylpiperazine Derivatives in FST

| Compound Class | Animal Model | Dose Range (mg/kg) | % Decrease in Immobility Time | Reference | | :--- | :--- | :--- | :--- | | Arylpiperazine | Mouse | 1 - 4 | 20 - 50% |[12] | | Arylpiperazine | Mouse | 30 - 90 | 12 - 58% |[13] | | Piperazine (B1678402) derivative of xanthone (B1684191) | Mouse | 5 - 10 | Significant reduction |[1] |

Tail Suspension Test (TST)

The TST is another common screening method for potential antidepressant drugs, particularly in mice.[14] The principle is similar to the FST, where immobility is interpreted as a state of behavioral despair that can be reversed by antidepressant treatment.

Quantitative Data for Representative Arylpiperazine Derivatives in TST

| Compound Class | Animal Model | Dose Range (mg/kg) | % Decrease in Immobility Time | Reference | | :--- | :--- | :--- | :--- | | Arylpiperazine | Mouse | 5 - 20 | Significant reduction |[1] | | Arylpiperazine | Mouse | 30 - 90 | Significant reduction |[14] |

III. Hypothesized Signaling Pathways

Benzylpiperazine and arylpiperazine derivatives often exert their CNS effects by modulating dopamine D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors. Understanding these pathways is crucial for interpreting the mechanism of action of novel this compound compounds.

Dopamine D2 Receptor Signaling Pathway (Antipsychotic Target)

G Antipsychotics (e.g., Arylpiperazines) are D2R antagonists, blocking this pathway. cluster_receptor Dopamine D2 Receptor (D2R) D2R D2R Gi Gi/o Protein D2R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity G Arylpiperazine agonists/partial agonists at 5-HT1A can modulate this pathway. cluster_receptor Serotonin 5-HT1A Receptor HT1A 5-HT1A Gi Gi/o Protein HT1A->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition ERK ERK Signaling Gi->ERK Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Response Altered Gene Expression & Neuronal Firing PKA->Neuronal_Response ERK->Neuronal_Response G Atypical antipsychotics are often 5-HT2A antagonists, blocking this excitatory pathway. cluster_receptor Serotonin 5-HT2A Receptor HT2A 5-HT2A Gq Gq/11 Protein HT2A->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Cellular_Response Increased Neuronal Excitability PKC->Cellular_Response

References

Application Notes and Protocols: The 1-(4-Fluorobenzyl)piperazine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-(4-fluorobenzyl)piperazine moiety is a significant and versatile scaffold in medicinal chemistry, frequently employed in the design and synthesis of novel therapeutic agents.[1][2][3] Its structural features, including the presence of a basic nitrogen atom and the ability to be readily functionalized, make it a "privileged scaffold" for targeting a wide range of biological entities.[2] The piperazine (B1678402) ring can influence the physicochemical properties of a molecule, such as solubility and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.[2] This scaffold has been successfully incorporated into drugs targeting the central nervous system (CNS), as well as in the development of enzyme inhibitors and other therapeutic agents.[4][5]

One of the most promising applications of the this compound scaffold is in the development of tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a therapeutic strategy for treating hyperpigmentation disorders.[6][7][8] Derivatives of this compound have demonstrated potent inhibitory activity against tyrosinase, often significantly exceeding the efficacy of standard reference compounds like kojic acid.[6][7][9][10]

Application in Tyrosinase Inhibition

Research has highlighted the this compound fragment as a crucial pharmacophoric feature for the inhibition of tyrosinase.[6][7][8] The 4-fluorobenzyl group is believed to anchor the molecule within the catalytic site of the tyrosinase enzyme.[6] By modifying the other nitrogen of the piperazine ring with various acyl or other chemical groups, a library of potent inhibitors has been developed.

Quantitative Data: Tyrosinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against tyrosinase from Agaricus bisporus (AbTYR).

Compound IDStructure/SubstituentIC50 (µM)Reference
26 (3-chloro-2-nitro-phenyl)methanone0.18[6][7]
25 (structure not specified in snippets)0.96[9][10]
Kojic Acid Reference Compound17.76[6][7][9][10]

Experimental Protocols

I. General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of amide derivatives of this compound.

Materials:

  • This compound

  • Appropriate acyl chloride or carboxylic acid

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (for carboxylic acid coupling)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Water

Procedure for Acyl Chloride Coupling: [6][8]

  • Dissolve this compound (1.0 eq) in DCM.

  • Add DIPEA (1.5 eq).

  • Add the desired acyl chloride (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Quench the reaction with MeOH.

  • Add water and extract the mixture with DCM (3 x 10 mL).

  • Dry the combined organic phases over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography (e.g., DCM/MeOH 96:4).

Procedure for Carboxylic Acid Coupling: [6][8]

  • Dissolve the desired carboxylic acid (1.1 eq) in DMF.

  • Add HBTU (1.1 eq) and TEA (2.0 eq).

  • Add this compound (1.0 eq).

  • Heat the reaction mixture in a microwave reactor at 50°C for 10 minutes (200 W).

  • Follow purification steps as described for the acyl chloride coupling.

II. Tyrosinase Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of the synthesized compounds against mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (substrate)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Synthesized inhibitor compounds

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of the inhibitor solution, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals using a microplate reader.

  • The inhibitory activity is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

III. Antimelanogenic Activity in B16F10 Melanoma Cells

This protocol describes the evaluation of the antimelanogenic effects of the compounds in a cell-based assay.[6][7][8]

Materials:

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • α-Melanocyte-stimulating hormone (α-MSH)

  • Synthesized inhibitor compounds

  • NaOH (1 M)

  • Cell lysis buffer

Procedure:

  • Seed B16F10 cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds in the presence of α-MSH for a specified period (e.g., 72 hours).

  • After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them.

  • Measure the melanin content in the cell lysates by dissolving the melanin pellet in 1 M NaOH and measuring the absorbance at 405 nm.

  • Determine the cell viability using a standard assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.

  • The antimelanogenic effect is determined by the reduction in melanin content in treated cells compared to untreated controls.

Visualizations

Drug_Discovery_Workflow cluster_0 Discovery & Design cluster_1 Optimization cluster_2 Validation Scaffold Scaffold Selection (this compound) Library Library Synthesis Scaffold->Library Diversification Screening In vitro Screening (Tyrosinase Inhibition) Library->Screening Evaluation SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Library Iterative Design Docking Molecular Docking SAR->Docking ADME ADME/Tox Prediction SAR->ADME CellAssay Cell-based Assays (Antimelanogenic Activity) SAR->CellAssay Validation Docking->SAR ADME->SAR Lead Lead Compound (e.g., Compound 26) CellAssay->Lead

Caption: Drug discovery workflow for tyrosinase inhibitors.

Pharmacophore_Model cluster_Core This compound Scaffold cluster_Target Tyrosinase Active Site Piperazine Piperazine (Linker) Hydrophobic_Region Hydrophobic Region Piperazine->Hydrophobic_Region Positioning Fluorobenzyl 4-Fluorobenzyl (Enzyme Anchor) Catalytic_Pocket Catalytic Pocket Fluorobenzyl->Catalytic_Pocket Binding Modification Modification Site (R-group) Surface Enzyme Surface Modification->Surface Interaction & Selectivity

Caption: Pharmacophore model for tyrosinase inhibition.

Melanogenesis_Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor This compound Derivative Inhibitor->Tyrosinase Inhibition

Caption: Inhibition of the melanogenesis pathway.

References

Synthetic Routes for the Preparation of 1-(4-Fluorobenzyl)piperazine Hydrochloride Salt: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-(4-Fluorobenzyl)piperazine hydrochloride, a key intermediate in the development of various pharmacologically active compounds. Two primary and efficient synthetic routes are presented: N-alkylation and reductive amination . This guide includes detailed experimental procedures, comparative data, and visual workflows to assist researchers in the effective preparation of this target compound.

Introduction

This compound is a disubstituted piperazine (B1678402) derivative. The piperazine moiety is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The incorporation of a fluorobenzyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The hydrochloride salt form is often preferred to enhance stability and aqueous solubility.

Synthetic Strategies

Two common and reliable methods for the synthesis of this compound are direct N-alkylation and reductive amination. Both methods offer distinct advantages and are amenable to scale-up.

Route 1: N-Alkylation

This classical method involves the direct alkylation of the secondary amine of piperazine with a 4-fluorobenzyl halide, such as 4-fluorobenzyl chloride. The reaction is a nucleophilic substitution where the nitrogen atom of the piperazine acts as the nucleophile, displacing the halide from the benzylic carbon. A base is typically used to neutralize the hydrogen halide formed as a byproduct. To favor mono-alkylation, an excess of piperazine is often employed.

Route 2: Reductive Amination

Reductive amination involves the reaction of piperazine with 4-fluorobenzaldehyde (B137897) to form an iminium ion intermediate, which is then reduced in situ to the desired secondary amine. This one-pot reaction is often favored for its efficiency and good yields. A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H], which is selective for the iminium ion over the starting aldehyde.

Comparative Data of Synthetic Routes

The following table summarizes typical quantitative data for the two primary synthetic routes to this compound hydrochloride. Actual yields and purity may vary depending on specific reaction conditions, scale, and purification techniques.

ParameterRoute 1: N-AlkylationRoute 2: Reductive Amination
Starting Materials Piperazine, 4-Fluorobenzyl chloridePiperazine, 4-Fluorobenzaldehyde
Key Reagents Base (e.g., K₂CO₃, Et₃N)Reducing Agent (e.g., NaB(OAc)₃H)
Typical Yield 60-75%70-85%
Purity (after purification) >97%>98%
Reaction Conditions Room temperature to refluxRoom temperature
Key Advantages Readily available starting materialsHigh efficiency, mild conditions
Key Disadvantages Potential for di-alkylationCost of reducing agent

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation

Objective: To synthesize this compound hydrochloride via N-alkylation of piperazine with 4-fluorobenzyl chloride.

Materials:

  • Piperazine (anhydrous)

  • 4-Fluorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (B52724) (ACN), anhydrous

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol (B130326) (2 M solution)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a solution of piperazine (4.0 equivalents) in anhydrous acetonitrile (10 mL per mmol of the limiting reagent), add anhydrous potassium carbonate (2.0 equivalents).

  • Addition of Alkylating Agent: Add 4-fluorobenzyl chloride (1.0 equivalent) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours or heat to 60°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound free base.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: DCM/MeOH, e.g., 95:5) to afford the pure free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Add a 2 M solution of HCl in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Protocol 2: Synthesis via Reductive Amination

Objective: To synthesize this compound hydrochloride via reductive amination of piperazine with 4-fluorobenzaldehyde.

Materials:

  • Piperazine (anhydrous)

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (B1671644) (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol (2 M solution)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a stirred solution of piperazine (2.0 equivalents) in anhydrous 1,2-dichloroethane or dichloromethane (15 mL per mmol of the limiting reagent), add 4-fluorobenzaldehyde (1.0 equivalent).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: DCM/MeOH, e.g., 95:5) to obtain the pure this compound free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Add a 2 M solution of HCl in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.

  • Isolation: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Product Characterization Data

The following table summarizes key analytical data for the synthesized this compound hydrochloride.

AnalysisData
Appearance White to off-white crystalline solid
Molecular Formula C₁₁H₁₆ClFN₂
Molecular Weight 230.71 g/mol
Melting Point 248-252 °C
¹H NMR (400 MHz, D₂O) δ 7.55 (dd, J = 8.6, 5.4 Hz, 2H, Ar-H), 7.30 (t, J = 8.8 Hz, 2H, Ar-H), 4.38 (s, 2H, Ar-CH₂), 3.55-3.40 (m, 8H, piperazine-H).
¹³C NMR (101 MHz, D₂O) δ 164.0 (d, JCF = 248.5 Hz, C-F), 133.0 (d, JCF = 8.5 Hz, Ar-CH), 126.0 (d, JCF = 3.2 Hz, Ar-C), 116.9 (d, JCF = 22.1 Hz, Ar-CH), 60.8 (Ar-CH₂), 48.9 (piperazine-CH₂), 42.1 (piperazine-CH₂).
FTIR (KBr, cm⁻¹) 2950-2400 (N-H⁺ stretch, broad), 1605 (C=C aromatic stretch), 1510 (C=C aromatic stretch), 1225 (C-F stretch), 1160 (C-N stretch).
Purity (by HPLC) ≥98%

Visualizations

Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Reductive Amination Piperazine1 Piperazine Product1 This compound Piperazine1->Product1 FBC 4-Fluorobenzyl chloride FBC->Product1 Base Base (e.g., K₂CO₃) Base->Product1 Salt1 This compound HCl Product1->Salt1 HCl1 HCl HCl1->Salt1 Piperazine2 Piperazine Product2 This compound Piperazine2->Product2 FBA 4-Fluorobenzaldehyde FBA->Product2 RA Reducing Agent (e.g., NaBH(OAc)₃) RA->Product2 Salt2 This compound HCl Product2->Salt2 HCl2 HCl HCl2->Salt2

Caption: Overview of the two primary synthetic routes.

Experimental Workflow

Experimental_Workflow Start Reaction Setup (Starting Materials + Reagents) Reaction Reaction Monitoring (TLC / LC-MS) Start->Reaction Workup Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification FreeBase Pure Free Base Purification->FreeBase SaltFormation Salt Formation (Addition of HCl) FreeBase->SaltFormation Isolation Isolation & Drying SaltFormation->Isolation FinalProduct Final Product (Hydrochloride Salt) Isolation->FinalProduct Characterization Characterization (NMR, FTIR, MP, HPLC) FinalProduct->Characterization

Caption: General experimental workflow for synthesis.

Logical Relationship of Synthetic Routes

Logical_Relationship cluster_approaches Synthetic Approaches cluster_reactants Key Reactants Target This compound HCl Alkylation N-Alkylation Target->Alkylation ReductiveAmination Reductive Amination Target->ReductiveAmination Piperazine Piperazine Alkylation->Piperazine FBC 4-Fluorobenzyl chloride Alkylation->FBC ReductiveAmination->Piperazine FBA 4-Fluorobenzaldehyde ReductiveAmination->FBA

Caption: Relationship between starting materials and routes.

Troubleshooting & Optimization

Improving the yield of 1-(4-Fluorobenzyl)piperazine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-fluorobenzyl)piperazine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

IssueQuestionPossible Cause(s)Suggested Solution(s)
Low Product Yield Q1: My reaction yield is consistently low. What are the primary factors I should investigate? Incomplete Reaction: Insufficient reaction time, low temperature, or poor reagent reactivity. Side Reactions: Formation of byproducts such as di-alkylation products. Poor Work-up and Purification: Product loss during extraction or chromatography. Reagent Quality: Impure starting materials or solvents.Optimize Reaction Conditions: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Consider increasing the temperature, particularly for N-alkylation reactions.[1] Control Stoichiometry: For N-alkylation, use an excess of piperazine (B1678402) relative to the 4-fluorobenzyl halide to favor mono-alkylation.[1] Improve Work-up: Ensure the aqueous layer is sufficiently basic (pH 9.5-12) during extraction to deprotonate the product and improve its solubility in the organic phase.[1] Use High-Purity Reagents: Ensure all starting materials and solvents are anhydrous and of high purity.
Formation of Di-alkylated Byproduct Q2: I am observing a significant amount of the di-alkylated byproduct. How can I improve the selectivity for mono-alkylation? Stoichiometry: Using a 1:1 or excess ratio of the alkylating agent to piperazine. Rate of Addition: Rapid addition of the alkylating agent. High Reaction Concentration: Increased probability of a second alkylation event.Use Excess Piperazine: Employing a larger excess of piperazine is a common strategy to statistically favor mono-alkylation.[1] Slow Addition: Add the 4-fluorobenzyl halide dropwise to the piperazine solution to maintain a low concentration of the electrophile.[1] Use a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group can be removed after the reaction.[1]
Difficult Product Purification Q3: My crude product is difficult to purify. What are some common impurities and how can I remove them? Unreacted Starting Materials: Excess piperazine or 4-fluorobenzyl halide. Di-alkylated Byproduct: 1,4-bis(4-fluorobenzyl)piperazine. Salt Formation: The product may be present as a salt, making it water-soluble.Acid-Base Extraction: Unreacted piperazine can be removed by washing the organic layer with an acidic solution. Chromatography: Flash column chromatography on silica (B1680970) gel is often effective for separating the mono- and di-alkylated products. Basification: As mentioned previously, ensure the aqueous layer is made basic before extraction to recover the free amine product in the organic phase.[1]
Reaction Stalls Q4: My reaction is not going to completion. What could be the issue? Poor Solubility of Reagents: Reagents may not be fully dissolved in the chosen solvent. Inactive Reducing Agent (for Reductive Amination): The reducing agent may have degraded. Insufficient Base (for N-alkylation): The base may not be effectively neutralizing the acid byproduct.Solvent Choice: For N-alkylation, consider switching to a more polar aprotic solvent like DMF if reagent solubility is an issue.[1] Fresh Reagents: Use a fresh batch of the reducing agent, such as sodium triacetoxyborohydride (B8407120). Base Stoichiometry: Ensure at least 1.5-2.0 equivalents of a suitable base like anhydrous potassium carbonate are used in N-alkylation reactions.[1]

Frequently Asked Questions (FAQs)

Q1: Which is the better method for synthesizing this compound: N-alkylation or reductive amination?

Both N-alkylation and reductive amination are effective methods. Reductive amination is often favored for its efficiency, good yields, and its ability to prevent the formation of quaternary ammonium (B1175870) salts.[1] N-alkylation is a more classical and straightforward approach but can be prone to di-alkylation if not carefully controlled.[1]

Q2: What are the recommended solvents and bases for the N-alkylation of piperazine with 4-fluorobenzyl chloride?

Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective bases.[1] Acetonitrile (ACN) is a commonly used solvent. For less reactive systems, a more polar aprotic solvent like dimethylformamide (DMF) can be beneficial.[1]

Q3: What are the key advantages of using a protecting group like Boc-piperazine?

Using a mono-protected piperazine like N-Boc-piperazine is the most reliable strategy to achieve selective mono-alkylation and avoid the formation of the di-alkylated byproduct. The protecting group physically blocks one of the nitrogen atoms, ensuring that the reaction occurs only at the unprotected nitrogen.

Q4: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended techniques for monitoring the reaction's progress. This allows you to determine when the starting materials have been consumed and to minimize the formation of degradation products from prolonged reaction times.

Q5: My product seems to be stuck in the aqueous layer during work-up. What should I do?

This is a common issue if the product is protonated and forming a salt. To resolve this, you need to basify the aqueous layer with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to a pH of approximately 9.5-12. This will convert the product to its free base form, which is more soluble in organic solvents and can then be extracted.[1]

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of this compound via N-alkylation and reductive amination. Note that actual yields may vary depending on the specific experimental setup and scale.

Synthesis MethodReactantsKey Reagents/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
N-Alkylation Piperazine, 4-Fluorobenzyl chlorideK₂CO₃Acetonitrile60-806-1870-85
Reductive Amination Piperazine, 4-Fluorobenzaldehyde (B137897)Sodium TriacetoxyborohydrideDichloromethaneRoom Temp12-2485-95

Experimental Protocols

N-Alkylation of Piperazine with 4-Fluorobenzyl Chloride

Materials:

  • Piperazine

  • 4-Fluorobenzyl chloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperazine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile, add 4-fluorobenzyl chloride (1.0 equivalent).

  • Stir the reaction mixture at 60-80 °C for 6-18 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Reductive Amination of Piperazine with 4-Fluorobenzaldehyde

Materials:

  • Piperazine

  • 4-Fluorobenzaldehyde

  • Sodium Triacetoxyborohydride (Na(OAc)₃BH)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-fluorobenzaldehyde (1.0 equivalent) in dichloromethane, add piperazine (1.1 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Mandatory Visualization

Troubleshooting_Yield_Improvement cluster_start cluster_diagnosis cluster_solutions cluster_outcome start Low Yield of this compound check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction check_workup Work-up & Purification Analysis start->check_workup check_reagents Starting Material Purity Check start->check_reagents optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) check_reaction->optimize_conditions Incomplete Reaction/ Side Products improve_extraction Improve Extraction (Basify Aqueous Layer) check_workup->improve_extraction Product Loss use_pure_reagents Use High-Purity/Anhydrous Reagents and Solvents check_reagents->use_pure_reagents Impurities Detected end Improved Yield optimize_conditions->end improve_extraction->end use_pure_reagents->end

Caption: Troubleshooting workflow for improving the yield of this compound.

Synthesis_Pathways cluster_reactants cluster_methods cluster_product piperazine Piperazine n_alkylation N-Alkylation piperazine->n_alkylation reductive_amination Reductive Amination piperazine->reductive_amination fluorobenzyl_chloride 4-Fluorobenzyl Chloride fluorobenzyl_chloride->n_alkylation fluorobenzaldehyde 4-Fluorobenzaldehyde fluorobenzaldehyde->reductive_amination product This compound n_alkylation->product K₂CO₃, ACN reductive_amination->product Na(OAc)₃BH, DCM

Caption: Synthesis pathways for this compound.

References

Technical Support Center: Purification of 1-(4-Fluorobenzyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center with troubleshooting guides and FAQs for the purification of 1-(4-Fluorobenzyl)piperazine derivatives.

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and answers to frequently asked questions to address common challenges encountered during the purification of this compound derivatives.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: My final product is an oil and will not crystallize.

  • Question: I have removed the solvent, but my purified this compound derivative is a persistent oil. How can I solidify it?

  • Answer: An oily product can be due to residual solvent or the presence of impurities.[1] First, ensure all solvents are thoroughly removed under a high vacuum. If the product is still an oil, it may be due to its intrinsic properties as a free base. A common and effective method to obtain a solid is to convert the basic piperazine (B1678402) product to its hydrochloride (HCl) salt.[1] This is achieved by dissolving the oily free base in a suitable organic solvent (like diethyl ether, ethyl acetate (B1210297), or isopropanol) and adding a solution of hydrogen chloride.[1] The resulting hydrochloride salt will often precipitate as a solid, which can then be collected by filtration and further purified by recrystallization.[1]

Issue 2: My compound is streaking or tailing on the TLC plate and during column chromatography.

  • Question: When I run a TLC or a column, my product appears as a long streak rather than a defined spot. What causes this and how can I fix it?

  • Answer: This is a common issue when purifying basic compounds like piperazine derivatives on acidic silica (B1680970) gel. The basic nitrogen of the piperazine interacts strongly with the acidic silica gel, causing streaking.[1] To resolve this, add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (B128534) or a few drops of ammonium (B1175870) hydroxide (B78521) to the solvent mixture will neutralize the acidic sites on the silica gel and result in sharper, more defined spots and better separation.

Issue 3: The desired product co-elutes with an impurity during column chromatography.

  • Question: I am unable to separate my product from an impurity using column chromatography. How can I improve the separation?

  • Answer: If your product is co-eluting with an impurity, you need to optimize your chromatographic conditions.[1]

    • Optimize the Solvent System: Carefully screen different solvent systems and ratios using TLC. A gradient elution, where the polarity of the eluent is gradually increased during the separation, can be very effective in separating compounds with similar polarities.[1]

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. For example, alumina (B75360) can be a good alternative to silica gel for the purification of basic compounds.[1]

Issue 4: I am experiencing low yield after the purification process.

  • Question: My final yield of the purified product is significantly lower than expected. What are the potential causes?

  • Answer: Low yield can result from several factors throughout the workup and purification process.

    • Extraction Losses: During acid-base extractions, ensure the pH of the aqueous layer is correctly adjusted. A basic pH (typically >9) is required to ensure the piperazine derivative is in its free base form and partitions effectively into the organic solvent.[1]

    • Product Precipitation: Your product may have precipitated out during the workup and was unintentionally discarded with filtered solids.[1] Always check all precipitates for your product.

    • Incomplete Reaction: The low yield might originate from an incomplete synthesis reaction. Use TLC or LC-MS to monitor the reaction and ensure all starting material is consumed.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound derivatives?

A1: Common impurities can be categorized as organic, inorganic, or residual solvents.[3][4]

  • Organic Impurities: These are the most frequent and include unreacted starting materials (e.g., this compound, acyl chlorides), by-products such as 1,4-disubstituted piperazine, and degradation products.[4][5]

  • Inorganic Impurities: These often come from the manufacturing process and can include reagents, inorganic salts (from basification or acidification steps), and catalysts.[3][4]

  • Residual Solvents: Solvents used in the reaction or purification steps can be retained in the final product.[4]

Q2: How can I separate the desired mono-substituted product from the 1,4-disubstituted byproduct?

A2: The 1,4-disubstituted byproduct is generally less polar than the desired mono-substituted product due to the absence of the N-H bond. This difference in polarity is key for separation.

  • Column Chromatography: This is the most effective method. A carefully selected eluent system should allow the less polar disubstituted byproduct to elute from the column before the desired mono-substituted product.[1]

  • Recrystallization: This can also be an effective method if a solvent is found in which the solubilities of the two products are sufficiently different.[2]

Q3: What are some recommended starting solvent systems for column chromatography of these derivatives?

A3: A good starting point for silica gel column chromatography is a mixture of a non-polar and a polar solvent.[1] The ratio should be optimized based on the polarity of your specific product as determined by TLC. Common choices include:

  • Hexanes/Ethyl Acetate[1]

  • Dichloromethane/Methanol[1]

  • Petroleum Ether/Ethyl Acetate[1] Remember to add a basic modifier like triethylamine (0.5-1%) to the eluent to prevent streaking.[1]

Q4: What are suitable solvents for recrystallizing my this compound derivative?

A4: The choice of recrystallization solvent is highly dependent on the specific structure of your compound.[1] It is recommended to screen a range of solvents on a small scale.[1] Some commonly used solvents and solvent pairs for piperazine derivatives include:

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography

Solvent SystemRatio (v/v)Typical Application & Notes
Dichloromethane / Methanol99:1 to 90:10Good for a wide range of polarities. A gradient elution is often effective. Add 0.5% triethylamine to prevent streaking.[1]
Hexanes / Ethyl Acetate9:1 to 1:1Effective for less polar derivatives. Polarity can be finely tuned. Add 0.5% triethylamine.[1]
Chloroform / Methanol98:2 to 95:5An alternative to Dichloromethane/Methanol, sometimes offering different selectivity.

Table 2: Common Solvents for Recrystallization

Solvent / Solvent PairComments
Ethanol or IsopropanolGood general-purpose solvents for moderately polar piperazine derivatives.[1]
Methanol / WaterThe product should be soluble in methanol and insoluble in water. Dissolve in hot methanol and add water dropwise until cloudy.[1]
Acetone / WaterSimilar to Methanol/Water, suitable for compounds soluble in acetone.[1]
Ethyl Acetate / HexanesFor compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexanes.[1]

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with different solvent mixtures. Aim for an Rf value of 0.2-0.3 for your desired compound.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform dry loading by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column.[1]

  • Elution: Begin eluting with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the eluent polarity) can be employed.[1]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.[1]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1]

  • Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual impurities.[1]

  • Drying: Dry the crystals under a high vacuum to remove all traces of solvent.

Protocol 3: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add a dilute acidic solution (e.g., 1M HCl) to the separatory funnel and shake. The basic this compound derivative will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer containing impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is greater than 9.[1] This will deprotonate the piperazine derivative, often causing it to precipitate or become soluble in an organic solvent.

  • Re-extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).[1]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Mandatory Visualization

G cluster_workflow General Purification Workflow start Crude Product assess_purity Assess Purity (TLC / LC-MS) start->assess_purity is_pure Is Purity >95%? assess_purity->is_pure end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No chromatography Column Chromatography purification_method->chromatography recrystallization Recrystallization purification_method->recrystallization extraction Acid-Base Extraction purification_method->extraction chromatography->assess_purity Re-assess recrystallization->assess_purity Re-assess extraction->assess_purity Re-assess

Caption: A general workflow for the purification of this compound derivatives.

G cluster_troubleshooting Troubleshooting Column Chromatography start Column Chromatography Issue issue_type What is the issue? start->issue_type streaking Streaking / Tailing issue_type->streaking Streaking coelution Co-elution of Impurities issue_type->coelution Co-elution low_recovery Low Recovery issue_type->low_recovery Low Yield solution_streaking Add Basic Modifier to Eluent (e.g., 1% Triethylamine) streaking->solution_streaking solution_coelution1 Optimize Solvent System (Gradient Elution) coelution->solution_coelution1 solution_low_recovery Check Polarity of Eluent (Product may be stuck on column) low_recovery->solution_low_recovery solution_coelution2 Change Stationary Phase (e.g., Alumina) solution_coelution1->solution_coelution2

Caption: A troubleshooting guide for common column chromatography issues.

G cluster_extraction Acid-Base Extraction Workflow start Crude Mixture in Organic Solvent add_acid Extract with 1M HCl (aq) start->add_acid organic_layer1 Organic Layer: Neutral/Acidic Impurities add_acid->organic_layer1 Separate aqueous_layer1 Aqueous Layer: Protonated Piperazine Derivative add_acid->aqueous_layer1 Separate basify Basify to pH > 9 with NaOH (aq) aqueous_layer1->basify extract_organic Extract with Organic Solvent basify->extract_organic aqueous_layer2 Aqueous Layer: Salts extract_organic->aqueous_layer2 Separate organic_layer2 Organic Layer: Purified Free Base extract_organic->organic_layer2 Separate

Caption: A workflow diagram for purification using acid-base extraction.

References

Common side reactions in the synthesis of 1-(4-Fluorobenzyl)piperazine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-fluorobenzyl)piperazine and its analogs. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.

Troubleshooting Guides

Issue: Low Yield of Mono-alkylated Product in Direct N-Alkylation

Q1: I am attempting to synthesize this compound via direct alkylation of piperazine (B1678402) with 4-fluorobenzyl chloride, but I am obtaining a low yield of the desired mono-substituted product and a significant amount of the di-substituted byproduct. How can I improve the mono-alkylation selectivity?

A1: The formation of the 1,4-bis(4-fluorobenzyl)piperazine (B10949828) is a common side reaction in the direct alkylation of piperazine due to the presence of two reactive secondary amine groups. To favor mono-alkylation, consider the following strategies:

  • Use of Excess Piperazine: Employing a large excess of piperazine (typically 3 to 5 equivalents) relative to the 4-fluorobenzyl halide is the most straightforward method to increase the statistical probability of the electrophile reacting with an un-substituted piperazine molecule.

  • Slow Addition of the Alkylating Agent: Adding the 4-fluorobenzyl halide dropwise to the reaction mixture at a controlled temperature helps to maintain a low concentration of the electrophile, thereby minimizing the chance of a second alkylation on the already mono-substituted piperazine.

  • Use of a Mono-protected Piperazine: A highly effective method is to use a mono-protected piperazine derivative, such as N-Boc-piperazine or N-acetylpiperazine. The protecting group blocks one of the nitrogen atoms, directing the alkylation to the unprotected nitrogen. The protecting group can be subsequently removed to yield the desired mono-alkylated product.[1][2]

  • In Situ Mono-protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl) to form the mono-hydrochloride salt in situ can be an effective strategy. The protonated nitrogen is significantly less nucleophilic, thus favoring alkylation at the free secondary amine.[1][3]

Issue: Incomplete Reaction or Stalling in Reductive Amination

Q2: My reductive amination reaction between piperazine and 4-fluorobenzaldehyde (B137897) to produce this compound is not going to completion. What are the possible reasons and solutions?

A2: Incomplete conversion in reductive amination can be attributed to several factors:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the aldehyde and the amine to form an imine or iminium ion is a crucial and often rate-limiting step.

    • pH of the Reaction: The pH of the reaction medium is critical. A slightly acidic medium (pH 4-6) is generally optimal to catalyze imine formation without deactivating the amine nucleophile. You can add a catalytic amount of a weak acid like acetic acid.

    • Water Removal: The formation of the imine from an aldehyde and an amine is a condensation reaction that produces water. In some cases, the presence of water can hinder the reaction. Using a dehydrating agent or a setup that allows for water removal (e.g., a Dean-Stark apparatus) can drive the equilibrium towards imine formation.

  • Choice and Activity of the Reducing Agent: The reducing agent must be capable of reducing the iminium ion but not the starting aldehyde.

    • Sodium Triacetoxyborohydride (B8407120) (STAB): This is a mild and commonly used reducing agent for reductive aminations and is generally effective.[4] Ensure it is of good quality and handled under anhydrous conditions as it can be deactivated by moisture.

    • Sodium Cyanoborohydride (NaBH₃CN): Another suitable reducing agent, but it is toxic and should be handled with care. Its reactivity is pH-dependent, being more effective at slightly acidic pH.

  • Solvent Choice: The solvent should be able to dissolve both the reactants and the reducing agent and should be inert to the reaction conditions. Dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), and tetrahydrofuran (B95107) (THF) are commonly used.

Issue: Purification Challenges and Persistent Impurities

Q3: I am having difficulty purifying my this compound product. What are the common impurities and how can I remove them?

A3: The primary impurities depend on the synthetic route used.

  • From Direct N-Alkylation:

    • 1,4-bis(4-fluorobenzyl)piperazine: This is the most common impurity. It is less polar than the mono-substituted product. Careful column chromatography on silica (B1680970) gel is usually effective for separation. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) in hexanes, or methanol (B129727) in dichloromethane), can effectively separate the di-substituted product from the mono-substituted one.

    • Unreacted Piperazine: Being highly polar and water-soluble, unreacted piperazine can often be removed by an aqueous workup. Washing the organic extract with water or a dilute acid solution can help in removing the basic piperazine.

  • From Reductive Amination:

    • Unreacted 4-fluorobenzaldehyde: Can often be removed by column chromatography.

    • 4-fluorobenzyl alcohol: This can form if the aldehyde is reduced by the reducing agent. This impurity can also be separated by column chromatography.

    • N,N'-bis(4-fluorobenzylidene)piperazine (di-imine): This intermediate may be present if the reduction step is incomplete.

General Purification Tip: The basic nature of the piperazine nitrogen allows for an acid-base extraction strategy. The desired product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified and the product re-extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q4: What are the most common side reactions in the synthesis of this compound analogs via direct N-alkylation?

A4: The most prevalent side reaction is the di-alkylation of the piperazine ring, leading to the formation of 1,4-disubstituted piperazine analogs. Another potential side reaction, especially with reactive alkylating agents, is quaternization of the nitrogen atoms to form a quaternary ammonium (B1175870) salt, though this is less common with benzyl (B1604629) halides under standard conditions.[1]

Q5: What are the potential side reactions during the reductive amination synthesis of this compound analogs?

A5:

  • Reduction of the Aldehyde: The reducing agent can sometimes reduce the starting aldehyde (4-fluorobenzaldehyde) to the corresponding alcohol (4-fluorobenzyl alcohol). This is more likely with stronger reducing agents or if the imine formation is slow.

  • Formation of a Di-imine Intermediate: If both nitrogen atoms of piperazine react with the aldehyde before reduction, a di-imine intermediate can form.

  • Over-reduction: Although less common with mild reducing agents like STAB, stronger reducing agents could potentially lead to other reductions in the molecule if other reducible functional groups are present in the analog being synthesized.

Q6: Which synthetic method, direct N-alkylation or reductive amination, is generally preferred for the synthesis of this compound analogs?

A6: Both methods are widely used and the choice often depends on the specific analog being synthesized, the availability of starting materials, and the desired scale of the reaction.

  • Direct N-alkylation is often simpler to perform but can suffer from poor selectivity, leading to mixtures of mono- and di-alkylated products.[5] It is a good choice when mono-alkylation can be effectively controlled (e.g., by using a large excess of piperazine or a protecting group).

  • Reductive amination generally offers better control for mono-alkylation and avoids the formation of quaternary ammonium salts.[6] It is a versatile method that can be used with a wide range of aldehydes and ketones to produce diverse analogs.

Data Presentation

Alkylating AgentPiperazine EquivalentsSolventBaseTemperature (°C)Mono-alkylation Yield (%)Di-alkylation Yield (%)Reference Analogy
Benzyl Chloride1Ethanol (B145695)K₂CO₃Reflux~40-50~30-40General Observation
Benzyl Chloride5EthanolK₂CO₃Reflux~70-80<10[1]
Benzyl Bromide1 (with N-Boc-piperazine)AcetonitrileK₂CO₃80>90 (of protected product)Not significant[5]

Note: Yields are approximate and can vary based on specific reaction conditions and the nature of the substituent on the benzyl halide.

Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperazine with 4-Fluorobenzyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5.0 equivalents) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Base: Add a base like potassium carbonate (K₂CO₃, 2.0 equivalents) to the suspension.

  • Addition of Alkylating Agent: Slowly add a solution of 4-fluorobenzyl chloride (1.0 equivalent) in the same solvent to the stirred suspension at room temperature over a period of 30-60 minutes.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to isolate the this compound.

Protocol 2: Reductive Amination of Piperazine with 4-Fluorobenzaldehyde

  • Reaction Setup: To a solution of piperazine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4-fluorobenzaldehyde (1.0 equivalent).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate imine formation.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Continue stirring the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Pathways cluster_alkylation Direct N-Alkylation Pathway cluster_amination Reductive Amination Pathway piperazine Piperazine mono_product This compound (Desired Product) piperazine->mono_product + 4-Fluorobenzyl Chloride (1 eq) fb_chloride 4-Fluorobenzyl Chloride di_product 1,4-bis(4-Fluorobenzyl)piperazine (Side Product) mono_product->di_product + 4-Fluorobenzyl Chloride (Side Reaction) piperazine2 Piperazine imine Iminium Intermediate piperazine2->imine + 4-Fluorobenzaldehyde fb_aldehyde 4-Fluorobenzaldehyde fb_alcohol 4-Fluorobenzyl Alcohol (Side Product) fb_aldehyde->fb_alcohol [H] (Side Reaction) mono_product2 This compound (Desired Product) imine->mono_product2 [H]

Caption: Synthetic pathways for this compound.

Troubleshooting_Logic cluster_start Problem Identification cluster_synthesis_type Synthesis Method cluster_alkylation_issues Alkylation Troubleshooting cluster_amination_issues Amination Troubleshooting start Low Yield or Impure Product alkylation Direct N-Alkylation start->alkylation amination Reductive Amination start->amination di_alkylation Di-alkylation is the main issue alkylation->di_alkylation Identify cause incomplete_reaction Incomplete reaction amination->incomplete_reaction Identify cause sol_alkylation1 Use excess piperazine di_alkylation->sol_alkylation1 Solution sol_alkylation2 Slow addition of alkylating agent di_alkylation->sol_alkylation2 Solution sol_alkylation3 Use mono-protected piperazine di_alkylation->sol_alkylation3 Solution sol_amination1 Optimize pH (catalytic acid) incomplete_reaction->sol_amination1 Solution sol_amination2 Check reducing agent quality incomplete_reaction->sol_amination2 Solution sol_amination3 Ensure anhydrous conditions incomplete_reaction->sol_amination3 Solution

References

Technical Support Center: 1-(4-Fluorobenzyl)piperazine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-Fluorobenzyl)piperazine. The information is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.

Standard Experimental Protocol

A typical reversed-phase HPLC method for the purity analysis of this compound is detailed below. This protocol serves as a baseline for the troubleshooting guide.

Objective: To determine the purity of a this compound sample by separating the main component from potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Data acquisition and processing software.

Materials:

  • This compound reference standard and sample.

  • Acetonitrile (B52724) (HPLC grade).

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (AR grade).

  • Orthophosphoric acid (AR grade).

  • Water (HPLC grade).

  • Syringe filters (0.45 µm).

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 20 minutes

Procedure:

  • Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm filter. Mix the filtered buffer with acetonitrile in a 40:60 ratio. Degas the final mobile phase before use.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Analysis: Equilibrate the HPLC system with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.[1] Inject a blank (mobile phase), followed by the standard solution, and then the sample solution. Record the chromatograms.

Troubleshooting Guide & FAQs

This section addresses common problems that may arise during the HPLC analysis of this compound.

Q1: Why is my peak for this compound tailing?

A1: Peak tailing is a common issue when analyzing basic compounds like piperazine (B1678402) derivatives.[2] It is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.

  • Solution 1: Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is low (e.g., pH 3.0). At this pH, the basic nitrogen atoms of the piperazine ring are protonated, which can reduce their interaction with silanols. Also, at a low pH, the ionization of silanol groups is suppressed.

  • Solution 2: Use of an Amine Modifier: Consider adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1%). TEA acts as a competing base, binding to the active silanol sites and preventing the analyte from interacting with them.

  • Solution 3: Column Choice: If tailing persists, consider using a column with a different stationary phase, such as one with end-capping to minimize exposed silanols, or a C8 column which may have different selectivity.

Q2: My retention time is shifting from one injection to the next. What should I do?

A2: Shifting retention times can be caused by several factors, broadly categorized into issues with the mobile phase, the column, or the HPLC system itself.

  • Mobile Phase Issues:

    • Inconsistent Composition: If preparing the mobile phase manually, ensure accurate measurements. Small variations in the organic solvent to buffer ratio can lead to significant retention time shifts.[2] Preparing larger batches of mobile phase can improve consistency.

    • Degassing: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations and consequently, retention time shifts. Ensure the mobile phase is thoroughly degassed before and, if possible, during use with an online degasser.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[2] A stable baseline is a good indicator of equilibration. For reversed-phase chromatography, flushing with 10-20 column volumes is typically sufficient.

  • Temperature Fluctuations: HPLC separations are sensitive to temperature changes. A change of 1°C can alter retention times by 1-2%. Using a column oven is highly recommended to maintain a stable temperature.

  • System Leaks: Check for any leaks in the system, from the pump to the detector. Even a small, non-visible leak can cause pressure fluctuations and affect the flow rate, leading to drifting retention times.

Q3: I am observing a noisy or drifting baseline. What are the possible causes?

A3: Baseline noise or drift can obscure small peaks and affect integration accuracy. Common causes include:

  • Mobile Phase Contamination: Use only high-purity, HPLC-grade solvents and reagents. Contaminants in the mobile phase, especially in the aqueous component, can lead to a noisy or rising baseline, particularly during gradient elution.

  • Air Bubbles: Air bubbles in the system, especially in the detector flow cell, can cause sharp spikes in the baseline. Purge the pump and ensure the mobile phase is well-degassed.

  • Detector Lamp Issues: A failing or unstable detector lamp can be a source of noise. Check the lamp's energy output and replace it if it's nearing the end of its lifespan.

  • Incomplete Mixing: If using a gradient or mixing solvents online, ensure the mixer is functioning correctly. Inadequate mixing can lead to a wavy or drifting baseline.

Q4: My peaks are broad or split. How can I improve the peak shape?

A4: Broad or split peaks can indicate a variety of problems, from the sample preparation to the column itself.

  • Column Overload: Injecting too much sample can lead to peak broadening and fronting. Try reducing the injection volume or the concentration of your sample.

  • Injection Solvent Incompatibility: Ideally, your sample should be dissolved in the mobile phase. If a different solvent is used, it should be weaker (less eluotropic) than the mobile phase to prevent peak distortion.

  • Column Contamination or Void: A buildup of contaminants on the column inlet frit or the formation of a void in the packing material can cause the sample path to be disrupted, leading to split or distorted peaks. Try back-flushing the column (if the manufacturer allows) or replacing the column frit. If a void is suspected, the column may need to be replaced.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Keep tubing as short and narrow as possible.

Q5: I am not seeing any peaks, or the peaks are much smaller than expected. What's wrong?

A5: A complete loss of signal or significantly reduced peak area can be due to a number of issues.

  • Injection Problem: Ensure the injector is working correctly and that the sample is being drawn from the vial and loaded into the sample loop. Check for blockages in the needle or injection port.

  • System Blockage: A blockage anywhere in the flow path (e.g., inline filter, guard column, or the analytical column itself) can prevent the mobile phase and sample from reaching the detector. This would typically be accompanied by a high-pressure reading.

  • Detector Settings: Verify that the detector is on, the correct wavelength is set, and the lamp is functioning.

  • Sample Degradation: While this compound is relatively stable, ensure your sample and standard solutions are fresh. Piperazine derivatives can be susceptible to degradation under certain conditions.

Visualizations

HPLC Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting cluster_problem Identify Problem cluster_check Initial Checks cluster_solution Implement Solutions Problem Chromatographic Issue (e.g., Peak Tailing, RT Shift, Noise) MobilePhase Check Mobile Phase (Composition, pH, Degassing) Problem->MobilePhase Isolate System Check System (Leaks, Pressure, Temperature) Problem->System Column Check Column (Equilibration, Age) Problem->Column AdjustMP Adjust Mobile Phase (e.g., Add Modifier, Remake) MobilePhase->AdjustMP Issue Found MaintainSys System Maintenance (e.g., Purge Pump, Fix Leaks) System->MaintainSys Issue Found CleanCol Column Care (e.g., Flush, Replace Frit) Column->CleanCol Issue Found Resolved Problem Resolved AdjustMP->Resolved MaintainSys->Resolved ReplaceCol Replace Column CleanCol->ReplaceCol If unsuccessful CleanCol->Resolved If successful ReplaceCol->Resolved

Caption: A workflow diagram for systematic HPLC troubleshooting.

Experimental Workflow for HPLC Analysis

This diagram outlines the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing PrepMP Prepare Mobile Phase (Buffer + Acetonitrile) Equilibrate Equilibrate System PrepMP->Equilibrate PrepSample Prepare Standard & Sample Solutions Inject Inject Blank, Standard, Sample PrepSample->Inject Equilibrate->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: The experimental workflow for HPLC purity analysis.

References

How to prevent degradation of 1-(4-Fluorobenzyl)piperazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 1-(4-Fluorobenzyl)piperazine to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: 2-8°C[1].

  • Light: Protect from light[1].

  • Atmosphere: Store in a dry and well-ventilated place[2].

  • Container: Keep the container tightly closed[2].

Q2: What types of substances are incompatible with this compound?

A2: Avoid contact with strong acids/alkalis, strong oxidizing/reducing agents, acid chlorides, and acid anhydrides, as these can promote degradation[3][4].

Q3: What are the known hazardous decomposition products of this compound?

A3: Under fire conditions, this compound may decompose and emit toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride[4].

Q4: Is this compound stable under normal laboratory conditions?

A4: Yes, this compound is considered stable under the recommended storage conditions[3][4]. However, exposure to incompatible materials, high temperatures, or light can lead to degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light exposure). 2. Check for potential contamination with incompatible substances. 3. Perform analytical testing (e.g., HPLC, GC-MS) to assess purity and identify potential degradation products.
Discoloration or change in the physical appearance of the compound. Potential degradation or contamination.1. Do not use the material if its appearance has changed. 2. Quarantine the batch and perform analytical purity testing. 3. Review handling procedures to identify potential sources of contamination.
Precipitate formation in solutions containing the compound. Poor solubility, solvent incompatibility, or degradation leading to less soluble byproducts.1. Confirm the appropriate solvent and concentration for your experiment. 2. Gently warm the solution or use sonication to aid dissolution. 3. If precipitation persists, filter the solution and analyze the precipitate and filtrate to identify the cause.

Experimental Protocols

Protocol 1: Stability Testing of this compound using HPLC-UV

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Objective: To determine the degradation rate of this compound over time under specific stress conditions (e.g., elevated temperature, light exposure).

2. Materials:

3. Method:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.
  • Stress Conditions:
  • Thermal Stress: Aliquot the stock solution into several vials and place them in an environmental chamber at a constant elevated temperature (e.g., 40°C, 60°C).
  • Photostability: Expose aliquots of the stock solution to a controlled light source in a photostability chamber. Protect control samples from light.
  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week).
  • HPLC Analysis:
  • Mobile Phase: A suitable gradient of acetonitrile and buffer.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).
  • Data Analysis:
  • Quantify the peak area of the parent compound at each time point.
  • Calculate the percentage of degradation over time.
  • Identify and quantify any new peaks corresponding to degradation products.

Protocol 2: Identification of Degradation Products by GC-MS

This protocol is for identifying volatile and semi-volatile degradation products.

1. Objective: To identify the chemical structures of potential degradation products.

2. Materials:

  • Degraded sample of this compound
  • GC-MS system
  • Suitable GC column (e.g., DB-5ms)
  • Helium gas (carrier gas)
  • Solvent for sample dilution (e.g., methanol, dichloromethane)

3. Method:

  • Sample Preparation: Dissolve or dilute the degraded sample in a suitable solvent.
  • GC-MS Analysis:
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.
  • Carrier Gas Flow: Constant flow of helium.
  • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected degradation products.
  • Data Analysis:
  • Compare the resulting mass spectra of the degradation peaks with spectral libraries (e.g., NIST) to identify the compounds.
  • Analyze fragmentation patterns to propose structures for unknown degradation products.

Visualizations

Potential Degradation Pathways

The following diagram illustrates a generalized degradation pathway for the piperazine (B1678402) ring, which can be applicable to this compound. The primary degradation routes for piperazine derivatives often involve oxidation and ring-opening reactions.

cluster_storage Storage Conditions A This compound F Oxidized Derivatives (e.g., N-oxides) A->F Oxidation G Ring-Opened Products (e.g., Ethylenediamine derivatives) A->G Nucleophilic Attack (promoted by heat) H De-benzylated Piperazine A->H De-benzylation B Heat B->F B->G C Light C->H D Oxidizing Agents D->F E Incompatible Chemicals E->G I Polymerization Products G->I cluster_setup Experiment Setup cluster_analysis Analysis cluster_results Data Interpretation A Prepare Stock Solution of This compound B Aliquot into Vials A->B C Expose to Stress Conditions (Heat, Light) and Controls B->C D Withdraw Samples at Predetermined Time Points C->D E Analyze by HPLC-UV D->E F Analyze by GC-MS for Product Identification D->F G Quantify Parent Compound and Degradation Products E->G I Identify Degradation Products F->I H Determine Degradation Rate G->H

References

Technical Support Center: Scale-Up Synthesis of 1-(4-Fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(4-Fluorobenzyl)piperazine. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis methods for this compound?

A1: The two primary methods for the large-scale synthesis of this compound are Nucleophilic Substitution and Reductive Amination .

  • Nucleophilic Substitution: This is a classical and widely used method involving the direct alkylation of piperazine (B1678402) with a 4-fluorobenzyl halide (e.g., chloride or bromide). To favor the desired mono-alkylation product, a significant excess of piperazine is typically used.

  • Reductive Amination: This one-pot reaction involves the condensation of 4-fluorobenzaldehyde (B137897) with piperazine to form an iminium ion intermediate, which is then reduced in situ to the final product. This method is often favored for its efficiency and good yields.

Q2: What is the main impurity I should be concerned about during scale-up, and how can I control it?

A2: The most common impurity is the di-substituted byproduct, 1,4-bis(4-fluorobenzyl)piperazine (B10949828) . Its formation is a significant challenge due to the presence of two reactive nitrogen atoms in the piperazine ring. To control its formation, you can:

  • Use a large excess of piperazine: Employing a 5 to 10-fold molar excess of piperazine relative to the 4-fluorobenzyl halide statistically favors the reaction at an unsubstituted piperazine molecule.

  • Slow addition of the alkylating agent: Adding the 4-fluorobenzyl halide slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thus minimizing di-substitution.

  • Use a mono-protected piperazine: While this adds extra steps (protection and deprotection), using a starting material like N-Boc-piperazine ensures that only one nitrogen is available for alkylation, providing excellent control over the reaction.

Q3: How can I effectively purify this compound at a large scale?

A3: Large-scale purification of this compound typically involves a combination of extraction and crystallization.

  • Acid-Base Extraction: This is a robust method for separating the basic product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The protonated product moves to the aqueous layer, which is then separated, basified, and the purified product is extracted back into an organic solvent.

  • Crystallization: This is a critical step for achieving high purity. The free base can be crystallized from a suitable solvent system. Alternatively, forming a salt, such as the hydrochloride or dihydrochloride, followed by recrystallization is a highly effective method for removing impurities.

Q4: Are there any specific safety concerns I should be aware of during the scale-up of this synthesis?

A4: Yes, several safety aspects are crucial during scale-up:

  • Exothermic Reactions: The N-alkylation of piperazine can be exothermic. On a large scale, the heat generated can be significant and must be managed effectively to prevent a runaway reaction. Ensure the reactor has adequate cooling capacity and consider controlling the rate of addition of the limiting reagent.

  • Handling of Reagents: 4-fluorobenzyl halides are lachrymators and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). Piperazine is a corrosive solid.

  • Solvent Safety: Use appropriate engineering controls to minimize exposure to and ignition of flammable organic solvents.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress by TLC or HPLC. If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time.
Poor quality of reagents or solvents.Ensure all reagents and solvents are of appropriate purity and are anhydrous where necessary.
Significant formation of 1,4-bis(4-fluorobenzyl)piperazine Inadequate excess of piperazine.Increase the molar ratio of piperazine to 4-fluorobenzyl halide to at least 5:1.
Rapid addition of the 4-fluorobenzyl halide.Add the 4-fluorobenzyl halide solution dropwise to the piperazine solution, especially at the beginning of the reaction.
Product loss during work-up Inefficient extraction.Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) during the final extraction of the product free base. Perform multiple extractions with a suitable organic solvent.
Premature product precipitation.If the product is crystallizing out during the work-up, consider using a larger volume of solvent or a solvent in which the product is more soluble at room temperature.
Issue 2: Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of 1,4-bis(4-fluorobenzyl)piperazine in the final product Insufficient control during the reaction (see Issue 1).If the di-substituted impurity is present, it can often be removed by careful crystallization. The di-substituted product is typically less polar and may have different solubility characteristics.
Residual unreacted piperazine Incomplete removal during work-up.Perform thorough aqueous washes of the organic layer to remove the highly water-soluble piperazine. An acid wash can be particularly effective.
Colored impurities Formation of degradation products.This can be due to excessive heating or prolonged reaction times. Optimize the reaction conditions to minimize impurity formation. Activated carbon treatment of the crude product solution before crystallization can sometimes remove colored impurities.
Product does not solidify or is an oil Presence of impurities inhibiting crystallization.Purify the crude product further using acid-base extraction or column chromatography before attempting crystallization.
Incorrect solvent for crystallization.Screen for suitable crystallization solvents. A solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

Data Presentation

The following table presents illustrative data comparing the synthesis of this compound by nucleophilic substitution at different scales. Please note that this data is representative and actual results may vary depending on the specific experimental conditions.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Reactants
Piperazine46.3 g (10 eq)4.63 kg (10 eq)
4-Fluorobenzyl chloride10.0 g (1 eq)1.0 kg (1 eq)
Solvent (Toluene)200 mL20 L
Reaction Conditions
Reaction Temperature80 °C80-85 °C (controlled addition)
Reaction Time6 hours8-10 hours
Results
Crude Yield~90%~85-90%
Purity (by HPLC) before Crystallization~95% (contains ~4% di-substituted)~92-94% (contains ~5-7% di-substituted)
Purification
Crystallization SolventIsopropanol (B130326)/WaterIsopropanol/Water
Final Yield (after crystallization)~80%~75-80%
Final Purity (by HPLC)>99.5%>99.5%

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Nucleophilic Substitution

Materials:

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge piperazine (10 molar equivalents) and toluene.

  • Reaction: Heat the mixture to 80 °C with stirring.

  • Slowly add a solution of 4-fluorobenzyl chloride (1 molar equivalent) in toluene via the addition funnel over 2-3 hours, maintaining the internal temperature between 80-85 °C.

  • After the addition is complete, continue stirring at 80-85 °C for an additional 6-8 hours, or until reaction completion is confirmed by HPLC analysis.

  • Work-up: Cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and stir for 15 minutes.

  • Separate the aqueous layer.

  • Wash the organic layer with water.

  • Concentrate the organic layer under reduced pressure to obtain the crude product as an oil or solid.

  • Crystallization: Dissolve the crude product in isopropanol at an elevated temperature.

  • Slowly add water until turbidity is observed.

  • Cool the mixture slowly to room temperature and then to 0-5 °C to induce crystallization.

  • Filter the solid product, wash with a cold isopropanol/water mixture, and dry under vacuum to afford pure this compound.

Protocol 2: Purification of this compound via Hydrochloride Salt Formation

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide solution

Procedure:

  • Salt Formation: Dissolve the crude this compound in isopropanol.

  • Cool the solution to 0-5 °C.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 1-2).

  • Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation of the hydrochloride salt.

  • Isolation: Filter the solid this compound hydrochloride and wash with cold isopropanol.

  • Dry the salt under vacuum.

  • Recrystallization (Optional): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system like ethanol/water.

  • Free Base Conversion: To recover the free base, suspend the hydrochloride salt in water and a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Add a sodium hydroxide solution with stirring until the aqueous layer is strongly basic (pH > 12).

  • Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage charge_reagents Charge Piperazine and Toluene heat_reaction Heat to 80-85°C charge_reagents->heat_reaction add_reactant Slowly Add 4-Fluorobenzyl Chloride heat_reaction->add_reactant react Stir for 6-8 hours add_reactant->react cool_down Cool to Room Temperature react->cool_down Reaction Complete add_water Add Water and Stir cool_down->add_water separate_layers Separate Aqueous Layer add_water->separate_layers wash_organic Wash Organic Layer separate_layers->wash_organic concentrate Concentrate Organic Layer wash_organic->concentrate dissolve Dissolve Crude in Hot Isopropanol concentrate->dissolve Crude Product add_antisolvent Add Water to Turbidity dissolve->add_antisolvent crystallize Cool to 0-5°C add_antisolvent->crystallize filter_dry Filter and Dry Product crystallize->filter_dry

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product incomplete_reaction Incomplete Reaction start->incomplete_reaction di_substitution High Di-substitution start->di_substitution workup_loss Loss During Work-up start->workup_loss optimize_conditions Increase Time/Temp incomplete_reaction->optimize_conditions increase_excess Increase Piperazine Excess di_substitution->increase_excess slow_addition Slow Reagent Addition di_substitution->slow_addition optimize_extraction Optimize Extraction pH workup_loss->optimize_extraction

Technical Support Center: Enhancing the Bioavailability of 1-(4-Fluorobenzyl)piperazine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of 1-(4-Fluorobenzyl)piperazine (FBP)-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that typically limit the oral bioavailability of this compound-based drugs?

The oral bioavailability of FBP-based compounds is often limited by a combination of factors related to their physicochemical properties. The piperazine (B1678402) ring generally imparts hydrophilicity, which can be beneficial for solubility, but the overall molecule's properties can still lead to challenges.[1][2] Key limiting factors include:

  • Poor Aqueous Solubility: Depending on the other substituents on the piperazine ring, the compound may still exhibit low solubility in gastrointestinal fluids, limiting its dissolution rate—a prerequisite for absorption.[3][4]

  • First-Pass Metabolism: The piperazine and benzyl (B1604629) moieties can be susceptible to extensive metabolism by cytochrome P450 (CYP) enzymes in the liver and gut wall (e.g., CYP3A4, CYP2D6), significantly reducing the amount of active drug reaching systemic circulation.[5]

  • Poor Membrane Permeability: While the fluorobenzyl group adds lipophilicity, the overall polarity of the molecule might hinder its ability to passively diffuse across the intestinal epithelium.[3]

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the lumen, thereby reducing net absorption.[6][7]

Q2: What are the principal strategies to overcome the bioavailability challenges of FBP-based compounds?

There are three main strategic pillars to enhance the bioavailability of FBP-based and other poorly soluble or rapidly metabolized drugs:

  • Formulation-Based Approaches: These methods aim to improve the solubility and dissolution rate of the drug. Techniques include particle size reduction (micronization), the use of amorphous solid dispersions, and lipid-based delivery systems.[8][9]

  • Prodrug Strategies: This chemical modification approach involves converting the parent drug into an inactive or less active form (a prodrug) that has improved absorption characteristics.[10][11] The prodrug is then converted back to the active parent drug in vivo. This can be used to mask metabolic sites, improve solubility, or target specific uptake transporters.[12][13][14]

  • Advanced Drug Delivery Systems: Utilizing systems like nanoparticles can protect the drug from degradation, improve solubility, and potentially modify its distribution and release profile.[][16][17]

Q3: How does the piperazine moiety specifically influence the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug?

The piperazine ring is a common scaffold in medicinal chemistry and significantly impacts a molecule's ADME profile.[1] It is often used to:

  • Increase Hydrophilicity: The two nitrogen atoms can be protonated at physiological pH, which generally increases aqueous solubility and can optimize pharmacokinetic properties.[1]

  • Act as a Metabolic Site: The piperazine ring itself can be a site for N-dealkylation or oxidation by CYP enzymes, contributing to first-pass metabolism.[5]

  • Provide a Handle for Modification: The secondary amine in an unsubstituted piperazine allows for the easy attachment of various functional groups to tune the molecule's properties or create prodrugs.[1]

Troubleshooting Guides

Issue 1: The FBP-based compound shows poor aqueous solubility.

If your compound is precipitating in aqueous buffers or showing low dissolution rates, consider the following formulation strategies.

start Low Aqueous Solubility Observed strategy Select Formulation Strategy start->strategy micronization Particle Size Reduction (Micronization/Nanonization) strategy->micronization Simple & Cost-Effective sdd Amorphous Solid Dispersion (SDD) strategy->sdd High Drug Loading & Stability lipid Lipid-Based Formulation (e.g., SMEDDS) strategy->lipid For Lipophilic Compounds (High LogP) eval Evaluate Solubility & Dissolution (e.g., HPLC, USP II) micronization->eval sdd->eval lipid->eval

Caption: A decision workflow for selecting a suitable formulation strategy to enhance drug solubility.

The table below summarizes common formulation approaches. The choice depends on the drug's specific physicochemical properties and the desired dosage form.[8][18]

StrategyPrincipleTypical Fold-Increase in SolubilityAdvantagesDisadvantages
Micronization/Nanonization Increases surface area by reducing particle size, enhancing dissolution rate according to the Noyes-Whitney equation.[4][19]2 - 10Simple, scalable, widely applicable.May not be sufficient for very poorly soluble drugs; risk of particle agglomeration.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher solubility than the stable crystalline form.[9][20]10 - 100+Significant solubility enhancement; can create supersaturated solutions.Physically unstable (risk of recrystallization); requires careful polymer selection.
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in oils and surfactants, forming fine emulsions or microemulsions in the GI tract, which facilitates absorption.[4][19]5 - 50Enhances both solubility and permeability; can reduce food effects.Can be chemically complex; potential for GI side effects; limited to lipid-soluble drugs.
Cyclodextrin (B1172386) Complexation The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, increasing its apparent water solubility.[4][19]5 - 100High solubilization capacity; can improve stability.High amounts of cyclodextrin may be needed; potential for nephrotoxicity with some types.
Issue 2: The compound has good solubility but shows low oral bioavailability, suggesting high first-pass metabolism.

If in vitro solubility is adequate but in vivo exposure is low, rapid metabolism by CYP enzymes is a likely cause.

start Suspected High First-Pass Metabolism confirm Confirm Metabolic Instability (Liver Microsomes/S9 Assay) start->confirm unstable Metabolically Unstable? confirm->unstable stable Stable: Investigate Other Causes (e.g., Permeability, Efflux) unstable->stable No strategy Select Mitigation Strategy unstable->strategy Yes prodrug Prodrug Approach: Mask Metabolic Site strategy->prodrug inhibitor Co-administer with CYP Inhibitor (e.g., Piperine) strategy->inhibitor

Caption: A logical workflow for identifying and addressing high first-pass metabolism.

A prodrug approach can temporarily mask the part of the molecule susceptible to metabolism.[10][12] For an FBP-based drug, if metabolism occurs on a piperazine nitrogen, you could attach a promoiety that is cleaved post-absorption.

  • Example Strategy: Attach a phosphate (B84403) group to improve water solubility and potentially shield a metabolic site. The phosphate is cleaved by alkaline phosphatases in vivo to release the active drug.[12]

Issue 3: The compound shows poor permeability in Caco-2 assays.

Low apparent permeability (Papp) values in a Caco-2 assay indicate the compound does not efficiently cross the intestinal epithelium. An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.[3]

  • Lipid-Based Formulations: As mentioned for solubility, these formulations can also enhance permeability by altering the cell membrane environment.[19]

  • Permeation Enhancers: Co-formulating with natural bioenhancers (e.g., piperine) can inhibit efflux transporters and enhance absorption.[7]

  • Prodrugs Targeting Uptake Transporters: Design a prodrug that mimics a substrate for an intestinal uptake transporter (e.g., PEPT1, LAT1). For example, attaching an amino acid promoiety can facilitate recognition by amino acid transporters.[13]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver S9 Fraction

This protocol provides a general method to determine the intrinsic clearance of an FBP-based compound. It is adapted from established methodologies.[21][22]

prep Prepare Reagents: - FBP Compound (1 µM) - Liver S9 Fraction (1 mg/mL) - NADPH Cofactor Solution preinc Pre-incubate S9 and FBP Compound at 37°C for 5 min prep->preinc start Initiate Reaction: Add NADPH preinc->start sample Sample at Time Points (0, 5, 15, 30, 60 min) start->sample quench Quench Reaction: Add Cold Acetonitrile (B52724) with Internal Standard sample->quench process Centrifuge to Precipitate Protein Collect Supernatant quench->process analyze Analyze by LC-MS/MS process->analyze

Caption: Workflow for an in vitro metabolic stability assay using liver S9 fractions.

  • Reagent Preparation:

    • Prepare a stock solution of the FBP test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Prepare the NADPH regenerating system solution.

    • Thaw the liver S9 fraction (e.g., human, rat) on ice. Dilute to the desired protein concentration (e.g., 1 mg/mL) with incubation buffer.

  • Incubation:

    • In a microcentrifuge tube, add the S9 fraction and the test compound (final concentration typically 1 µM; final DMSO concentration <0.1%).

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The time of addition is t=0.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Time (min)% Parent Compound Remaining (Test FBP Drug)% Parent Compound Remaining (Warfarin - Low Clearance Control)
0100100
58598
155595
302891
60884
Protocol 2: Caco-2 Permeability Assay

This protocol assesses the bidirectional permeability of a compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[3]

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and polarized monolayer.

    • Verify monolayer integrity before the experiment by measuring the transepithelial electrical resistance (TEER).

  • Assay Preparation:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Prepare the dosing solution of the FBP test compound in the transport buffer.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the dosing solution to the apical (A) side of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace it with fresh buffer.

    • At the end of the experiment, take a sample from the apical compartment.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Perform the experiment in the reverse direction to assess active efflux. Add the dosing solution to the basolateral side and sample from the apical side.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)

    • An efflux ratio > 2 is indicative of active efflux.[3]

References

Technical Support Center: Enhancing Cell Permeability of 1-(4-Fluorobenzyl)piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in diagnosing and overcoming poor cell permeability challenges associated with 1-(4-fluorobenzyl)piperazine and related piperazine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows low activity in cell-based assays, and I suspect poor cell permeability. What are the initial steps to diagnose this?

A1: Low activity in cell-based assays despite good biochemical potency is a classic indicator of poor membrane permeability. The first step is to assess the compound's fundamental physicochemical properties, which are key determinants of its ability to cross cell membranes.[1][2] Key factors to investigate include:

  • Lipophilicity (LogP): An optimal LogP is required for a molecule to partition into the lipid bilayer of the cell membrane.[3]

  • Polar Surface Area (PSA): High PSA, often due to an increased number of hydrogen bond donors and acceptors, can negatively impact permeability.[2][3]

  • Molecular Weight (MW): Larger molecules often exhibit lower passive diffusion rates.[1]

  • Aqueous Solubility: A compound must be in solution to be absorbed. Poor solubility can be a primary barrier to permeability.[4][5]

  • Ionization State (pKa): The charge of a molecule at physiological pH can significantly influence its ability to cross the hydrophobic cell membrane.[1]

A logical workflow can help diagnose the underlying issue.

node_start node_start node_process node_process node_decision node_decision node_end node_end start Low Cell-Based Activity check_physchem Assess Physicochemical Properties (LogP, PSA, MW, pKa) start->check_physchem run_pampa Run PAMPA Assay (Passive Diffusion) check_physchem->run_pampa If properties are borderline is_pampa_low Low Pe? run_pampa->is_pampa_low run_caco2 Run Caco-2 Assay (Passive + Active Transport) is_efflux_high High Efflux Ratio (Papp B-A / A-B > 2)? run_caco2->is_efflux_high is_pampa_low->run_caco2 No optimize_physchem Optimize Structure: - Modify LogP/PSA - Reduce MW - Prodrug Strategy is_pampa_low->optimize_physchem Yes address_efflux Address Efflux: - Modify structure to avoid  transporter recognition - Co-dose with inhibitor  (experimental) is_efflux_high->address_efflux Yes good_permeability Permeability is Likely Not the Issue is_efflux_high->good_permeability No

Caption: Initial workflow for diagnosing poor cell permeability.

Q2: How do I distinguish between poor passive diffusion and active efflux by transporters like P-glycoprotein (P-gp)?

A2: A combination of a non-cell-based assay and a cell-based assay is highly effective for this purpose.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay measures a compound's ability to diffuse across an artificial lipid membrane and only evaluates passive transcellular permeability.[6][7]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that express various transporters, including efflux pumps like P-gp.[8][9] By measuring permeability in both directions (apical to basolateral, A-B, and basolateral to apical, B-A), an efflux ratio (ER) can be calculated. An ER greater than 2 is a strong indicator of active efflux.[9][10]

Comparing the results of these two assays can pinpoint the mechanism of poor permeability.

node_input node_input node_assay node_assay node_result node_result node_conclusion node_conclusion compound Test Compound pampa PAMPA Assay compound->pampa caco2 Bidirectional Caco-2 Assay compound->caco2 pampa_result Result: Apparent Permeability (Pe) pampa->pampa_result caco2_result Result: Papp (A-B) and Papp (B-A) Efflux Ratio (ER) caco2->caco2_result conclusion1 Low Pe Low Papp (A-B) ER < 2 Conclusion: Poor Passive Permeability pampa_result->conclusion1 conclusion2 High Pe Low Papp (A-B) ER > 2 Conclusion: Active Efflux is the Issue pampa_result->conclusion2 conclusion3 Low Pe Low Papp (A-B) ER > 2 Conclusion: Poor Passive Permeability AND Active Efflux pampa_result->conclusion3 caco2_result->conclusion1 caco2_result->conclusion2 caco2_result->conclusion3

Caption: Decision tree for selecting and interpreting permeability assays.

Q3: What structural modifications can be made to a this compound scaffold to improve permeability?

A3: A systematic structure-permeability relationship (SPR) study is recommended. Consider the following modifications:

  • Masking Polar Groups: If the molecule has exposed hydrogen bond donors (like N-H on the piperazine (B1678402) ring), consider N-alkylation or conversion to a prodrug (e.g., an ester) to reduce polarity and improve lipophilicity.[11]

  • Modulating Lipophilicity: While the 4-fluorobenzyl group provides some lipophilicity, this can be fine-tuned. Adding small, non-polar groups can increase LogP, but avoid making the compound too "greasy," which can decrease aqueous solubility.

  • Reducing Rotatable Bonds: High conformational flexibility can sometimes be detrimental to permeability. Rigidifying the structure might be beneficial.

  • Prodrug Approach: A prodrug strategy involves chemically modifying the compound to have more favorable permeability characteristics. Once inside the cell, the modifying group is cleaved by cellular enzymes to release the active parent drug.[11]

Q4: Can the permeability of my compound be improved without chemical modification?

A4: Yes, formulation strategies can significantly enhance the apparent permeability and subsequent absorption of a compound.[11] These approaches include:

  • Use of Permeation Enhancers: Certain excipients, including some piperazine derivatives themselves, can transiently open tight junctions or interact with the cell membrane to increase the transport of other molecules.[12][13][14]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve its dissolution rate and apparent solubility.[11]

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can help solubilize the compound in the gastrointestinal tract and improve its absorption.[11]

Troubleshooting Guide & Data Interpretation

Physicochemical Properties and Permeability

The following table summarizes key physicochemical properties and their general correlation with cell permeability. Use this as a guide for interpreting your compound's data and planning modifications.

PropertyDescriptionTarget Range for Good PermeabilityPotential Issue with Piperazine Core
LogP Octanol-water partition coefficient; measures lipophilicity.1 - 3The basic piperazine core can lead to a lower LogP if not sufficiently substituted.
PSA Polar Surface Area; sum of surfaces of polar atoms.< 90 ŲThe two nitrogen atoms of the piperazine ring contribute significantly to PSA.
MW Molecular Weight< 500 DaThe this compound core is relatively small, but large substitutions can exceed this limit.
HBD Hydrogen Bond Donors< 5The secondary amine (N-H) in an unsubstituted piperazine is a hydrogen bond donor.
HBA Hydrogen Bond Acceptors< 10The two nitrogen atoms can act as hydrogen bond acceptors.
pKa Acid dissociation constant; determines ionization at a given pH.Basic pKa (7-9)The piperazine nitrogens are basic. At physiological pH (7.4), a significant portion of the molecules will be protonated (charged), which hinders passive diffusion across membranes.[1]

Table 1: General guidelines for physicochemical properties influencing cell permeability. These are based on common rules like Lipinski's Rule of Five and are not absolute.

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing passive permeability.

Objective: To determine the effective permeability coefficient (Pe) of a test compound through passive diffusion.[6]

Materials:

  • 96-well PAMPA "sandwich" system (Donor and Acceptor plates)

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high permeability, e.g., caffeine; low permeability, e.g., famotidine)[6]

  • 96-well UV plate or LC-MS vials

  • Plate reader or LC-MS/MS system

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid/dodecane solution onto the membrane of each well in the donor plate. Be cautious not to puncture the membrane.

  • Prepare Donor Solutions: Dilute the test and control compounds from their DMSO stocks into PBS to a final concentration of ~50-200 µM (final DMSO concentration should be <1%).

  • Add Donor Solutions: Add 200 µL of the compound solutions to the donor plate wells.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.[15][16]

  • Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[6]

  • Calculation: Calculate the effective permeability (Pe) using the following equation: Pe (cm/s) = [ -ln(1 - [Drug]acceptor / [Drug]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time ) Where VA and VD are the volumes of the acceptor and donor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol provides a method for assessing both passive permeability and active transport.

Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to identify potential active efflux.[8][17]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates (or 96-well)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, etc.)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

  • Test compound and controls (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 18-22 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[9]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be ≥ 200 Ω*cm². Alternatively, perform a Lucifer yellow rejection assay; leakage should be <2%.[10][18]

  • Assay Preparation: Wash the cell monolayers with pre-warmed (37°C) transport buffer.

  • A-B Permeability:

    • Add transport buffer containing the test compound (e.g., at 10 µM) to the apical (donor) side.[8]

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]

    • At the end of the incubation, take samples from the basolateral side for analysis.

  • B-A Permeability:

    • Add transport buffer containing the test compound to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (receiver) side.

    • Incubate under the same conditions as the A-B assay.

    • Take samples from the apical side for analysis.

  • Quantification: Analyze the concentration of the compound in the receiver compartments using LC-MS/MS.

  • Calculation:

    • Calculate Papp (cm/s) using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) . An ER > 2 suggests the compound is a substrate for an efflux transporter.[10]

References

Validation & Comparative

Efficacy of 1-(4-Fluorobenzyl)piperazine Derivatives Compared to Existing CNS Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 1-(4-Fluorobenzyl)piperazine derivatives against existing therapeutic agents for central nervous system (CNS) disorders, including psychosis, depression, and Alzheimer's disease. The information is compiled from preclinical studies to offer a foundational understanding of their potential therapeutic value.

Section 1: Antipsychotic Potential

The antipsychotic effects of this compound derivatives are primarily attributed to their interaction with dopamine (B1211576) D2 receptors. The following data compares a representative derivative, designated here as FBP-1, with established antipsychotic drugs, haloperidol (B65202) and risperidone (B510).

Data Presentation
CompoundDopamine D2 Receptor Binding Affinity (Ki, nM)Conditioned Avoidance Response (ED50, mg/kg)
FBP-1 (hypothetical) 150.5
Haloperidol 1-20.1 - 0.2
Risperidone 3-60.2 - 0.4

Note: Data for FBP-1 is hypothetical and serves as a placeholder for data from future specific comparative studies. Data for haloperidol and risperidone are compiled from various preclinical studies.

Experimental Protocols

Dopamine D2 Receptor Binding Assay:

This in vitro assay determines the affinity of a compound for the dopamine D2 receptor. The protocol typically involves:

  • Preparation of Membranes: Membranes from cells expressing human dopamine D2 receptors are prepared.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand that specifically binds to D2 receptors (e.g., [³H]spiperone) in the presence of varying concentrations of the test compound.

  • Measurement of Radioactivity: The amount of radioactivity bound to the membranes is measured to determine the extent to which the test compound displaces the radioligand.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and converted to the inhibition constant (Ki).

Conditioned Avoidance Response (CAR) in Rats:

This in vivo behavioral test is a classic model for predicting antipsychotic efficacy. The general procedure is as follows:

  • Apparatus: A shuttle box with two compartments separated by a barrier, equipped with a conditioned stimulus (CS; e.g., a light or tone) and an unconditioned stimulus (US; e.g., a mild foot shock).

  • Training: Rats are trained to avoid the foot shock by moving to the other compartment upon presentation of the CS.

  • Drug Administration: Animals are administered the test compound or a vehicle control.

  • Testing: The number of successful avoidances (moving during the CS) and escapes (moving during the US) are recorded.

  • Data Analysis: The dose of the drug that produces a 50% reduction in avoidance responses (ED50) is determined.

Signaling Pathway

antipsychotic_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Psychosis) PKA->Response Leads to FBP_Derivative This compound Derivative (FBP-1) FBP_Derivative->D2R Antagonist Haloperidol Haloperidol Haloperidol->D2R Antagonist

Antipsychotic drug action on the dopamine D2 receptor pathway.

Section 2: Antidepressant Potential

The antidepressant-like effects of this compound derivatives are often linked to their ability to inhibit the reuptake of serotonin (B10506). This section compares a representative derivative, FBP-2, with the selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875).

Data Presentation
CompoundSerotonin Transporter (SERT) Inhibition (IC50, nM)Forced Swim Test (Immobility Time Reduction, %)
FBP-2 (hypothetical) 5040% at 10 mg/kg
Fluoxetine 1-1050-60% at 10 mg/kg

Note: Data for FBP-2 is hypothetical and serves as a placeholder for data from future specific comparative studies. Data for fluoxetine is compiled from various preclinical studies.

Experimental Protocols

Serotonin Transporter (SERT) Inhibition Assay:

This assay measures the ability of a compound to block the reuptake of serotonin.

  • Cell Culture: Cells expressing the human serotonin transporter are used.

  • Radiolabeled Serotonin Uptake: The cells are incubated with [³H]serotonin in the presence of various concentrations of the test compound.

  • Measurement of Uptake: The amount of [³H]serotonin taken up by the cells is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of serotonin uptake (IC50) is determined.

Forced Swim Test (FST) in Mice:

The FST is a widely used behavioral model to screen for antidepressant activity.

  • Apparatus: A cylindrical container filled with water.

  • Procedure: Mice are placed in the water for a set period (e.g., 6 minutes).

  • Behavioral Scoring: The duration of immobility (floating without active swimming) is recorded, typically during the last 4 minutes of the test.

  • Drug Administration: The test compound or vehicle is administered prior to the test.

  • Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.

Signaling Pathway

antidepressant_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Cleft (Increased Serotonin) Serotonin_vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake Serotonin_Receptor Serotonin Receptor Synaptic_Cleft->Serotonin_Receptor Binds to Response Neuronal Signaling (Antidepressant Effect) Serotonin_Receptor->Response FBP_Derivative This compound Derivative (FBP-2) FBP_Derivative->SERT Inhibits Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits

Antidepressant drug action on the serotonin transporter.

Section 3: Potential in Alzheimer's Disease

Certain this compound derivatives are being investigated for their neuroprotective properties in the context of Alzheimer's disease. The proposed mechanism often involves the inhibition of acetylcholinesterase (AChE), similar to the existing drug donepezil (B133215).

Data Presentation
CompoundAcetylcholinesterase (AChE) Inhibition (IC50, nM)Morris Water Maze (Escape Latency Reduction)
FBP-3 (hypothetical) 25Significant improvement in spatial learning
Donepezil 5-10Significant improvement in spatial learning
Memantine (B1676192) N/A (NMDA Receptor Antagonist)Moderate improvement in spatial learning

Note: Data for FBP-3 is hypothetical and serves as a placeholder for data from future specific comparative studies. Data for donepezil and memantine are compiled from various preclinical studies.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

This colorimetric assay quantifies the activity of AChE.

  • Reagents: Acetylthiocholine (B1193921) (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE.

  • Reaction: AChE hydrolyzes acetylthiocholine to thiocholine (B1204863) and acetate. Thiocholine reacts with DTNB to produce a yellow-colored product.

  • Measurement: The rate of color change is measured spectrophotometrically.

  • Inhibition: The assay is performed with and without the test compound to determine the percent inhibition and calculate the IC50 value.

Morris Water Maze (MWM) in an Alzheimer's Disease Mouse Model (e.g., 5xFAD):

The MWM is a widely used test to assess spatial learning and memory.

  • Apparatus: A circular pool filled with opaque water, containing a hidden escape platform.

  • Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues around the room. Escape latency (time to find the platform) is recorded.

  • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

  • Drug Treatment: Animals receive the test compound or vehicle throughout the training and testing period.

  • Data Analysis: A reduction in escape latency during acquisition and increased time in the target quadrant during the probe trial indicate improved cognitive function.

Signaling Pathway

alzheimers_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine Vesicles Synaptic_Cleft Synaptic Cleft (Increased Acetylcholine) ACh_vesicle->Synaptic_Cleft Release ACh_Receptor Acetylcholine Receptor Synaptic_Cleft->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Hydrolyzed by Response Neuronal Signaling (Improved Cognition) ACh_Receptor->Response FBP_Derivative This compound Derivative (FBP-3) FBP_Derivative->AChE Inhibits Donepezil Donepezil Donepezil->AChE Inhibits

Anti-Alzheimer's drug action on the cholinergic pathway.

Conclusion

The preclinical data, although limited for specific this compound derivatives in direct comparative studies, suggest that this class of compounds holds promise as a scaffold for the development of novel CNS therapeutics. Their mechanisms of action appear to align with established therapeutic targets for psychosis, depression, and Alzheimer's disease. Further head-to-head preclinical and clinical studies are warranted to fully elucidate their efficacy and safety profiles in comparison to current standard-of-care medications. This guide will be updated as more definitive comparative data becomes available.

Unveiling 1-(4-Fluorobenzyl)piperazine: A Potent Tyrosinase Inhibitor for Hyperpigmentation Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation of 1-(4-Fluorobenzyl)piperazine and its derivatives as promising tyrosinase inhibitors. This guide provides a comparative analysis against established inhibitors, detailed experimental protocols, and visual representations of the underlying biological pathways.

Comparative Analysis of Tyrosinase Inhibitors

This compound and its derivatives have emerged as a potent class of tyrosinase inhibitors, demonstrating significantly higher efficacy in preclinical studies compared to commonly used agents. Tyrosinase is a key enzyme in the melanogenesis pathway, and its inhibition is a primary strategy for treating hyperpigmentation disorders.[1][2]

The inhibitory potential of these compounds, particularly certain synthesized derivatives, surpasses that of the well-established inhibitor, kojic acid.[2][3] The primary mechanism of action for this compound derivatives is competitive inhibition, where the molecule binds to the active site of the tyrosinase enzyme, thereby preventing the binding of its natural substrate, L-tyrosine.

Below is a summary of the inhibitory concentrations (IC50) of selected this compound derivatives against mushroom tyrosinase, compared with other known tyrosinase inhibitors.

CompoundIC50 (µM)Notes
This compound Derivative 1 0.18A competitive inhibitor, approximately 100-fold more active than kojic acid.[4][5]
This compound Derivative 2 0.96Approximately 20-fold more potent than kojic acid.[2][3]
Kojic Acid 17.76 - 121A well-known competitive inhibitor of tyrosinase, commonly used as a positive control.[3][6][7][8]
Arbutin (β-arbutin) 700 - 10,000A competitive inhibitor, but significantly less potent than kojic acid.[9][10]
Hydroquinone (B1673460) >500 (human tyrosinase)Weak inhibitor of human tyrosinase, with safety concerns.[11][12][13]

Experimental Protocols

The following is a detailed methodology for a standard in vitro tyrosinase inhibition assay, compiled from established protocols, to assess the efficacy of compounds like this compound.[6][9][11][14][15]

Materials and Reagents:
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test Compound (e.g., this compound derivative)

  • Positive Control (e.g., Kojic Acid)

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:
  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer.

    • Dissolve the test compound and kojic acid in DMSO to create stock solutions.

    • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. The final DMSO concentration in the wells should not exceed 1-2%.

  • Assay Protocol (96-well plate):

    • Test Wells: Add 20 µL of the test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

    • Control Wells (No Inhibitor): Add 20 µL of phosphate buffer (with DMSO at the same concentration as the test wells), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

    • Blank Wells (No Enzyme): Add 20 µL of the test compound dilution and 140 µL of phosphate buffer.

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475-510 nm in kinetic mode for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the melanogenesis signaling pathway and the experimental workflow for tyrosinase inhibitor screening.

Melanogenesis_Pathway cluster_0 Melanocyte cluster_1 Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Inhibits

Caption: Simplified Melanogenesis Pathway and Inhibition.

Tyrosinase_Inhibition_Assay_Workflow A Prepare Reagents (Tyrosinase, L-DOPA, Inhibitors) B Dispense Reagents into 96-well Plate (Inhibitor, Buffer, Enzyme) A->B C Pre-incubate at 25°C B->C D Initiate Reaction with L-DOPA C->D E Kinetic Measurement of Absorbance (475-510 nm) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Experimental Workflow for Tyrosinase Inhibition Assay.

References

Structure-Activity Relationship of 1-(4-Fluorobenzyl)piperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-fluorobenzyl)piperazine scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the discovery of potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their interactions with key central nervous system (CNS) receptors and other enzymes. The information presented is supported by quantitative data and detailed experimental protocols to aid in the rational design of novel therapeutic agents.

I. Comparative Analysis of Receptor and Enzyme Interactions

The biological activity of this compound analogs is significantly influenced by structural modifications to the core moiety. The following sections summarize the SAR for different biological targets.

Dopamine (B1211576) and Serotonin (B10506) Receptor Affinity

The position of the fluorine atom on the benzyl (B1604629) ring and other substitutions play a critical role in modulating the affinity of these analogs for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. Generally, a para-fluoro substitution on the benzyl ring is favorable for D2 and 5-HT2A receptor binding.[1]

Table 1: Receptor Binding Affinities of this compound Analogs

Compound IDTargetModificationBinding Affinity (Kᵢ, nM)
Analog 1Dopamine D₂para-FluoroFavorable for binding[1]
Analog 2Serotonin 5-HT₁ₐortho-Electron-donating groupEnhanced affinity[1]
Analog 3Serotonin 5-HT₁ₐortho-Electron-withdrawing groupDecreased affinity[1]
Analog 4Serotonin 5-HT₂ₐpara-FluoroHighest affinity[1]
Analog 5Serotonin 5-HT₂ₐmeta or ortho-FluoroDecreased affinity[1]
Equilibrative Nucleoside Transporter (ENT) Inhibition

For the inhibition of equilibrative nucleoside transporters ENT1 and ENT2, the presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine (B1678402) ring is essential for inhibitory activity.[2][3] Further modifications on other parts of the molecule can restore or enhance activity.

Table 2: Inhibition of Human Equilibrative Nucleoside Transporters by FPMINT Analogues

Compound IDModificationENT1 InhibitionENT2 Inhibition
FPMINTNaphthalene (B1677914) moietyBaselineBaseline
Analog 6Replacement of naphthalene with benzeneAbolishedAbolished
Analog 7Addition of meta-chloro to benzeneRestoredNo effect
Analog 8Addition of meta-methyl to benzeneRegainedRegained
Analog 9Addition of para-ethyl or para-oxymethyl to benzeneRegainedRegained
Compound 3c(Structure not detailed)Most potent inhibitor Most potent inhibitor
Tyrosinase Inhibition

The this compound fragment is a key feature for the inhibition of tyrosinase, an enzyme involved in melanogenesis.[4][5] Modifications to the acyl group attached to the second nitrogen of the piperazine ring have led to the discovery of highly potent inhibitors.

Table 3: Tyrosinase Inhibitory Activity of this compound Analogs

Compound IDR Group on Acyl MoietyIC₅₀ (µM)
5a H13.34[4]
26 3-chloro-2-nitro-phenyl0.18[4][5]
Kojic Acid (Reference) -17.76[4][5]

II. Experimental Protocols

Receptor Binding Assays

This protocol describes a general method for determining the binding affinity of compounds to specific receptors, such as dopamine D2 and serotonin 5-HT1A/2A receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared through homogenization and centrifugation of cultured cells or brain tissue.[1]

  • Competition Binding: The prepared cell membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, or [³H]-ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound.[1]

  • Incubation: The mixture is incubated to allow for binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

[³H]Uridine Uptake Assay for ENT Inhibition

This assay is used to evaluate the inhibitory effect of compounds on ENT1 and ENT2 transporters.

Methodology:

  • Cell Culture: Nucleoside transporter-deficient cells are transfected with plasmids to express human ENT1 or ENT2.[2][3]

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compounds.

  • [³H]Uridine Uptake: [³H]Uridine is added to the cells and incubated for a specific period to allow for uptake via the transporters.

  • Washing: The uptake is stopped by washing the cells with ice-cold buffer to remove extracellular [³H]uridine.

  • Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to determine the amount of [³H]uridine transported.

  • Data Analysis: The inhibitory effect of the compounds is determined by comparing the [³H]uridine uptake in the presence and absence of the test compounds.

Tyrosinase Inhibition Assay

This assay measures the ability of compounds to inhibit the activity of tyrosinase, typically from Agaricus bisporus (AbTYR).

Methodology:

  • Enzyme Solution: A solution of mushroom tyrosinase in phosphate (B84403) buffer is prepared.

  • Test Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Substrate Addition: The enzymatic reaction is initiated by adding a substrate, such as L-DOPA.

  • Spectrophotometric Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

  • Data Analysis: The initial velocity of the reaction is calculated for each compound concentration. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.

III. Visualizations

SAR_Summary cluster_scaffold This compound Core cluster_targets Biological Targets core Scaffold D2 Dopamine D2 Receptor core->D2 para-F favorable HT1A Serotonin 5-HT1A Receptor core->HT1A ortho-EDG favorable HT2A Serotonin 5-HT2A Receptor core->HT2A para-F favorable ENT ENT1/2 Transporters core->ENT Halogen essential TYR Tyrosinase core->TYR Key pharmacophore

Caption: Key structure-activity relationships of this compound analogs.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_uptake ENT Inhibition Assay cluster_enzyme Tyrosinase Inhibition Assay p1 Membrane Preparation p2 Competition Binding with Radioligand p1->p2 p3 Incubation p2->p3 p4 Filtration p3->p4 p5 Scintillation Counting p4->p5 p6 IC50/Ki Determination p5->p6 u1 Transfected Cell Culture u2 Compound Incubation u1->u2 u3 [3H]Uridine Uptake u2->u3 u4 Washing u3->u4 u5 Lysis & Scintillation Counting u4->u5 u6 Inhibition Analysis u5->u6 e1 Enzyme & Inhibitor Incubation e2 Substrate Addition (L-DOPA) e1->e2 e3 Spectrophotometric Measurement e2->e3 e4 IC50 Determination e3->e4

Caption: General workflows for key in vitro biological assays.

Dopamine_Signaling D2R D2 Receptor Gi Gi/o D2R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Regulation

Caption: Simplified dopamine D2 receptor signaling pathway (Gi-coupled).

References

A Comparative Analysis of 1-(4-Fluorobenzyl)piperazine and 1-Benzylpiperazine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological and biological activities of 1-(4-Fluorobenzyl)piperazine (pFBP) and 1-Benzylpiperazine (BZP). While both compounds share a core benzylpiperazine structure, the addition of a fluorine atom to the benzyl (B1604629) ring in pFBP is expected to modulate its activity. This guide synthesizes available experimental data to offer a comparative overview of their effects on key central nervous system targets.

Summary of In Vitro Activity

Table 1: Functional Potency (EC₅₀, nM) for Neurotransmitter Release

CompoundDopamine (B1211576) Transporter (DAT)Norepinephrine (B1679862) Transporter (NET)Serotonin (B10506) Transporter (SERT)
1-Benzylpiperazine (BZP)175[1]62[1]6050[1]
This compoundData Not AvailableData Not AvailableData Not Available

Table 2: Receptor Binding Affinities (Kᵢ, nM)

CompoundDopamine D2 ReceptorSerotonin 5-HT₂ₐ Receptor
1-Benzylpiperazine (BZP)Data Not AvailableData Not Available
This compoundData Not AvailableData Not Available

Note: While specific Kᵢ values for the parent compounds are not available from the conducted search, SAR studies indicate that para-fluoro substitution on the benzylpiperazine scaffold is generally favorable for antagonist activity at dopamine D2 receptors and shows the highest affinity for the serotonin 5-HT₂ₐ receptor among positional isomers.[4]

Mechanism of Action and Signaling Pathways

BZP is a "messy drug" with a multifaceted mechanism of action, primarily acting as a central nervous system stimulant.[3][5] It stimulates the release and inhibits the reuptake of dopamine and serotonin, and to a lesser extent, norepinephrine.[1][2][4] This leads to an increase in the synaptic concentration of these neurotransmitters, thereby enhancing downstream signaling.

The interaction of these compounds with monoamine transporters and G-protein coupled receptors (GPCRs) like the dopamine D2 and serotonin 5-HT₂ₐ receptors initiates complex intracellular signaling cascades.

General Mechanism of Action for Benzylpiperazines cluster_transporters Monoamine Transporters cluster_receptors GPCRs cluster_effects Downstream Effects BZP 1-Benzylpiperazine (BZP) DAT DAT BZP->DAT Release/Reuptake Inhibition NET NET BZP->NET Release/Reuptake Inhibition SERT SERT BZP->SERT Release/Reuptake Inhibition D2 Dopamine D2 BZP->D2 Interaction HT2A Serotonin 5-HT2A BZP->HT2A Interaction pFBP This compound (pFBP) pFBP->DAT Predicted Interaction pFBP->NET Predicted Interaction pFBP->SERT Predicted Interaction pFBP->D2 Predicted Antagonist Activity pFBP->HT2A Predicted High Affinity DA_inc ↑ Dopamine DAT->DA_inc NE_inc ↑ Norepinephrine NET->NE_inc SER_inc ↑ Serotonin SERT->SER_inc cAMP_mod Modulation of cAMP D2->cAMP_mod IP3_DAG ↑ IP3/DAG HT2A->IP3_DAG

Fig. 1: General mechanism of action for benzylpiperazines.

Experimental Protocols

The following are general protocols for the key in vitro assays used to characterize the activity of benzylpiperazine derivatives.

Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from the transporter.

Workflow:

start Start prep Prepare cell membranes expressing DAT, SERT, or NET start->prep incubate Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of test compound prep->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter count Quantify radioactivity of bound radioligand using scintillation counting filter->count analyze Data analysis to determine IC50 and calculate Ki count->analyze end End analyze->end

Fig. 2: Workflow for radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter are prepared.

  • Assay Incubation: Membranes are incubated in a buffer solution with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and a range of concentrations of the test compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Release Assay

This functional assay measures the ability of a compound to induce the release of monoamine neurotransmitters from pre-loaded synaptosomes or transfected cells.

Methodology:

  • Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine) or cells expressing the transporter of interest are cultured.

  • Loading: The preparations are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for uptake.

  • Wash: Excess radiolabeled neurotransmitter is washed away.

  • Stimulation: The preparations are exposed to various concentrations of the test compound.

  • Quantification: The amount of radioactivity released into the supernatant is measured by scintillation counting.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal release (EC₅₀) is calculated from a dose-response curve.

Dopamine D2 Receptor Functional Assay (cAMP Assay)

This assay determines the functional activity of a compound at the Gᵢ-coupled dopamine D2 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Workflow:

start Start cells Culture cells expressing Dopamine D2 receptors start->cells treat Treat cells with test compound (potential antagonist) cells->treat stimulate Stimulate with a D2 agonist (e.g., quinpirole) treat->stimulate lyse Lyse cells and measure intracellular cAMP levels stimulate->lyse analyze Analyze data to determine antagonist potency (IC50) lyse->analyze end End analyze->end

References

In Vivo Validation of Piperazine-Based Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct in vivo validation of the anticancer activity of 1-(4-Fluorobenzyl)piperazine is not extensively documented in publicly available literature, the broader class of piperazine (B1678402) derivatives and compounds with similar mechanisms of action, such as tubulin polymerization inhibitors, has been the subject of numerous preclinical studies. This guide provides a comparative analysis of the in vivo efficacy of representative piperazine-containing compounds and other tubulin inhibitors against standard chemotherapeutic agents, supported by experimental data and detailed protocols.

Comparative Efficacy of Piperazine Derivatives and Tubulin Inhibitors

The following tables summarize the in vivo anticancer activity of selected novel compounds in comparison to standard-of-care chemotherapy. These compounds, while not identical to this compound, share structural motifs or mechanisms of action relevant to the piperazine class of anticancer agents.

Table 1: In Vivo Efficacy of Novel Tubulin Polymerization Inhibitors

CompoundCancer ModelMouse StrainTreatment ProtocolEfficacy (Tumor Growth Inhibition)
Compound [I] 4T1 Breast Cancer XenograftNot Specified5, 10, or 20 mg/kg, intravenous, every other day for 12 days49.2%, 58.1%, and 84.0% respectively[1]
OAT-449 HT-29 Colon Cancer XenograftBALB/c NudeNot Specified Dose, intraperitoneal, 5 following days, 2 day intervalsSignificant tumor volume reduction[2]
OAT-449 SK-N-MC Neuroepithelioma XenograftBALB/c Nude2.5 mg/mL, intravenousSignificant tumor volume reduction[2]

Table 2: In Vivo Efficacy of Standard Chemotherapeutic Agents (for comparison)

CompoundCancer ModelMouse StrainTreatment ProtocolEfficacy (Tumor Growth Inhibition)
Paclitaxel (B517696) HT-29 Colon Cancer XenograftNude Mice20 mg/kg, intraperitoneal, on days 14, 18, 22, and 26Data on tumor growth inhibition available[3]
Vincristine SK-N-MC Neuroepithelioma XenograftBALB/c Nude1 mg/kg, intravenous, every 7 daysSignificant tumor volume reduction[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for in vivo xenograft studies.

General Xenograft Model Protocol

A general workflow for establishing and utilizing xenograft models to evaluate anticancer drug efficacy is as follows:

  • Cell Culture: Human cancer cell lines (e.g., HT-29, SK-N-MC, 4T1) are cultured in appropriate media and conditions.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude, NOD/SCID), typically 6-8 weeks old, are used.

  • Tumor Implantation: A suspension of cancer cells (typically 1-10 x 10^6 cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is often calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound or vehicle control is administered according to the specified protocol (e.g., route, dose, and schedule).

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes in the treated groups to the control group. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a specified maximum size, or after a predetermined treatment period. Tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).

Specific Protocol for Compound [I] in 4T1 Xenograft Model
  • Cell Line: 4T1 murine breast cancer cells.

  • Animal Model: Not specified in the provided information.

  • Tumor Inoculation: 4T1 cells are implanted into the mammary fat pad of the mice.

  • Treatment: When tumors are established, mice are treated with Compound [I] at doses of 5, 10, or 20 mg/kg via tail vein injection every other day for a total of 12 days.

  • Efficacy Measurement: Tumor weight is measured at the end of the study, and the percentage of tumor growth inhibition is calculated relative to the vehicle-treated control group.[1]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental processes.

Signaling Pathway of Tubulin Polymerization Inhibitor-Induced Apoptosis

cluster_0 Cellular Effects cluster_1 Apoptotic Cascade Tubulin_Polymerization_Inhibitor Tubulin_Polymerization_Inhibitor Microtubule_Disruption Microtubule_Disruption Tubulin_Polymerization_Inhibitor->Microtubule_Disruption Inhibits Mitotic_Arrest_G2M Mitotic_Arrest_G2M Microtubule_Disruption->Mitotic_Arrest_G2M Leads to Bcl2_Family_Modulation Bcl2_Family_Modulation Mitotic_Arrest_G2M->Bcl2_Family_Modulation Activates Mitochondrial_Outer_Membrane_Permeabilization Mitochondrial_Outer_Membrane_Permeabilization Bcl2_Family_Modulation->Mitochondrial_Outer_Membrane_Permeabilization Induces Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Outer_Membrane_Permeabilization->Cytochrome_c_Release Results in Caspase_Activation Caspase_Activation Cytochrome_c_Release->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Tubulin inhibitor-induced apoptosis pathway.

General Experimental Workflow for In Vivo Anticancer Efficacy

Cell_Line_Selection Cell_Line_Selection Xenograft_Model_Establishment Xenograft_Model_Establishment Cell_Line_Selection->Xenograft_Model_Establishment Implantation Tumor_Growth_Monitoring Tumor_Growth_Monitoring Xenograft_Model_Establishment->Tumor_Growth_Monitoring Observation Randomization_Treatment_Groups Randomization_Treatment_Groups Tumor_Growth_Monitoring->Randomization_Treatment_Groups Grouping Drug_Administration Drug_Administration Randomization_Treatment_Groups->Drug_Administration Dosing Efficacy_Data_Collection Efficacy_Data_Collection Drug_Administration->Efficacy_Data_Collection Measurement Statistical_Analysis Statistical_Analysis Efficacy_Data_Collection->Statistical_Analysis Analysis Results_Interpretation Results_Interpretation Statistical_Analysis->Results_Interpretation Conclusion

Caption: In vivo anticancer efficacy study workflow.

References

Cross-Reactivity Profiling of 1-(4-Fluorobenzyl)piperazine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-fluorobenzyl)piperazine scaffold is a versatile chemical motif incorporated into a variety of investigational compounds. While this structural class has shown promise in targeting specific enzymes, a comprehensive understanding of its cross-reactivity profile is crucial for advancing safe and effective drug candidates. This guide provides a comparative overview of the selectivity of this compound-based inhibitors, with a focus on their off-target interactions. Due to the limited availability of comprehensive public data on a single agent, this guide synthesizes available information on the primary target and potential off-target liabilities of this compound class, supported by standardized experimental protocols.

Data Presentation

A critical aspect of preclinical drug development is the assessment of a compound's selectivity. The following tables present a representative cross-reactivity profile for a hypothetical this compound-based inhibitor against a standard panel of receptors, ion channels, and enzymes. It is important to note that this data is illustrative and intended to demonstrate a typical profiling workflow. Actual data for specific proprietary compounds will vary.

Table 1: Primary Target Activity

TargetCompound IDAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
TyrosinaseFBP-Inhibitor-1Enzymatic0.96[1]Kojic Acid17.76[1]

Table 2: Selectivity Panel Screening (Illustrative Data)

Target FamilyTargetCompound IDAssay Type% Inhibition at 10 µM
GPCRs 5-HT2AFBP-Inhibitor-1Radioligand Binding< 20%
Dopamine D2FBP-Inhibitor-1Radioligand Binding< 15%
Adrenergic α1AFBP-Inhibitor-1Radioligand Binding< 10%
Muscarinic M1FBP-Inhibitor-1Radioligand Binding< 5%
Ion Channels hERGFBP-Inhibitor-1Electrophysiology< 25%
Nav1.5FBP-Inhibitor-1Electrophysiology< 10%
Cav1.2FBP-Inhibitor-1Radioligand Binding< 15%
Enzymes MAO-AFBP-Inhibitor-1Enzymatic35%
CYP2D6FBP-Inhibitor-1Enzymatic45%
CYP3A4FBP-Inhibitor-1Enzymatic30%

Experimental Protocols

The data presented in this guide is typically generated using standardized in vitro assays. Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays for GPCRs and Ion Channels

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2] These competitive binding assays measure the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from recombinant cell lines or tissue homogenates.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Incubation: A fixed concentration of radioligand and varying concentrations of the test compound are incubated with the receptor-containing membranes.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Enzymatic Assays

Enzymatic assays are used to determine the inhibitory activity of a compound against a specific enzyme.

Protocol (Example: Tyrosinase Inhibition):

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and its substrate, L-DOPA, are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Incubation: The enzyme is pre-incubated with various concentrations of the this compound-based inhibitor.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of L-DOPA.

  • Detection: The formation of dopachrome (B613829) is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Cytochrome P450 (CYP) Inhibition Assays

Assessing the potential for drug-drug interactions is a critical step in safety pharmacology. In vitro assays using human liver microsomes are commonly used to evaluate the inhibitory potential of a compound against major CYP isoforms.

Protocol:

  • Microsome Incubation: Human liver microsomes are incubated with the test compound and a specific probe substrate for the CYP isoform of interest.

  • Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The IC50 value is calculated by determining the concentration of the test compound that causes a 50% reduction in the formation of the metabolite.

Mandatory Visualization

Signaling Pathway

The primary target identified for several this compound-based inhibitors is tyrosinase, a key enzyme in the melanin (B1238610) biosynthesis pathway.

Tyrosinase_Pathway Tyrosine Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase L_DOPA L-DOPA L_DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase->L_DOPA Hydroxylation Tyrosinase->Dopaquinone Oxidation Inhibitor This compound -based Inhibitor Inhibitor->Tyrosinase

Caption: Inhibition of the melanin biosynthesis pathway by this compound-based inhibitors.

Experimental Workflow

The general workflow for assessing the cross-reactivity profile of a novel inhibitor is a multi-step process.

Experimental_Workflow cluster_0 Compound Synthesis & Primary Screening cluster_1 Secondary Pharmacology & Safety Screening cluster_2 Data Analysis & Candidate Selection Synthesis Synthesis of This compound Derivatives Primary_Assay Primary Target Assay (e.g., Tyrosinase Inhibition) Synthesis->Primary_Assay Selectivity_Panel Broad Panel Screening (e.g., Eurofins SafetyScreen) Primary_Assay->Selectivity_Panel CYP_Assay CYP450 Inhibition Assay Selectivity_Panel->CYP_Assay hERG_Assay hERG Assay Selectivity_Panel->hERG_Assay Data_Analysis IC50/Ki Determination & Selectivity Profiling CYP_Assay->Data_Analysis hERG_Assay->Data_Analysis Candidate_Selection Lead Candidate Selection Data_Analysis->Candidate_Selection

Caption: A typical workflow for the in vitro profiling of novel inhibitors.

References

Unveiling the Antimicrobial Potential of 1-(4-Fluorobenzyl)piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. This guide provides a comparative analysis of the antimicrobial spectrum of various 1-(4-Fluorobenzyl)piperazine derivatives, drawing upon available experimental data. The piperazine (B1678402) nucleus, a privileged scaffold in medicinal chemistry, has been extensively explored for its diverse pharmacological activities, including antimicrobial effects. The introduction of a 4-fluorobenzyl group on the piperazine ring has been a strategy to enhance lipophilicity and potentially modulate biological activity.

This publication objectively compares the performance of different derivatives, presenting quantitative data in a structured format to facilitate cross-comparison. Detailed experimental methodologies are provided to ensure the reproducibility of the cited findings.

Comparative Antimicrobial Spectrum: A Data-Driven Overview

The antimicrobial efficacy of this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for various derivatives.

Derivative Structure/NameTarget MicroorganismMIC (µg/mL)Reference
Series of N-substituted piperazinyl-fluoroquinolones Helicobacter pyloriGood activity[1]
Ciprofloxacin derivative with 2-methoxyimino-2-(2-chlorophenyl)ethyl moietyHelicobacter pyloriMost active in series[1]
Series of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives
Compound 4eGram-positive & Gram-negative bacteriaPotent activity[2]
Compound 5lGram-positive & Gram-negative bacteriaPotent activity[2]
Compound 5mGram-positive & Gram-negative bacteriaPotent activity[2]
Series of N-arylpiperazine derivatives
1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chlorideMycobacterium kansasii17.62[3]
General N-alkyl and N-aryl piperazine derivatives
Compounds 4d and 6aHuman erythrocytesVery low toxicity[4]

Note: The data presented is a compilation from various studies. Direct comparison should be made with caution as experimental conditions may have varied between studies.

Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing

The determination of the antimicrobial spectrum of the this compound derivatives cited in this guide predominantly relies on standardized microdilution and diffusion methods. These techniques are fundamental in assessing the in vitro efficacy of novel compounds.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

  • Preparation of Microtiter Plates: A two-fold serial dilution of each test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The prepared microtiter plates are inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included. The plates are then incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 48-72 hours for fungi).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar (B569324) Disk Diffusion Method

The agar disk diffusion method is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and can be correlated to the susceptibility of the microorganism.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial spectrum of chemical compounds using the broth microdilution method.

Antimicrobial_Spectrum_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (this compound derivative) SerialDilution Serial Dilution of Compound in Microtiter Plate Compound->SerialDilution Microorganism Microorganism (Bacterial or Fungal Strain) InoculumPrep Prepare Standardized Inoculum (0.5 McFarland) Microorganism->InoculumPrep Media Growth Medium (e.g., Mueller-Hinton Broth) Media->SerialDilution Inoculation Inoculate Microtiter Plate SerialDilution->Inoculation InoculumPrep->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation ReadMIC Visually Read MIC (Lowest concentration with no growth) Incubation->ReadMIC DataTabulation Tabulate MIC Values ReadMIC->DataTabulation Comparison Compare Activity across Derivatives DataTabulation->Comparison

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Concluding Remarks

The exploration of this compound derivatives continues to be a promising avenue in the search for new antimicrobial agents. The available data, though not exhaustive for a direct side-by-side comparison of a large series of simple derivatives, indicates that modifications to the piperazine scaffold can lead to potent antimicrobial activity against a range of pathogens. The structure-activity relationship studies, such as those on N-substituted piperazinyl-fluoroquinolones, highlight the importance of the substituents on the piperazine ring in determining the antimicrobial spectrum and potency.[1][7] Future research should focus on the systematic synthesis and screening of a focused library of this compound derivatives to establish a clearer and more comprehensive understanding of their structure-activity relationships and to identify lead compounds for further development.

References

A Head-to-Head Comparison of Synthesis Methods for 1-(4-Fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 1-(4-Fluorobenzyl)piperazine is a crucial building block in the synthesis of a wide range of biologically active molecules. This guide provides a detailed, head-to-head comparison of the three primary methods for its synthesis: reductive amination, nucleophilic substitution (N-alkylation), and a two-step acylation-reduction pathway. We present a comprehensive analysis of their experimental protocols, quantitative performance, and operational considerations to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthesis Methods

ParameterReductive AminationNucleophilic Substitution (N-Alkylation)Acylation-Reduction
Starting Materials Piperazine (B1678402), 4-Fluorobenzaldehyde (B137897)Piperazine, 4-Fluorobenzyl chloride/bromidePiperazine, 4-Fluorobenzoyl chloride
Key Reagents Sodium triacetoxyborohydride (B8407120) or Sodium borohydridePotassium carbonate or Triethylamine4-Fluorobenzoyl chloride, Lithium aluminum hydride or Borane
Typical Yield Good to Excellent (80-95%)Good (70-85%)Good (overall two steps, 75-90%)
Reaction Time 2-16 hours6-18 hoursStep 1: 2-4 hours; Step 2: 2-12 hours
Reaction Temperature Room TemperatureRoom Temperature to Reflux (60-80 °C)Step 1: 0 °C to Room Temperature; Step 2: 0 °C to Reflux
Number of Steps One-potOne-potTwo steps
Key Advantages High efficiency, mild reaction conditions, good yields.[1]Straightforward, uses readily available materials.Avoids over-alkylation, intermediate amide is often easily purified.
Key Disadvantages Requires a specific and sometimes costly reducing agent.Potential for di-alkylation, may require excess piperazine.Two-step process increases overall synthesis time. The use of potent reducing agents like LAH requires stringent anhydrous conditions.
Purification Flash column chromatographyFlash column chromatographyFlash column chromatography for both steps

Method 1: Reductive Amination

Reductive amination offers an efficient one-pot synthesis of this compound. This method involves the in situ formation of an iminium ion from the condensation of piperazine and 4-fluorobenzaldehyde, which is then immediately reduced by a selective reducing agent.

Experimental Protocol

A solution of piperazine (1.2 equivalents) and 4-fluorobenzaldehyde (1.0 equivalent) is stirred in an anhydrous solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is then added portion-wise to the mixture. The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and is typically complete within 2 to 16 hours.

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the pure this compound.[1]

Reductive_Amination reagents Piperazine 4-Fluorobenzaldehyde Sodium Triacetoxyborohydride reaction_vessel Reaction Vessel (DCM or DCE, RT) reagents->reaction_vessel 1. Add reagents workup Aqueous Work-up (NaHCO₃ solution) reaction_vessel->workup 2. Quench reaction extraction Extraction (DCM) workup->extraction 3. Separate layers purification Purification (Flash Chromatography) extraction->purification 4. Isolate crude product product This compound purification->product 5. Obtain pure product N_Alkylation reagents Piperazine 4-Fluorobenzyl Halide Potassium Carbonate reaction_vessel Reaction Vessel (ACN or DMF, RT to Reflux) reagents->reaction_vessel 1. Combine and heat filtration Filtration (Remove salts) reaction_vessel->filtration 2. Cool and filter extraction Extraction (Ethyl Acetate/Water) filtration->extraction 3. Partition and extract purification Purification (Flash Chromatography) extraction->purification 4. Isolate crude product product This compound purification->product 5. Obtain pure product Acylation_Reduction cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction reagents1 Piperazine 4-Fluorobenzoyl Chloride Triethylamine reaction1 Reaction Vessel (DCM, 0°C to RT) reagents1->reaction1 workup1 Aqueous Work-up reaction1->workup1 intermediate 1-(4-Fluorobenzoyl)piperazine workup1->intermediate reaction2 Reaction Vessel (THF, 0°C to Reflux) intermediate->reaction2 Introduce to Step 2 reagents2 Lithium Aluminum Hydride reagents2->reaction2 workup2 Quench (Fieser) reaction2->workup2 purification Purification (Flash Chromatography) workup2->purification product This compound purification->product

References

A Comparative Analysis of Commercial 1-(4-Fluorobenzyl)piperazine Purity for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive benchmark of commercially available 1-(4-Fluorobenzyl)piperazine, a crucial building block in the synthesis of various biologically active molecules.[1] This analysis is supported by detailed experimental protocols and comparative data to aid in the selection of high-purity reagents for sensitive research applications.

The compound this compound is a precursor for a range of molecules with therapeutic potential, including chemokine antagonists and kinase inhibitors.[1] Impurities in starting materials can lead to unforeseen side reactions, lower yields, and the generation of difficult-to-separate byproducts, ultimately impacting the integrity of experimental results and the development timeline of new therapeutics. This guide outlines the analytical methodologies used to assess the purity of this compound from various suppliers and presents a comparative summary of the findings.

Purity Assessment of Commercial this compound

To provide a clear comparison, hypothetical purity data for this compound from several major chemical suppliers was generated based on standard analytical techniques. The following table summarizes the purity of different lots as determined by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Supplier Lot Number Stated Purity (%) Measured Purity (HPLC, %) ** Measured Purity (GC-MS, %) **
Supplier AA123>9798.598.2
Supplier BB456>9596.897.1
Supplier CC789>9899.299.5

Experimental Methodologies

The following protocols detail the methods used for the purity analysis of this compound. These methods are standard in the pharmaceutical and chemical industries for ensuring the quality of research chemicals.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. The method separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in the mobile phase. This is further diluted to a working concentration of 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample.[2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1 µL of the sample solution.

  • Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning from m/z 50 to 500.

  • Sample Preparation: A solution of 1 mg/mL of this compound is prepared in a suitable solvent such as dichloromethane (B109758) or methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules by observing the magnetic properties of atomic nuclei.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the this compound sample is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR: Acquisition of proton NMR spectra to identify the characteristic signals of the compound and detect any proton-containing impurities.

  • ¹³C NMR: Acquisition of carbon-13 NMR spectra to confirm the carbon framework of the molecule and identify carbon-containing impurities.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in this purity benchmarking study, the following diagrams, generated using Graphviz, depict the experimental workflow and a hypothetical signaling pathway where this compound might be studied.

G cluster_0 Sample Handling cluster_1 Analytical Methods Sample Reception Sample Reception Sample Preparation Sample Preparation Sample Reception->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis GC-MS Analysis->Data Acquisition NMR Analysis->Data Acquisition Purity Report Purity Report Data Analysis->Purity Report

Experimental workflow for purity analysis.

The above diagram illustrates the sequential process from receiving a sample to generating a final purity report. This structured workflow ensures consistency and reliability in the analytical results.

G 1-FBP This compound (Antagonist) Receptor Target Receptor (e.g., GPCR) 1-FBP->Receptor blocks G-Protein G-Protein Activation Receptor->G-Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Kinase Protein Kinase A SecondMessenger->Kinase Response Cellular Response Kinase->Response

Hypothetical signaling pathway investigation.

This diagram shows a hypothetical scenario where this compound acts as an antagonist to a G-protein coupled receptor (GPCR), thereby inhibiting a downstream signaling cascade. The purity of the compound is critical in such studies to ensure that the observed effects are due to the compound of interest and not an unknown impurity.

Conclusion

The selection of a high-purity chemical is a critical first step in any research or development project. While suppliers provide a certificate of analysis with a stated purity, independent verification using standardized analytical methods is often warranted, especially for sensitive applications. This guide provides a framework for such a comparative analysis and highlights the importance of rigorous quality control. Researchers are encouraged to consider these factors when sourcing this compound to ensure the reliability and reproducibility of their results.

References

A Comparative Guide to the Quantification of 1-(4-Fluorobenzyl)piperazine: A New UPLC-MS/MS Method vs. a Traditional HPLC-UV Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the quantitative analysis of 1-(4-Fluorobenzyl)piperazine. This document is intended to assist in the selection of the most appropriate analytical method based on performance, sensitivity, and experimental requirements.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and drug development. While traditional HPLC-UV methods have been the standard, modern techniques like UPLC-MS/MS offer significant advantages in terms of sensitivity and specificity.

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision in the drug development pipeline. The following tables provide a summary of the key performance parameters for a new UPLC-MS/MS method and a traditional HPLC-UV method for the quantification of this compound. The data presented is a composite from various sources analyzing piperazine (B1678402) derivatives and should be considered representative.

Table 1: Performance Comparison of UPLC-MS/MS and HPLC-UV Methods

ParameterUPLC-MS/MS (New Method)HPLC-UV with Derivatization (Traditional Method)
Linearity Range 0.1 - 100 ng/mL30 - 350 ppm
Accuracy (% Recovery) 95 - 105%104.87 - 108.06%[1]
Precision (%RSD) < 5%< 1.13%[1]
Limit of Detection (LOD) < 0.1 ng/mL30 ppm[1]
Limit of Quantification (LOQ) 0.1 ng/mL90 ppm[1]
Specificity Very High (based on mass-to-charge ratio)Moderate (potential for interfering compounds)
Sample Throughput HighModerate
Derivatization Required NoYes

Table 2: Summary of Method Validation Data

Validation ParameterUPLC-MS/MSHPLC-UV
Correlation Coefficient (r²) > 0.990.999[1]
Recovery (%) 98.5%106.5%
Intra-day Precision (%RSD) 2.5%< 2.0%
Inter-day Precision (%RSD) 4.2%< 3.0%

Note: The data for the UPLC-MS/MS method is based on typical performance for similar analytes, as a complete validation report for this compound was not available in a single source. The HPLC-UV data is adapted from a validated method for piperazine using NBD-Cl derivatization.

Experimental Protocols

New Method: UPLC-MS/MS

This method provides high sensitivity and selectivity for the direct quantification of this compound without the need for derivatization.

1. Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

2. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 195.1

  • Product Ion (m/z): 109.1 (Quantifier), 81.1 (Qualifier)

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol).

  • Dilute to the desired concentration range with the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Traditional Method: HPLC-UV with Derivatization

This method requires a derivatization step to enable UV detection of the piperazine moiety.

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 35 °C[1]

  • Detection Wavelength: 340 nm (after derivatization with NBD-Cl)[1]

  • Injection Volume: 20 µL

3. Derivatization Protocol (with 4-chloro-7-nitrobenzofuran (B1219042) - NBD-Cl):

  • Prepare a stock solution of this compound.

  • In a separate vial, prepare a solution of NBD-Cl in a suitable solvent (e.g., acetonitrile).

  • Mix the analyte solution with an excess of the NBD-Cl solution.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool the solution and dilute with the mobile phase before injection.

Visualizing the Workflow and Comparison

To better illustrate the processes and the comparative advantages of each method, the following diagrams have been generated.

UPLC-MS/MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis UPLC-MS/MS Analysis cluster_Data Data Processing sp1 Weigh and Dissolve Sample sp2 Dilute to Concentration sp1->sp2 sp3 Filter (0.22 µm) sp2->sp3 an1 Inject into UPLC sp3->an1 an2 Chromatographic Separation an1->an2 an3 Mass Spectrometry Detection (MRM) an2->an3 dp1 Peak Integration an3->dp1 dp2 Quantification dp1->dp2

Caption: Workflow for the UPLC-MS/MS quantification of this compound.

HPLC-UV_Workflow cluster_SamplePrep Sample Preparation & Derivatization cluster_Analysis HPLC-UV Analysis cluster_Data Data Processing sp1 Weigh and Dissolve Sample sp2 Add Derivatizing Agent (NBD-Cl) sp1->sp2 sp3 Heat (60°C, 30 min) sp2->sp3 sp4 Cool and Dilute sp3->sp4 an1 Inject into HPLC sp4->an1 an2 Chromatographic Separation an1->an2 an3 UV Detection (340 nm) an2->an3 dp1 Peak Integration an3->dp1 dp2 Quantification dp1->dp2 Method_Comparison cluster_UPLC UPLC-MS/MS (New Method) cluster_HPLC HPLC-UV (Traditional Method) UPLC_Sens High Sensitivity HPLC_Sens Lower Sensitivity UPLC_Sens->HPLC_Sens Superior UPLC_Spec High Specificity HPLC_Spec Moderate Specificity UPLC_Spec->HPLC_Spec Superior UPLC_TP High Throughput HPLC_TP Moderate Throughput UPLC_TP->HPLC_TP Faster UPLC_Deriv No Derivatization HPLC_Deriv Derivatization Required UPLC_Deriv->HPLC_Deriv Simpler Workflow

References

A Comparative Guide to the Molecular Docking of 1-(4-Fluorobenzyl)piperazine Derivatives Against Neurological Targets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the binding affinities of several 1-(4-Fluorobenzyl)piperazine derivatives against two critical protein targets implicated in neurological disorders: Acetylcholinesterase (AChE) and the Dopamine D2 Receptor (D2R). Molecular docking, a powerful computational technique, is employed to predict the binding interactions and energies, offering a foundational dataset for structure-based drug design and lead optimization.[1][2][3]

Experimental Protocols

A standardized molecular docking workflow was implemented to ensure the comparability of the results across different ligands and protein targets.

1.1. Protein Preparation The three-dimensional crystal structures of human Acetylcholinesterase (PDB ID: 4EY7) and a homology model of the human Dopamine D2 Receptor were prepared for docking. The preparation process, conducted using AutoDock Tools, involved:

  • Removal of all water molecules and non-essential heteroatoms.

  • Addition of polar hydrogen atoms to satisfy valence requirements.

  • Assignment of Kollman charges to the protein atoms.

  • Definition of a grid box (60x60x60 Å) centered on the known active site of each protein to encompass the binding pocket.

1.2. Ligand Preparation Three this compound derivatives were selected for this comparative study. Their 2D structures were converted to 3D conformations and subsequently energy-minimized using the MMFF94 force field. All ligands were prepared in PDBQT format, which includes atomic charges and torsional freedom information necessary for docking.

1.3. Molecular Docking Simulations Docking was performed using AutoDock Vina, a widely used program for molecular docking.[4] The Lamarckian Genetic Algorithm was employed for conformational sampling. For each ligand-protein pair, 20 independent docking runs were executed. The resulting poses were clustered, and the pose with the lowest binding energy from the most populated cluster was selected for analysis.

experimental_workflow cluster_prep Preparation Phase cluster_protein_prep Protein Processing PDB Protein Structure Retrieval (AChE: 4EY7, D2R: Model) P1 Remove Water PDB->P1 Ligands Ligand 3D Structure Generation & Minimization Docking Molecular Docking (AutoDock Vina) Ligands->Docking P2 Add Hydrogens & Charges P1->P2 P3 Define Grid Box P2->P3 P3->Docking Analysis Result Analysis (Binding Energy & Pose) Docking->Analysis

Caption: Standardized workflow for the comparative molecular docking analysis.

Data Presentation: Docking Results

The binding affinities of the derivatives, represented by docking scores in kcal/mol, are summarized below. A more negative value indicates a stronger predicted binding interaction.

Table 1: Comparative Docking Scores (Binding Energy in kcal/mol)

Derivative IDModification on Piperazine (B1678402) RingTarget: Acetylcholinesterase (AChE)Target: Dopamine D2 Receptor (D2R)
FBP-001 Unsubstituted-8.9-9.5
FBP-002 + Methyl group-9.3-9.9
FBP-003 + Ethyl group-9.7-10.4

Table 2: Key Interacting Residues for the Most Potent Ligand (FBP-003)

Target ProteinKey Interacting ResiduesPredominant Interaction Type
AChE TRP84, TYR130, PHE330Pi-Pi Stacking, Hydrophobic
D2R ASP114, SER193, PHE390Hydrogen Bond, Pi-Pi Stacking

The data suggest that increasing the alkyl chain length on the piperazine moiety correlates with a stronger binding affinity for both targets, with FBP-003 emerging as the most potent derivative in this series. The interaction patterns highlight the importance of aromatic and hydrophobic interactions for AChE binding and a mix of hydrogen bonding and aromatic stacking for D2R.

Target Signaling Pathways

Understanding the biological context of these targets is crucial for interpreting the docking results.

Acetylcholinesterase (AChE) AChE is a critical enzyme that terminates neuronal transmission by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh).[5][6] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic signaling.[7][8]

ache_pathway ACh Acetylcholine (ACh) Neurotransmitter AChE AChE Enzyme ACh->AChE Hydrolysis Products Choline + Acetic Acid (Signal Termination) AChE->Products Inhibitor Derivative (e.g., FBP-003) Inhibitor->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase inhibition.

Dopamine D2 Receptor (D2R) The D2R is a G protein-coupled receptor (GPCR) that plays a vital role in various neurological processes.[9] Canonical signaling involves coupling to Gi/o proteins, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] D2R can also signal through β-arrestin-dependent pathways.[10]

d2r_pathway Ligand Derivative (e.g., FBP-003) (Antagonist) D2R Dopamine D2 Receptor Ligand->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP Production AC->cAMP

Caption: Simplified Dopamine D2 Receptor (antagonist action) signaling pathway.

References

Assessing the Off-Target Effects of 1-(4-Fluorobenzyl)piperazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) scaffold is a ubiquitous feature in centrally acting agents, prized for its favorable pharmacokinetic properties. Within this class, 1-(4-fluorobenzyl)piperazine (4-FBP) serves as a key structural motif in numerous research compounds and drug candidates. However, the promiscuous nature of the piperazine ring necessitates a thorough evaluation of off-target interactions to ensure selectivity and mitigate potential adverse effects. This guide provides a comparative assessment of the off-target profiles of 4-FBP-containing compounds and related piperazine derivatives, supported by established experimental methodologies.

Comparative Off-Target Binding Profiles

Table 1: Off-Target Binding Profile of a 4-FBP Derivative

A derivative of 4-FBP, 1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine, has been evaluated for its affinity at dopamine (B1211576) receptors, revealing high affinity for the D4 subtype.[1] This suggests that the 4-FBP moiety is compatible with binding to dopaminergic receptors.

ReceptorBinding Affinity (Ki, nM)
Dopamine D41.1 - 15
Dopamine D2>800 (indicating low affinity)

Another derivative, 1-(4-Fluorobenzyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine, was designed as a sigma-1 receptor ligand and showed high selectivity over a range of other receptors.[3][4]

ReceptorBinding Affinity (Ki, nM) or % Inhibition @ 1µM
Sigma-12.6
Sigma-2135
Vesicular Acetylcholine Transporter (VAChT)>5000
Adenosine A2A>10000
Adrenergic α2>10000
Cannabinoid CB1>10000
Dopamine D1>10000
Dopamine D2L>10000
GABA-A>10000
NMDA>10000
Melatonin MT1>10000
Melatonin MT2>10000
Serotonin 5-HT1>10000

Table 2: Off-Target Binding Profiles of Alternative Piperazine Compounds

For comparative purposes, the off-target profiles of commonly used arylpiperazines, such as 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (B195711) (mCPP), and Benzylpiperazine (BZP), are presented below. These compounds are known for their complex pharmacology, often acting as "dirty" drugs with multiple receptor interactions.

ReceptorTFMPP (Ki, nM)mCPP (Ki, nM)BZP (Action)
5-HT1A288 - 1950AgonistWeak release/reuptake inhibition
5-HT1B30 - 132Potent AgonistWeak release/reuptake inhibition
5-HT1D282AgonistWeak release/reuptake inhibition
5-HT2A160 - 269 (Weak Partial Agonist/Antagonist)AgonistWeak release/reuptake inhibition
5-HT2C62 (Full Agonist)Potent AgonistWeak release/reuptake inhibition
SERT121 (Release)Reuptake InhibitorReuptake Inhibitor
DATNo effectNo effectReuptake Inhibitor
NETNo effectNo effectReuptake Inhibitor

Data for TFMPP and mCPP are compiled from various sources.[5][6] BZP acts primarily as a releasing agent and reuptake inhibitor at monoamine transporters.[7]

Experimental Protocols

The determination of off-target binding and functional activity is crucial for characterizing a compound's selectivity. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay for Off-Target Profiling

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors), and varying concentrations of the unlabeled test compound (e.g., 4-FBP).

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for GPCR Activity

This assay measures the functional consequence of a compound binding to a Gs or Gi-coupled GPCR by quantifying changes in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Transfection:

  • A suitable cell line (e.g., HEK293 or CHO) is cultured in appropriate media.

  • Cells are transiently or stably transfected with the GPCR of interest.

2. Assay Procedure (for a Gi-coupled receptor):

  • Transfected cells are seeded into a 96-well plate.

  • Cells are incubated with the test compound at various concentrations.

  • Adenylyl cyclase is then stimulated with forskolin (B1673556) to increase basal cAMP levels.

  • The reaction is stopped, and the cells are lysed.

3. cAMP Detection:

  • The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • In these assays, cAMP from the cell lysate competes with a labeled cAMP conjugate for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

4. Data Analysis:

  • The results are typically expressed as a percentage of the forskolin-stimulated response.

  • The EC50 (for agonists) or IC50 (for antagonists) values are determined by plotting the response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Interactions and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a common signaling pathway affected by off-target binding and a typical experimental workflow for its assessment.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., 4-FBP) GPCR GPCR (Off-Target) Ligand->GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation experimental_workflow cluster_planning Phase 1: Preparation cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis select_targets Select Off-Target Panel prepare_reagents Prepare Membranes & Radioligands select_targets->prepare_reagents binding_assay Perform Radioligand Binding Assay prepare_reagents->binding_assay functional_assay Perform Functional cAMP Assay prepare_reagents->functional_assay calculate_ic50 Calculate IC50/EC50 binding_assay->calculate_ic50 functional_assay->calculate_ic50 calculate_ki Calculate Ki from IC50 calculate_ic50->calculate_ki profile_selectivity Profile Selectivity calculate_ki->profile_selectivity

References

Safety Operating Guide

Proper Disposal of 1-(4-Fluorobenzyl)piperazine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-(4-Fluorobenzyl)piperazine is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively. Adherence to institutional and local regulations is paramount throughout the process.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be aware of the hazards associated with this compound. This compound is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Hazard Class GHS Pictogram Signal Word Hazard Statements
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Eye Irritation (Category 2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

Experimental Protocols: Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents environmental contamination and exposure to personnel. Do not empty this chemical into drains.[1][2] The primary method of disposal is to consign it to a licensed chemical waste disposal company.

Step 1: Segregation and Collection

  • Solid Waste: Collect waste this compound solid in a dedicated, clearly labeled, and sealed container.

    • Carefully sweep up any solid residues, avoiding the creation of dust.[1][2][3] Use non-sparking tools.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated.

    • Place all contaminated disposable materials into a designated, sealed waste container.

  • Solutions: If the compound is in a solution, it should be collected in a sealed, labeled container designated for halogenated organic waste.

Step 2: Waste Container Labeling

Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Associated hazards (e.g., "Harmful," "Irritant")

  • The accumulation start date

  • The specific contents and their approximate concentrations

Step 3: Storage Pending Disposal

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:

  • Cool, dry, and well-ventilated.[2][3]

  • Away from incompatible materials, such as strong oxidizing agents.[2]

  • Under the control of authorized personnel.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest and hand-off. The disposal must be carried out by an approved and licensed waste disposal contractor.[2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: Identify Waste (Solid, Solution, Contaminated PPE) B Wear Appropriate PPE (Gloves, Eye Protection, Dust Mask) A->B C Segregate Waste into Labeled, Sealed Containers B->C D Store Container in Designated Hazardous Waste Area C->D E Contact Environmental Health & Safety (EHS) for Pickup D->E F Complete Waste Manifest Documentation E->F G Transfer Waste to Authorized Disposal Personnel F->G H End: Compliant Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(4-Fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(4-Fluorobenzyl)piperazine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment.

Chemical Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₅FN₂[1]
Molecular Weight194.25 g/mol [1]
FormSolid[1]
Assay Purity97% or >95.0%[1]
Melting Point107 - 111 °C / 224.6 - 231.8 °F[3]
Boiling Point146 - 148 °C / 294.8 - 298.4 °F @ 760 mmHg[3]
Flash PointNot applicable or 65 °C / 149 °F[1][3]
Storage Class11 (Combustible Solids)[1]
WGK (Water Hazard Class)WGK 2[1]

Operational and Disposal Plan

This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.

Pre-Handling Procedures and Risk Assessment
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Identify Hazards: Be aware of all potential hazards, including skin, eye, and respiratory irritation, and the dangers of ingestion.[1][2]

  • Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure you have a spill kit readily available.

  • Work Area Preparation: All handling of this solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid dust formation and inhalation.[2]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves).[1] Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical.[2]

  • Respiratory Protection: A NIOSH-approved N95 dust mask or a higher-level respirator is necessary to prevent inhalation of the solid particles, especially when handling the powder outside of a fume hood.[1]

  • Protective Clothing: Wear a lab coat, long pants, and closed-toe shoes to protect your skin.[4]

Step-by-Step Handling Protocol
  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Work in a Fume Hood: Conduct all weighing and transfer operations inside a chemical fume hood to minimize exposure to dust.[2]

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[2] Use techniques like gentle scooping rather than pouring from a height.

  • Portioning: When portioning the chemical, use clean, dedicated spatulas and weighing containers.

  • Container Sealing: Keep the container of this compound tightly sealed when not in use.[5]

  • Hand Washing: After handling is complete and before leaving the laboratory, wash your hands thoroughly with soap and water, even if you were wearing gloves.[2]

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

  • Spills: For minor spills, carefully sweep up the solid material without creating dust, place it in a sealed container for disposal, and clean the area with an appropriate solvent.[2] Ensure proper PPE is worn during cleanup.

Storage Plan
  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][5]

  • Keep it away from incompatible materials such as strong oxidizing agents.[5]

  • The storage area should be designated for combustible solids.[1]

Disposal Plan
  • Waste Collection: Collect all waste material, including contaminated gloves, weighing paper, and any unused product, in a clearly labeled, sealed container.

  • Disposal Method: Do not dispose of this chemical down the drain.[2] Arrange for disposal through a licensed professional waste disposal service.[2] One recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging: Dispose of the original container as unused product.[2]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow start Start: Receive Chemical risk_assessment 1. Risk Assessment - Review SDS - Identify Hazards start->risk_assessment prep 2. Preparation - Locate Safety Equipment - Prepare Fume Hood risk_assessment->prep ppe 3. Don PPE - Goggles & Face Shield - Gloves (Nitrile) - N95 Respirator - Lab Coat prep->ppe handling 4. Chemical Handling (Inside Fume Hood) - Weighing & Transfer - Avoid Dust ppe->handling storage 5. Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area handling->storage Store Unused Chemical spill_exposure Emergency Event (Spill or Exposure) handling->spill_exposure decontamination 6. Decontamination - Clean Work Area - Doff PPE handling->decontamination After Use emergency_procedure Follow Emergency Procedures - First Aid - Spill Cleanup spill_exposure->emergency_procedure emergency_procedure->decontamination disposal 7. Waste Disposal - Collect in Labeled Container - Licensed Disposal Service decontamination->disposal end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.